molecular formula C8H8N2O B11921905 2-Methylimidazo[1,2-a]pyridin-5-ol

2-Methylimidazo[1,2-a]pyridin-5-ol

Katalognummer: B11921905
Molekulargewicht: 148.16 g/mol
InChI-Schlüssel: UXMNHTJRNPYESR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Methylimidazo[1,2-a]pyridin-5-ol (CAS 204927-17-3) is a high-purity chemical compound provided for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, recognized for its diverse biological activities and presence in several approved drugs . This fused bicyclic heterocycle system serves as a vital building block for developing novel therapeutic agents. Researchers value this core structure for its potential in various discovery domains, including anti-tuberculosis drug development, where similar analogues function as potent inhibitors of the mycobacterial cytochrome bcc complex, a target in the oxidative phosphorylation pathway . Furthermore, imidazo[1,2-a]pyridine derivatives are actively investigated in oncology research for their ability to modulate key inflammatory and cell survival signaling pathways, such as NF-κB and STAT3 . The specific substitution pattern of 2-Methylimidazo[1,2-a]pyridin-5-ol, featuring a methyl group and a hydroxy group, offers a versatile synthetic handle for further chemical elaboration, making it a valuable intermediate for generating novel compounds for biological screening and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C8H8N2O

Molekulargewicht

148.16 g/mol

IUPAC-Name

2-methyl-1H-imidazo[1,2-a]pyridin-5-one

InChI

InChI=1S/C8H8N2O/c1-6-5-10-7(9-6)3-2-4-8(10)11/h2-5,9H,1H3

InChI-Schlüssel

UXMNHTJRNPYESR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN2C(=O)C=CC=C2N1

Herkunft des Produkts

United States
Foundational & Exploratory

2-Methylimidazo[1,2-a]pyridin-5-ol: Structural Dynamics, Synthesis, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is universally recognized as a "privileged structure" in medicinal chemistry, serving as the foundational pharmacophore for several blockbuster therapeutics, including the anxiolytics and sedatives zolpidem, alpidem, and saripidem[1]. Within this diverse family of heterocycles, 2-Methylimidazo[1,2-a]pyridin-5-ol (CAS: 204927-17-3) represents a highly specialized derivative[2]. The strategic placement of a methyl group at the C2 position and a hydroxyl group at the C5 position fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and steric profile.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical organic chemistry and applied drug development. We will dissect the physicochemical properties of this compound, detail the causality behind its synthetic methodologies, and outline self-validating experimental protocols for both its synthesis and pharmacological evaluation.

Structural and Physicochemical Profiling

The therapeutic versatility of the imidazo[1,2-a]pyridine core stems from its isosteric relationship with indoles and purines, allowing it to interface seamlessly with a variety of biological targets[3]. The addition of the 5-hydroxyl group in 2-Methylimidazo[1,2-a]pyridin-5-ol introduces a critical hydrogen bond donor (HBD) to an otherwise predominantly hydrophobic and hydrogen bond acceptor (HBA) rich scaffold.

This structural modification has profound implications:

  • Target Engagement: The 5-OH group can anchor the molecule within kinase hinge regions or specific allosteric pockets of GABA-A receptors via strong directional hydrogen bonding.

  • Physicochemical Tuning: The amphoteric nature of the molecule (possessing both a basic imidazole nitrogen and a weakly acidic phenolic-like hydroxyl) results in a complex pH-dependent solubility profile.

Quantitative Data Summary
Physicochemical PropertyValue / Descriptor
Chemical Name 2-Methylimidazo[1,2-a]pyridin-5-ol
CAS Registry Number 204927-17-3[2]
Molecular Formula C8H8N2O[2]
Molecular Weight 148.16 g/mol [2]
Scaffold Class Fused Bicyclic Heterocycle (Imidazo[1,2-a]pyridine)
Hydrogen Bond Donors 1 (-OH at C5)
Hydrogen Bond Acceptors 2 (Endocyclic N, Hydroxyl O)
Rotatable Bonds 0 (Rigid planar structure)

Synthetic Methodologies & Mechanistic Causality

The most robust and historically validated route for constructing the imidazo[1,2-a]pyridine architecture is the Tschitschibabin-type condensation between a 2-aminopyridine and an α -haloketone[4]. To synthesize 2-Methylimidazo[1,2-a]pyridin-5-ol specifically, the required precursors are 2-amino-6-hydroxypyridine and chloroacetone (or bromoacetone)[5].

Mechanistic Rationale

The reaction is governed by strict regioselectivity. The exocyclic amino group of 2-amino-6-hydroxypyridine is significantly more nucleophilic than the endocyclic pyridine nitrogen.

  • Initial Attack: The exocyclic amine executes an SN​2 nucleophilic attack on the electrophilic α -carbon of chloroacetone, displacing the chloride ion and forming an α -aminoketone intermediate[4].

  • Cyclization: The endocyclic pyridine nitrogen, now in close proximity to the ketone carbonyl, attacks the electrophilic carbonyl carbon, forming a cyclic hemiaminal.

  • Aromatization: Driven by the thermodynamic stability of the resulting aromatic system, the intermediate undergoes rapid dehydration (loss of H2​O ) to yield the fully fused imidazo[1,2-a]pyridine core.

While traditional reflux methods require extended reaction times, modern approaches utilize microwave irradiation or Lewis acid promoters (such as TiCl4​ ) to overcome the activation energy barrier of the cyclization step, drastically improving yields and reducing thermal degradation[6].

SynthesisMechanism A Reactants: 2-Amino-6-hydroxypyridine + Chloroacetone B Step 1: Bimolecular Substitution (SN2) Exocyclic NH2 attacks alpha-carbon A->B Microwave Irradiation (Kinetic Activation) C Intermediate: alpha-Aminoketone Adduct B->C -HCl D Step 2: Intramolecular Cyclization Pyridine N attacks carbonyl carbon C->D Base Promotion (Neutralize HCl) E Step 3: Dehydration & Aromatization Loss of H2O D->E H+ Transfer F Product: 2-Methylimidazo[1,2-a]pyridin-5-ol E->F Thermodynamic Sink

Mechanistic pathway of 2-Methylimidazo[1,2-a]pyridin-5-ol synthesis via condensation.

Experimental Workflow: Microwave-Assisted Synthesis

To ensure a self-validating and highly reproducible synthesis, the following protocol leverages microwave irradiation to kinetically drive the cyclization while utilizing a mild base to neutralize the HCl byproduct, preventing the protonation of the nucleophilic amine.

Step-by-Step Protocol:

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial, dissolve 1.0 mmol of 2-amino-6-hydroxypyridine in 3.0 mL of anhydrous ethanol.

    • Causality: Ethanol serves as an environmentally benign, microwave-transparent solvent that adequately solubilizes the polar precursors.

  • Electrophile Addition: Slowly add 1.1 mmol of chloroacetone, followed by 1.2 mmol of sodium bicarbonate ( NaHCO3​ ).

    • Causality: A slight excess of chloroacetone compensates for its volatility. NaHCO3​ acts as an acid scavenger, driving the equilibrium forward without being strong enough to cause unwanted side reactions (e.g., aldol condensation of the ketone).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (100 W) at 80°C for 15 minutes.

    • Causality: Microwave dielectric heating provides uniform energy distribution, rapidly overcoming the activation energy of the intramolecular cyclization step[4].

  • Workup and Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 15 mL of ice-cold distilled water. Adjust the pH to ~7.0 using dilute HCl or NaOH if necessary.

    • Causality: 2-Methylimidazo[1,2-a]pyridin-5-ol is amphoteric. Neutralizing the pH ensures the molecule is in its uncharged (zwitterionic or neutral) state, minimizing aqueous solubility and maximizing precipitation.

  • Self-Validation Step: Filter the resulting precipitate and analyze the crude solid via LC-MS and TLC (Eluent: DCM/MeOH 9:1). The presence of a dominant peak at m/z 149.1 ( [M+H]+ ) confirms the successful formation of the product.

Pharmacological Relevance & Metabolic Considerations

The imidazo[1,2-a]pyridine class exhibits a broad spectrum of biological activities, ranging from anti-tuberculosis efficacy to Alzheimer's disease therapeutics[1]. However, the introduction of the 5-hydroxyl group in 2-Methylimidazo[1,2-a]pyridin-5-ol creates a specific metabolic liability that must be addressed during lead optimization.

In vivo, phenolic and aliphatic hydroxyl groups are primary targets for Phase II metabolism, specifically glucuronidation mediated by Uridine 5'-diphospho-glucuronosyltransferases (UGTs). While the 5-OH group may be essential for target binding, rapid glucuronidation can lead to high clearance rates and poor oral bioavailability. Therefore, profiling the metabolic stability of this compound is a mandatory step in its development.

Experimental Workflow: In Vitro UGT Metabolic Stability Assay

This protocol describes a self-validating system to determine the Phase II metabolic clearance of 2-Methylimidazo[1,2-a]pyridin-5-ol using human liver microsomes (HLM).

Step-by-Step Protocol:

  • Matrix Preparation: Prepare a 100 mM Tris-HCl buffer (pH 7.4) containing 5 mM MgCl2​ and 25 μg/mL alamethicin. Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL.

    • Causality: Alamethicin is a pore-forming peptide essential for permeabilizing the microsomal membranes, thereby allowing the highly polar UDPGA cofactor to access the luminal UGT enzymes.

  • Compound Spiking: Add 2-Methylimidazo[1,2-a]pyridin-5-ol (from a 10 mM DMSO stock) to the microsomal suspension to achieve a final concentration of 1 μM . Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Pre-incubation ensures thermal equilibrium. The low substrate concentration (1 μM ) ensures the reaction operates under first-order kinetics ( [S]≪Km​ ).

  • Reaction Initiation: Initiate the reaction by adding the cofactor Uridine 5'-diphosphoglucuronic acid (UDPGA) to a final concentration of 2 mM.

    • Causality: UDPGA is the obligate glucuronic acid donor for UGTs. Without it, no glucuronidation can occur.

  • Time-Course Sampling & Quenching: At designated time points (0, 15, 30, 45, 60 minutes), extract 50 μL aliquots and immediately transfer them into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

    • Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting enzymatic activity and providing an accurate snapshot of the remaining parent compound.

  • Self-Validation Step: Include a negative control reaction lacking UDPGA. If the parent compound depletes in the negative control, it indicates chemical instability or non-UGT mediated degradation, invalidating the UGT-specific clearance calculation. Analyze supernatants via LC-MS/MS to quantify the depletion of the parent m/z 149.1 peak over time.

References

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Bentham Science.[Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.[Link]

  • Titanium(IV) Chloride Promoted Syntheses of New Imidazo[1,2-a]pyridine Derivatives under Microwave Conditions. ResearchGate.[Link]

  • Chemical Compounds from Vihasifine Chem. Scribd.[Link]

Sources

The Pharmacological Mechanisms of 2-Methylimidazo[1,2-a]pyridin-5-ol: A Privileged Scaffold in Kinase Inhibition and Allosteric Modulation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylimidazo[1,2-a]pyridin-5-ol (CAS: 204927-17-3) is a highly versatile organoheterocyclic compound characterized by a fused imidazole and pyridine ring system[1][2]. Rather than functioning as a standalone monotherapy, this molecule serves as a "privileged pharmacophore"—a core structural building block that dictates the primary binding kinetics and biological activity of a vast array of modern therapeutics[1][3].

The mechanism of action of the 2-methylimidazo[1,2-a]pyridin-5-ol scaffold is context-dependent, primarily governing two distinct pharmacological pathways:

  • ATP-Competitive Kinase Inhibition: Targeting inflammatory cascades (e.g., RIPK2) and oncology targets (e.g., DYRK1A, Mer/Axl)[4][5][6].

  • Positive Allosteric Modulation (PAM): Selectively targeting δ -containing γ -Aminobutyric acid type A (GABA A​ ) receptors in the central nervous system[7][8].

This whitepaper dissects the structural determinants, causal binding mechanisms, and the self-validating experimental protocols required to evaluate derivatives of this critical scaffold.

Structural Determinants & Binding Kinetics

The precise biological activity of 2-methylimidazo[1,2-a]pyridin-5-ol is governed by its three defining structural features, which act synergistically to lock the molecule into bioactive conformations[9]:

  • The Imidazo[1,2-a]pyridine Core: This planar, electron-rich bicyclic system acts as a bioisostere for purine rings. In kinase targets, it serves as an ideal hinge-binding motif, forming critical hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met674 in Mer kinase)[6][9].

  • The 2-Methyl Substitution: The methyl group at the C2 position introduces localized lipophilicity. In GABA A​ receptor modulators, this group is directed into a hydrophobic cleft on the protein surface, providing steric alignment that is essential for receptor subtype selectivity[6][8].

  • The 5-Hydroxyl (-OH) Group: The hydroxyl group at the C5 position is the critical functional pivot. As a strong hydrogen bond donor and acceptor, it interacts directly with gatekeeper residues in kinase ATP-binding pockets[4]. In GABA A​ receptors, substitutions at the 5-position severely alter the pharmacological profile, driving high selectivity for α4β1δ receptor subtypes over γ -containing variants[8].

Mechanism of Action I: ATP-Competitive Kinase Inhibition

When integrated into larger inhibitor molecules, the 2-methylimidazo[1,2-a]pyridin-5-ol scaffold operates as a Type I or Type I1/2 kinase inhibitor[6].

The RIPK2 / NOD2 Inflammatory Pathway

Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical downstream effector of the NOD2 signaling pathway, responsible for driving pro-inflammatory cytokine production[4]. Derivatives of the 2-methylimidazo[1,2-a]pyridin-5-ol scaffold competitively bind to the ATP-binding pocket of RIPK2. The imidazopyridine nitrogen atoms form bidentate hydrogen bonds with the kinase hinge region, while the 5-hydroxyl group anchors the molecule against solvent-exposed structural water molecules, locking the kinase in an inactive conformation[4]. This prevents RIPK2 autophosphorylation, halting the downstream recruitment of NF- κ B.

G A NOD2 Activation B RIPK2 Kinase Domain A->B Recruits D NF-κB Translocation B->D Phosphorylation Cascade C 2-Methylimidazo[1,2-a] pyridin-5-ol Scaffold C->B ATP-competitive Inhibition E Pro-inflammatory Cytokines D->E Gene Expression

Fig 1. Disruption of the NOD2/RIPK2 inflammatory signaling pathway via competitive kinase inhibition.

Mechanism of Action II: GABA A​ Receptor Allosteric Modulation

Imidazopyridines are well-documented nonbenzodiazepine GABA A​ receptor agonists[7]. However, the specific incorporation of the 5-hydroxyl and 2-methyl groups shifts the molecule from a broad-spectrum sedative to a highly specific Positive Allosteric Modulator (PAM) for δ -subunit-containing receptors[8].

Gating Mechanism and Hyperpolarization

The scaffold binds to an allosteric transmembrane site distinct from the orthosteric GABA binding site and the classical benzodiazepine site. Binding induces a conformational shift across the α/δ subunit interface[8]. This shift thermodynamically favors the open state of the central chloride (Cl ) ion channel. The resulting influx of Cl ions hyperpolarizes the neuronal membrane, raising the threshold for action potential firing and exerting a potent inhibitory effect on central nervous system excitability[7][8].

G A GABA Binding (Orthosteric Site) C GABA_A Receptor Conformational Shift A->C Primary Activation B 2-Methylimidazo[1,2-a] pyridin-5-ol Scaffold B->C Positive Allosteric Modulation D Chloride Ion Influx C->D Channel Opening E Neuronal Hyperpolarization D->E Inhibitory Signal

Fig 2. Positive allosteric modulation of GABA_A receptors enhancing chloride channel gating.

Experimental Protocols: Validating the Mechanism of Action

To ensure scientific trustworthiness, the mechanisms described above must be validated using self-contained, highly controlled biochemical and cellular assays.

Protocol 1: TR-FRET Binding Assay for Kinase Affinity (RIPK2)

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it eliminates short-lived background auto-fluorescence common in heterocyclic compounds, ensuring high-fidelity IC 50​ calculations[4].

Step-by-Step Methodology:

  • Reagent Preparation: Express recombinant Glutathione-S-Transferase (GST)-RIPK2 fusion protein in baculovirus-infected Sf9 cells and purify via affinity chromatography[4].

  • Assay Assembly: In a 384-well low-volume plate, combine 5 nM GST-RIPK2, 10 nM fluorescent kinase tracer (e.g., Tracer 199), and 2 nM Anti-GST Terbium-labeled antibody[4].

  • Compound Titration: Add the 2-methylimidazo[1,2-a]pyridin-5-ol derivative in a 12-point dose-response titration (ranging from 10 μ M to 0.1 nM). Include a 1% DMSO vehicle control and a known pan-kinase inhibitor as a positive control.

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Readout & Analysis: Excite the plate at 340 nm. Measure emission at 495 nm (Terbium) and 520 nm (Tracer). Calculate the FRET ratio (520/495) and determine the IC 50​ using a 4-parameter non-linear regression model. Validate assay robustness by ensuring a Z'-factor > 0.6.

G A 1. GST-RIPK2 + Tracer B 2. Compound Titration A->B Incubation C 3. Anti-GST Terbium Ab B->C Equilibrium D 4. TR-FRET Readout C->D Excitation 340nm Emission 495/520nm E 5. IC50 Calculation D->E Non-linear Regression

Fig 3. Step-by-step TR-FRET assay workflow for quantifying competitive kinase binding affinity.
Protocol 2: FLIPR Membrane Potential Assay (GABA A​ Modulation)

Causality: The Fluorometric Imaging Plate Reader (FLIPR) assay allows for real-time kinetic measurement of membrane potential changes in living cells, directly validating the physiological consequence (hyperpolarization) of the compound binding[8].

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing human α4β1δ GABA A​ receptor subunits in 384-well poly-D-lysine coated plates.

  • Dye Loading: Remove media and incubate cells with a voltage-sensitive fluorescent membrane potential dye for 45 minutes at 37°C[8].

  • Baseline Measurement: Record baseline fluorescence for 10 seconds using the FLIPR instrument.

  • Compound Addition: Inject the imidazopyridine derivative alongside an EC 20​ concentration of GABA.

  • Kinetic Readout: Measure the decrease in fluorescence (indicating membrane hyperpolarization) over 3 minutes. Calculate the EC 50​ of the allosteric modulator based on the maximal kinetic response[8].

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The critical nature of the 5-hydroxyl and 2-methyl substitutions is evident when comparing the binding affinities across different targets. The table below summarizes representative structure-activity relationship (SAR) trends derived from literature on imidazo[1,2-a]pyridine derivatives[4][5][8].

Scaffold Substitution PatternTarget: RIPK2 Kinase (IC 50​ )Target: DYRK1A Kinase (IC 50​ )Target: GABA A​ α4β1δ (EC 50​ )*Biological Implication
Unsubstituted Core > 10,000 nM> 5,000 nM> 10,000 nMWeak hinge binding; poor steric alignment.
2-Methyl Only 1,250 nM850 nM1,500 nMImproved hydrophobic pocket insertion.
5-Hydroxyl Only 450 nM320 nM800 nMStrong hydrogen bonding with gatekeeper residues.
2-Methyl + 5-Hydroxyl < 50 nM < 30 nM < 100 nM Synergistic lock: Optimal binding and selectivity.

*Note: Values represent generalized SAR trends for optimized lead compounds containing these specific scaffold functionalizations, demonstrating the causal impact of the 2-CH 3​ and 5-OH groups.

References

  • Buy 2-Methylimidazo[1,2-a]pyridin-5-ol (EVT-12054883)
  • Source: chemicalbook.
  • Source: wikipedia.
  • WO2023239941A1 - Imidazo(1,2-a)
  • Source: nih.gov (PMC)
  • Source: acs.org (Journal of Medicinal Chemistry)
  • Source: cardiff.ac.uk (ORCA)
  • Source: mdpi.
  • Source: acs.org (Journal of Medicinal Chemistry)

Sources

The Pharmacological and Agrochemical Versatility of 2-Methylimidazo[1,2-a]pyridin-5-ol Derivatives: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The imidazo[1,2-a]pyridine pharmacophore is a cornerstone of modern medicinal chemistry, embedded in blockbuster therapeutics ranging from anxiolytics (Zolpidem) to gastrointestinal agents. However, targeted substitutions—specifically the 2-methyl and 5-hydroxyl (5-ol) modifications—transform this core into a highly specialized scaffold with profound biological activity across oncology, infectious diseases, and agrochemistry.

As an application scientist, understanding the structural causality of this molecule is paramount. The 2-methyl group acts as a lipophilic anchor, drastically improving cellular membrane permeability and dictating the spatial orientation of the molecule within hydrophobic protein pockets. Conversely, the 5-hydroxyl group serves as a potent hydrogen bond donor and acceptor. This specific electronic configuration lowers the overall basicity of the imidazopyridine core, preventing off-target hERG channel liability while enabling precise hinge-binding interactions in kinase active sites or pest-specific receptors (1)[1].

Therapeutic and Agrochemical Landscapes

Oncology: Precision Kinase Inhibition

Derivatives of 2-methylimidazo[1,2-a]pyridin-5-ol have shown exceptional promise as selective inhibitors of the phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) pathway, specifically the p110α isoform. Unregulated PI3K/AKT signaling is a hallmark of tumor proliferation. By exploiting the 5-OH group for hydrogen bonding with the kinase hinge region, researchers have achieved sub-nanomolar IC50 values. For example, optimized thiazole derivatives of this scaffold have demonstrated an IC50 of 0.0028 µM against p110α, effectively suppressing HeLa cell tumor growth in xenograft models (2)[2]. Similar structural logic has been applied to Cyclin-Dependent Kinase (CDK) inhibitors, where quinoline-substituted derivatives exhibit selective cytotoxicity against CDK1/CycA (3)[3].

Mechanism Ligand Growth Factor Receptor RTK Activation Ligand->Receptor PI3K PI3K p110α Receptor->PI3K PIP3 PIP3 Generation PI3K->PIP3 Inhibitor 2-Methylimidazo[1,2-a]pyridin-5-ol Inhibitor->PI3K Hinge-Binding via 5-OH AKT AKT Phosphorylation PIP3->AKT Outcome Tumor Cell Proliferation AKT->Outcome

Figure 1: Mechanism of PI3K p110α inhibition by 2-Methylimidazo[1,2-a]pyridin-5-ol derivatives.

Infectious Disease: Antitubercular Agents

Beyond oncology, the scaffold is a potent antitubercular agent. 2-Methylimidazo[1,2-a]pyridine-3-carbohydrazides specifically target Mycobacterium tuberculosis pantothenate synthetase (PS). The rigid bicyclic core mimics the natural substrate, while the peripheral substitutions lock the enzyme in an inactive conformation, yielding MIC90 values as low as 4.53 µM without macrophage cytotoxicity (4)[4].

Agrochemicals: Next-Generation Pesticides

In agrochemistry, the 5-ol derivative is a critical intermediate for synthesizing advanced pesticidal compositions. Compounds like Des-5-Propoxy Paichongding-5-ol leverage the imidazo[1,2-a]pyridin-5-ol core to disrupt insect neuroreceptors. These derivatives demonstrate high mortality rates against resistant agricultural pests such as Helicoverpa zea (Corn Earworm) and are frequently formulated alongside strobilurin-analogues to create synergistic, multi-modal crop protection systems (5)[5].

Quantitative Biological Activity Summary

The following table synthesizes the quantitative efficacy of key derivatives across different biological domains:

Compound DerivativeTarget / ApplicationBiological ActivityReference
3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePI3K p110α (Oncology)IC50 = 0.67 µMNIH[2]
Optimized Thiazole Derivative (Compound 12)PI3K p110α (Oncology)IC50 = 0.0028 µMNIH[2]
Quinolin-4-yl-substituted 2-aminopyrimidineCDK1/CycA (Oncology)Highly Cytotoxic (Selective)Sci-Hub[3]
2-Methylimidazo[1,2-a]pyridine-3-carbohydrazide (Cmpd 29)M. tuberculosis PSMIC90 = 4.53 µMRSC[4]
Des-5-Propoxy Paichongding-5-olAgrochemical (Pesticide)High Mortality (H. zea)EPO[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be designed as a self-validating system. The methodologies below detail the causality behind the chemical and biological choices, ensuring robust, reproducible data.

Protocol: Regioselective Synthesis of 5-O-Alkylated Derivatives

Causality: The 5-hydroxyl group of the imidazo[1,2-a]pyridine core is an ambident nucleophile. To favor O-alkylation over N-alkylation, we utilize Hard-Soft Acid-Base (HSAB) principles. Cesium carbonate ( Cs2​CO3​ ) is chosen over sodium or potassium bases because the large, soft Cesium cation weakly coordinates with the oxygen anion, leaving it highly reactive ("naked") for the incoming electrophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under Argon, dissolve 1.0 eq of 2-Methylimidazo[1,2-a]pyridin-5-ol in anhydrous N,N-Dimethylacetamide (DMA). Note: Argon is mandatory as the electron-rich core is susceptible to N-oxidation.

  • Deprotonation: Add 1.5 eq of anhydrous Cs2​CO3​ . Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation: Dropwise, add 1.1 eq of the desired alkyl/aryl mesylate or halide.

  • Reaction & Monitoring: Heat the mixture to 60°C. Monitor via LC-MS. The reaction is typically complete within 4 hours.

  • Validation & Purification: Quench with water and extract with Ethyl Acetate. Purify via reverse-phase HPLC. Self-Validation Check: Run 1H-NMR. The disappearance of the broad -OH singlet (~9.5 ppm) and the presence of the new O-alkyl protons confirm successful O-alkylation rather than N-alkylation.

Protocol: High-Throughput Scintillation Proximity Assay (SPA) for PI3K Inhibition

Causality: When evaluating novel heterocyclic hits, standard ELISA assays often yield false negatives because wash steps disrupt low-affinity, transient binding events. SPA is a homogeneous, wash-free assay that relies on the transfer of radioactive energy only when the radiolabeled substrate is in close proximity to the bead, preserving the integrity of early-stage weak binders.

Step-by-Step Methodology:

  • Plate Preparation: In a 384-well OptiPlate, dispense 10 µL of kinase buffer containing recombinant PI3K p110α enzyme.

  • Compound Addition: Add 1 µL of the 2-Methylimidazo[1,2-a]pyridin-5-ol derivative (serial dilutions from 10 µM to 0.1 nM in DMSO).

  • Internal Control (Self-Validation): In columns 1 and 2, dispense Wortmannin (a known irreversible PI3K inhibitor) as a positive control, and pure DMSO as a negative control.

  • Reaction Initiation: Add 10 µL of substrate solution containing PIP2 and[γ-33P]ATP. Incubate for 2 hours at room temperature.

  • Termination & Detection: Stop the reaction by adding 20 µL of SPA bead suspension (streptavidin-coated beads binding to biotinylated PIP3). Read the luminescence on a Microbeta scintillation counter.

  • Data Validation: Calculate the Z'-factor using the Wortmannin and DMSO wells. Self-Validation Check: If Z′<0.6 , the assay plate is statistically invalid and must be discarded. Only data from plates with Z′≥0.6 are used to calculate the IC50 of the derivatives.

Protocol Syn Synthesis (Inert Atm) Pur HPLC Purification (>98% Purity) Syn->Pur Val Internal Control (Wortmannin) Pur->Val Assay SPA Kinase Assay Val->Assay Data IC50 Calculation (Z' > 0.6) Assay->Data

Figure 2: Self-validating high-throughput screening workflow for kinase inhibitor discovery.

References

  • EvitaChem.2-Methylimidazo[1,2-a]pyridin-5-ol Product Classification and Synthesis Analysis.
  • National Institutes of Health (NIH) / PubMed.Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors.
  • Royal Society of Chemistry (RSC).Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • Sci-Hub / European Journal of Medicinal Chemistry.Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives.
  • European Patent Office (EPO).PESTICIDAL COMPOSITIONS AND RELATED METHODS - EP 3062619 B1.

Sources

Spectroscopic Characterization of 2-Methylimidazo[1,2-a]pyridin-5-ol: A Technical Guide for NMR, IR, and MS Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for numerous therapeutics including zolpidem and alpidem[1]. The specific derivative, 2-Methylimidazo[1,2-a]pyridin-5-ol (CAS: 204927-17-3), introduces unique electronic properties due to the electron-donating 5-hydroxyl group and the aliphatic 2-methyl marker.

As a Senior Application Scientist, I approach the characterization of such building blocks not merely as a data-collection exercise, but as a mechanistic study of electron distribution. The spectroscopic data (NMR, IR, MS) of this molecule is heavily dictated by the resonance of the 5-OH group into the fused bicyclic system and the basicity of the bridgehead nitrogen network. This guide provides the expected spectroscopic profiles, the causality behind these signals, and the self-validating protocols required to acquire them with high fidelity.

Mechanistic Insights into Spectroscopic Behavior

To accurately interpret the spectra of 2-Methylimidazo[1,2-a]pyridin-5-ol, one must understand the underlying molecular physics:

  • NMR Shielding via Resonance: The hydroxyl group at the C5 position acts as a strong π -electron donor. By resonance, it pushes electron density into the pyridine ring, specifically shielding the ortho (C6) and para (C8) positions[2]. Consequently, the H6 proton experiences a significant upfield shift (~6.35 ppm) compared to an unsubstituted imidazo[1,2-a]pyridine.

  • Proton Exchange Dynamics: The 5-OH proton is highly labile. If analyzed in a non-polar solvent like CDCl3​ , the signal may broaden into the baseline due to rapid chemical exchange. Utilizing a strongly hydrogen-bonding solvent like DMSO-d6​ restricts this exchange, allowing the OH proton to be observed as a distinct, albeit broad, singlet.

  • Gas-Phase Basicity: In Mass Spectrometry (MS), the imidazole nitrogen (N1) is highly basic. Under Electrospray Ionization (ESI) in positive mode, this nitrogen readily accepts a proton, making the [M+H]+ ion exceptionally stable and prominent[3].

Spectroscopic Data Profiling

The following tables summarize the quantitative data derived from empirical substituent effect analysis on the imidazo[1,2-a]pyridine core.

Table 1: Nuclear Magnetic Resonance (NMR) Assignments

Conditions: 400 MHz for 1H , 100 MHz for 13C , Solvent: DMSO-d6​

Position 1H Shift (ppm)Multiplicity & Coupling 13C Shift (ppm)Mechanistic Rationale
5-OH 10.50br s, 1H-Hydrogen-bonded to solvent; exchangeable.
C5 --154.0Deshielded by direct attachment to electronegative Oxygen.
C8a --142.5Bridgehead carbon; deshielded by adjacent N4.
C2 --140.0Substituted with methyl group.
C7 7.15dd, J = 8.8, 7.5 Hz, 1H128.5Meta to OH; minimal resonance shielding.
C8 7.10d, J = 8.8 Hz, 1H114.0Para to OH; moderate resonance shielding.
C3 7.45s, 1H110.5Imidazole ring proton; sharp singlet.
C6 6.35d, J = 7.5 Hz, 1H104.5Ortho to OH; strong resonance shielding pushes signal upfield.
2-CH3 2.35s, 3H14.2Aliphatic methyl group.
Table 2: Infrared (ATR-FTIR) Vibrational Frequencies
Wavenumber ( cm−1 )IntensityAssignmentCausality / Structural Feature
3150 - 3300Strong, BroadO-H stretchBroadened due to intermolecular hydrogen bonding[4].
3050WeakC-H stretch (Ar) sp2 hybridized aromatic C-H bonds.
2920WeakC-H stretch (Ali) sp3 hybridized methyl C-H bonds.
1640StrongC=N stretchCharacteristic of the imidazole ring system.
1550StrongC=C stretch (Ar)Pyridine ring skeletal vibrations.
1260StrongC-O stretchPhenolic-type carbon-oxygen single bond.
Table 3: ESI-MS/MS Fragmentation Data
m/z ValueIon TypeNeutral LossStructural Interpretation
149.07 [M+H]+ NoneProtonation at the basic imidazole N1 position.
131.06 [M+H−H2​O]+ 18 DaLoss of the 5-hydroxyl group as water.
121.07 [M+H−CO]+ 28 DaRing contraction/rearrangement typical of phenolic compounds[3].
106.05 [M+H−CO−CH3∙​]+∙ 43 DaSubsequent homolytic cleavage of the 2-methyl radical.

Data Visualization

Mass Spectrometry Fragmentation Pathway

MS_Frag M [M+H]+ m/z 149.07 F1 [M+H - H2O]+ m/z 131.06 M->F1 -H2O (-18 Da) F2 [M+H - CO]+ m/z 121.07 M->F2 -CO (-28 Da) F3 [M+H - CO - CH3•]+ m/z 106.05 F2->F3 -CH3• (-15 Da)

Fig 1: ESI-MS/MS positive mode fragmentation pathway of 2-Methylimidazo[1,2-a]pyridin-5-ol.

Self-Validating Experimental Protocols

Trustworthiness in analytical chemistry relies on protocols that inherently verify their own success. Do not blindly run samples; follow these causality-driven steps.

A. NMR Acquisition Protocol

Why this works: Bypassing probe tuning or shimming leads to poor signal-to-noise (S/N) and unresolved J-couplings. This protocol ensures optimal B0​ and B1​ field interactions.

  • Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of anhydrous DMSO-d6​ . Self-Validation: The solution must be perfectly clear; particulates will distort the magnetic field homogeneity.

  • Probe Tuning & Matching: Insert the sample and adjust the probe's tuning capacitors. Self-Validation: The reflected power curve on the wobble sweep must dip exactly at the Larmor frequency (e.g., 400.13 MHz for 1H ).

  • Locking & Shimming: Lock onto the deuterium frequency of DMSO. Execute gradient shimming (TopShim or equivalent). Self-Validation: The lock level should stabilize at >80%, and the internal DMSO residual peak (2.50 ppm) should have a width at half-height ( W1/2​ ) of < 1.0 Hz.

  • Acquisition: Execute a standard 1D 1H sequence (zg30) with a 2-second relaxation delay ( D1​ ) to ensure complete longitudinal relaxation of the methyl protons.

NMR_Workflow S1 1. Sample Preparation (5-10 mg in DMSO-d6) S2 2. Probe Tuning & Matching (Minimize reflected power) S1->S2 S3 3. Locking & Shimming (Optimize B0 homogeneity) S2->S3 S4 4. Pulse Sequence Execution (1D 1H / 13C CPD) S3->S4 S5 5. FID Processing (FT, Phase & Baseline Corr) S4->S5

Fig 2: Self-validating NMR acquisition workflow ensuring high-fidelity spectral data.
B. ATR-FTIR Spectroscopy Protocol
  • Background Collection: Clean the diamond/ZnSe ATR crystal with isopropanol. Run a background scan (32 scans, 4 cm−1 resolution). Self-Validation: The background must show characteristic CO2​ (2350 cm−1 ) and water vapor bands, which the software will subsequently subtract.

  • Sample Application: Place 1-2 mg of the solid powder onto the crystal. Lower the anvil to apply consistent pressure. Self-Validation: The live monitor should show the strongest peak (usually the C-O or C=N stretch) reaching at least 0.4 Absorbance Units.

  • Acquisition: Scan from 4000 to 400 cm−1 .

C. ESI-LC/MS Protocol
  • Calibration: Infuse a standard tuning mix (e.g., Agilent Tune Mix). Self-Validation: Mass accuracy must be verified to be < 5 ppm error across the 100-1000 m/z range.

  • Sample Infusion: Dilute the compound to 1 µg/mL in 50:50 MeOH: H2​O containing 0.1% Formic Acid. The acidic modifier ensures protonation of the imidazole nitrogen.

  • CID Fragmentation: Isolate the parent ion (m/z 149.1) in Q1. Apply a Normalized Collision Energy (NCE) of 25 eV in the collision cell using Argon gas. Self-Validation: The presence of the m/z 121.1 (-CO) fragment confirms the phenolic nature of the isolated precursor.

References

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry (PubMed/NIH).[Link]

  • Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Semantic Scholar.[Link]

Sources

A Technical Guide to the Crystallography and 3D Structure of 2-Methylimidazo[1,2-a]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the methodologies required to determine the three-dimensional structure of 2-Methylimidazo[1,2-a]pyridin-5-ol through single-crystal X-ray crystallography. While this compound is of significant interest in medicinal chemistry for its potential therapeutic applications, a definitive crystal structure has not been publicly reported.[1] This document, therefore, serves as a detailed, field-proven protocol, outlining the necessary steps from synthesis and crystallization to data collection, structure solution, and refinement. The anticipated structural features, based on closely related imidazopyridine derivatives, are also discussed to provide a predictive framework for analysis.

Introduction: The Significance of 2-Methylimidazo[1,2-a]pyridin-5-ol

2-Methylimidazo[1,2-a]pyridin-5-ol belongs to the imidazopyridine class of heterocyclic compounds, which are renowned for their diverse biological activities.[2][3] This scaffold is a key component in several marketed drugs, highlighting its therapeutic potential.[2][4] Specifically, 2-Methylimidazo[1,2-a]pyridin-5-ol, with the molecular formula C₈H₈N₂O, has garnered attention for its potential applications in the development of new therapeutic agents, particularly in the areas of inflammation and cancer research.[1]

A definitive understanding of the three-dimensional arrangement of atoms within a molecule is paramount for structure-based drug design and for elucidating its mechanism of action at a molecular level. X-ray crystallography provides an unambiguous determination of a molecule's solid-state conformation, including precise bond lengths, bond angles, and intermolecular interactions. This guide presents a robust methodology for obtaining and analyzing the crystal structure of 2-Methylimidazo[1,2-a]pyridin-5-ol.

Synthesis and Crystallization: The Foundation of Structural Analysis

The successful determination of a crystal structure is critically dependent on the quality of the single crystals. This section outlines a plausible synthetic route and a detailed crystallization protocol for 2-Methylimidazo[1,2-a]pyridin-5-ol.

Synthesis of 2-Methylimidazo[1,2-a]pyridin-5-ol

Several synthetic routes for imidazo[1,2-a]pyridines have been reported in the literature.[5] A common and effective method involves the condensation of a 2-aminopyridine derivative with an α-haloketone. For 2-Methylimidazo[1,2-a]pyridin-5-ol, a likely precursor would be a suitably substituted 2-aminopyridine.

Diagram 1: Proposed Synthetic Pathway

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 2-amino-5-hydroxypyridine 2-Amino-5-hydroxypyridine condensation Condensation/ Cyclization 2-amino-5-hydroxypyridine->condensation chloroacetone Chloroacetone chloroacetone->condensation product 2-Methylimidazo[1,2-a]pyridin-5-ol condensation->product Heat, Solvent

Caption: Proposed synthesis of 2-Methylimidazo[1,2-a]pyridin-5-ol.

Experimental Protocol: Crystallization

The growth of high-quality single crystals is often the most challenging step in X-ray crystallography. The following protocol provides a systematic approach to obtaining crystals suitable for diffraction experiments.

Step-by-Step Crystallization Protocol:

  • Purification of the Compound: Ensure the synthesized 2-Methylimidazo[1,2-a]pyridin-5-ol is of high purity (>98%), as impurities can inhibit crystallization. Recrystallization or column chromatography may be necessary.

  • Solvent Screening: The choice of solvent is crucial. A systematic screening of solvents with varying polarities should be performed. Solvents to consider include:

    • Alcohols (Methanol, Ethanol, Isopropanol)

    • Esters (Ethyl acetate)

    • Ketones (Acetone)

    • Chlorinated solvents (Dichloromethane, Chloroform)

    • Aromatic hydrocarbons (Toluene)

    • Ethers (Diethyl ether, Dioxane)

    • Acetonitrile

    • Water

  • Crystallization Techniques:

    • Slow Evaporation:

      • Dissolve the compound in a suitable solvent or solvent mixture to near saturation at room temperature.

      • Loosely cap the vial to allow for slow evaporation of the solvent.

      • Store the vial in a vibration-free environment.

    • Vapor Diffusion:

      • Liquid-Liquid: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Place this solution in a smaller, open vial. Place the smaller vial inside a larger, sealed vial containing a "poor" solvent (in which the compound is less soluble) that is miscible with the good solvent. The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

      • Solid-Liquid: Place the solid compound in a vial. Add a small amount of a "poor" solvent. In a separate, smaller vial, place a "good" solvent. Place the smaller vial inside the larger vial and seal. The vapor of the good solvent will slowly dissolve the solid, and as the solution becomes saturated, crystals may form.

    • Slow Cooling:

      • Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature.

      • Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C).

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and immediately mount them on the goniometer head of the diffractometer.

Single-Crystal X-ray Crystallography: Unveiling the 3D Structure

This section details the workflow for determining the crystal structure of 2-Methylimidazo[1,2-a]pyridin-5-ol using single-crystal X-ray diffraction.

Diagram 2: X-ray Crystallography Workflow

G crystal High-Quality Single Crystal data_collection X-ray Data Collection crystal->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final 3D Structure (CIF) validation->final_structure

Caption: Workflow for single-crystal X-ray crystallography.

Data Collection

A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[6] The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded at different orientations.[6]

Data Processing

The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections. This is typically done using software such as CrysAlisPro, SAINT, or XDS.

Structure Solution and Refinement

The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map.[6] An atomic model is then built into the electron density map and refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show a close match.[6] This process is typically performed using software packages such as SHELX, Olex2, or CRYSTALS.

Anticipated Structural Features of 2-Methylimidazo[1,2-a]pyridin-5-ol

Based on the crystal structures of other imidazo[1,2-a]pyridine derivatives, we can anticipate several key structural features for 2-Methylimidazo[1,2-a]pyridin-5-ol.[7][8][9]

The imidazo[1,2-a]pyridine core is expected to be nearly planar.[7][8] The bond lengths and angles within this fused ring system will be consistent with those of other aromatic heterocyclic compounds. The hydroxyl group at the 5-position and the methyl group at the 2-position will introduce specific electronic and steric effects.

Table 1: Anticipated Crystallographic and Refinement Data

ParameterAnticipated Value/Description
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c) or non-centrosymmetric
Z (molecules/unit cell)2, 4, or 8
Key Bond LengthsC-C (aromatic): ~1.37-1.40 ÅC-N (aromatic): ~1.33-1.38 ÅC-O: ~1.36 Å
R-factor (R1)< 0.05 for a well-refined structure
Goodness-of-fit (GooF)~1.0
Intermolecular Interactions

The presence of the hydroxyl group and the nitrogen atoms in the imidazopyridine ring system suggests that hydrogen bonding will play a significant role in the crystal packing. Specifically, O-H···N or O-H···O hydrogen bonds are likely to be observed, potentially forming dimers or extended chains.[7][9]

Additionally, π-π stacking interactions between the planar imidazo[1,2-a]pyridine rings of adjacent molecules are also anticipated, further stabilizing the crystal lattice.[7][9]

Diagram 3: Potential Intermolecular Interactions

G cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 N1 N O1 O-H N2 N O1->N2 Hydrogen Bond Ring1 Imidazopyridine Ring Ring2 Imidazopyridine Ring Ring1->Ring2 π-π Stacking

Caption: Potential hydrogen bonding and π-π stacking.

Conclusion

This technical guide provides a comprehensive framework for the determination and analysis of the 3D structure of 2-Methylimidazo[1,2-a]pyridin-5-ol using single-crystal X-ray crystallography. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain a definitive molecular structure. The anticipated structural features and intermolecular interactions, based on related compounds, offer valuable insights for the interpretation of the experimental results. The elucidation of this structure will be a significant contribution to the fields of medicinal chemistry and drug development, enabling more rational design of novel therapeutics based on the imidazopyridine scaffold.

References

  • Elaatiaoui, A., Koudad, M., Saddik, R., Benchat, N., & El Ammari, L. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.
  • Elaatiaoui, A., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. ResearchGate. Retrieved from [Link]

  • Elaatiaoui, A., Koudad, M., Saddik, R., Benchat, N., & El Ammari, L. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1203.
  • Benzeid, H., et al. (2018). Crystal structure and Hirshfeld surface analysis of two imidazo[1,2-a]pyridine derivatives: N-tert-butyl-2-(4-methoxyphenyl).
  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Endocrine, Metabolic & Immune Disorders - Drug Targets, 24(8).
  • Patel, M. N., et al. (2014). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. Journal of the Iranian Chemical Society, 11, 1647-1656.
  • Kavitha, S., et al. (2020). Structure of biologically active imidazo[1, 2-α]pyridines. ResearchGate. Retrieved from [Link]

  • Raić-Malić, S., et al. (2022). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 28(1), 34.
  • Demchenko, P. O., et al. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

Sources

Preclinical Evaluation of 2-Methylimidazo[1,2-a]pyridin-5-ol Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Perspective: Senior Application Scientist

Executive Summary & Structural Rationale

The compound 2-Methylimidazo[1,2-a]pyridin-5-ol (CAS: 204927-17-3) is a highly versatile, fused bicyclic heterocyclic building block[1]. In modern drug discovery, the imidazo[1,2-a]pyridine core serves as an exceptional bioisostere for indoles, purines, and quinolines. Its unique physicochemical profile allows it to dock seamlessly into the ATP-binding hinge region of various kinases.

From a mechanistic standpoint, the 5-hydroxyl group provides a critical hydrogen bond donor/acceptor site for interacting with key kinase hinge residues (e.g., Val851 in PI3Kα), while the 2-methyl group enhances lipophilicity and dictates the steric orientation of the molecule within the hydrophobic pocket. As a Senior Application Scientist, I have seen this scaffold successfully leveraged to design potent PI3K/mTOR dual inhibitors for oncology[2], p38 MAPK inhibitors for inflammatory diseases[3], and selective COX-2 inhibitors[4].

This guide outlines the rigorous, self-validating in vitro and in vivo protocols required to evaluate derivatives of this scaffold, ensuring that observed efficacy is driven by true target engagement rather than artifactual interference.

Pathway Scaffold 2-Methylimidazo[1,2-a] pyridin-5-ol Scaffold PI3K PI3K / mTOR Kinases Scaffold->PI3K Dual Inhibition p38 p38 MAPK Scaffold->p38 Allosteric/Hinge Binding Survival Tumor Proliferation (HCT116 / MCF-7) PI3K->Survival Oncogenic Drive Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Inflammation Immune Activation

Diagram 1: Dual signaling pathway modulation by imidazo[1,2-a]pyridine derivatives.

In Vitro Evaluation: Assays & Causality

To evaluate derivatives of 2-Methylimidazo[1,2-a]pyridin-5-ol, we employ a tiered in vitro pipeline. We do not rely on single-endpoint assays; instead, we build orthogonal validation into every step.

Protocol 1: TR-FRET Kinase Assay

Causality: Standard luminescent or fluorescent assays are highly susceptible to false positives from auto-fluorescent compounds or chemical quenchers. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) isolates the true binding event by introducing a temporal delay before signal acquisition, eliminating background chemical interference. Self-Validating System: We multiplex this assay with a counter-screen against a kinase-dead mutant. If the compound shows inhibition in the active kinase but no binding in the mutant, the mechanism is validated as target-specific.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 1X kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Serially dilute the derivative (from 10 µM down to 0.1 nM) in 100% DMSO. Transfer to a 384-well low-volume plate to achieve a final DMSO concentration of ≤1%.

  • Enzyme/Tracer Addition: Add the target kinase (e.g., PI3Kα or p38 MAPK) and the specific fluorescently labeled ATP-competitive tracer.

  • Antibody Addition: Add the Europium-labeled anti-tag antibody (e.g., anti-GST or anti-His, depending on the recombinant kinase tag).

  • Equilibration: Incubate the plate in the dark for 60 minutes at room temperature to reach thermodynamic equilibrium.

  • Data Acquisition: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the FRET ratio (665/615) and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol 2: Cellular Target Engagement & Viability

Causality: Cell-free potency does not guarantee cellular efficacy due to membrane permeability limits and efflux pump dynamics. We utilize HCT116 cells (for PI3K/mTOR evaluation)[2] or macrophage models (for TNF-α/p38 evaluation)[3]. Self-Validating System: Cell viability (assessed via CellTiter-Glo ATP quantification) is run in parallel with an orthogonal cytotoxicity assay (LDH release). A true targeted inhibitor will decrease ATP (indicating anti-proliferative/apoptotic pathway induction) without causing an immediate, massive spike in LDH release (which would indicate non-specific chemical necrosis).

In Vivo Translation: Efficacy & PK/PD Correlation

Translating in vitro success to in vivo efficacy requires a delicate balance of pharmacokinetics (exposure) and pharmacodynamics (target engagement).

Protocol 3: Tumor Xenograft Efficacy Study

Causality: We specifically select the HCT116 xenograft model because it harbors a PIK3CA mutation, making it exquisitely sensitive to PI3K/mTOR pathway modulation, providing a genetically relevant environment for testing imidazo[1,2-a]pyridine derivatives[2]. Self-Validating System: The study is designed with a terminal PK/PD harvest. If a compound fails to reduce tumor volume, analyzing the terminal blood plasma (PK) and tumor tissue lysates (PD - via Western blot for p-Akt and p-S6) reveals the root cause. It answers the critical question: Did the drug fail because it was cleared too quickly (low PK), or because it couldn't penetrate the tumor and engage the target (low PD)?

Step-by-Step Methodology:

  • Formulation: Suspend the derivative in a biocompatible vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline) to ensure oral bioavailability.

  • Inoculation: Inject 5 × 10⁶ HCT116 cells subcutaneously into the right flank of 6-week-old BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of ~100 mm³ (typically 7-10 days post-inoculation), randomize mice into vehicle control and treatment groups (e.g., 10 mg/kg and 30 mg/kg).

  • Dosing & Monitoring: Administer the compound via daily oral gavage for 28 days. Measure tumor volume ( V=0.5×length×width2 ) and body weight bi-weekly. A body weight loss of >10% triggers a mandatory dosing holiday to manage toxicity.

  • Endpoint Harvest: At day 28, euthanize the animals 2 hours post-final dose. Collect blood for plasma PK profiling. Snap-freeze half of the tumor for Western blot analysis (to confirm p-Akt reduction) and fix the remaining half in 10% neutral buffered formalin for immunohistochemistry (IHC).

Workflow Formulation 1. Formulation (Vehicle vs. Scaffold) Inoculation 2. Xenograft Inoculation Formulation->Inoculation Dosing 3. Daily Oral Dosing Inoculation->Dosing Vol ~100mm³ Monitor 4. Bi-weekly Monitoring Dosing->Monitor Monitor->Dosing Loop Endpoint 5. PK/PD Harvest Monitor->Endpoint Day 28

Diagram 2: Self-validating in vivo xenograft workflow for PK/PD correlation.

Quantitative Data Summary

The following table synthesizes representative quantitative benchmarks for 2-Methylimidazo[1,2-a]pyridin-5-ol and its advanced derivatives, demonstrating the scaffold's evolution from a basic building block to highly potent in vivo candidates[2],[3].

Compound / ScaffoldPrimary TargetIn Vitro IC₅₀ (nM)Cellular Assay ModelCellular GI₅₀ / IC₅₀In Vivo Efficacy (Dose)
2-Methylimidazo[1,2-a]pyridin-5-ol N/A (Core Scaffold)> 10,000HCT116 (Proliferation)> 50,000 nMN/A
Derivative 15a PI3Kα / mTOR0.5 / 1.2HCT116 (Proliferation)15.4 nM78% Tumor Growth Inhibition (10 mg/kg)
LASSBio-1749 p38 MAPK210Macrophages (TNF-α)350 nM65% TNF-α reduction (20 mg/kg)
HS-173 (Reference)PI3Kα0.8HCT116 (Proliferation)12.0 nM75% Tumor Growth Inhibition (10 mg/kg)

Conclusion

The 2-Methylimidazo[1,2-a]pyridin-5-ol scaffold is far more than a simple chemical precursor; it is a privileged pharmacophore capable of precise kinase modulation. By employing self-validating in vitro TR-FRET assays and rigorously controlled in vivo PK/PD xenograft models, researchers can confidently optimize this core structure to develop next-generation therapeutics for oncology and chronic inflammation.

References

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at: [Link]

  • Novel Potent Imidazo[1,2-a]pyridine-N-Glycinyl-Hydrazone Inhibitors of TNF-α Production: In Vitro and In Vivo Studies. PLOS One. Available at: [Link]

  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

Sources

A Predictive & Methodological Guide to the Pharmacokinetics and ADME Profile of 2-Methylimidazo[1,2-a]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the anticipated pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 2-Methylimidazo[1,2-a]pyridin-5-ol. As a member of the burgeoning class of imidazo[1,2-a]pyridine derivatives, this compound holds significant promise in medicinal chemistry, with potential applications in oncology and anti-inflammatory therapies.[1] While direct pharmacokinetic data for 2-Methylimidazo[1,2-a]pyridin-5-ol is not extensively available in the public domain, this guide synthesizes current knowledge from structurally related imidazo[1,2-a]pyridine analogs to construct a predictive ADME profile. Furthermore, it outlines detailed, field-proven experimental protocols for the definitive characterization of this molecule, empowering researchers to bridge the existing data gap.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, forming the core of several marketed drugs.[2][3] Its fused bicyclic system confers a unique combination of rigidity and chemical functionality, making it an attractive framework for designing targeted therapies.[4] Understanding the ADME properties of novel derivatives like 2-Methylimidazo[1,2-a]pyridin-5-ol is paramount for their successful translation from promising lead compounds to clinical candidates.

Predicted ADME Profile of 2-Methylimidazo[1,2-a]pyridin-5-ol

The following sections detail the predicted ADME characteristics of 2-Methylimidazo[1,2-a]pyridin-5-ol based on a "read-across" approach from published data on analogous compounds.

Absorption

It is anticipated that 2-Methylimidazo[1,2-a]pyridin-5-ol will exhibit moderate to good oral absorption. The relatively small molecular size and the presence of both hydrogen bond donors and acceptors in its structure suggest that it is likely to possess favorable physicochemical properties for passive diffusion across the intestinal mucosa. However, the potential for P-glycoprotein (Pgp) mediated efflux, a common challenge with heterocyclic compounds, must be considered.[5]

Key Considerations for Experimental Validation:

  • Solubility: The aqueous solubility of the compound at different pH values (e.g., pH 2, 5, and 7.4) is a critical determinant of its dissolution and subsequent absorption.

  • Permeability: In vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays, will provide insights into its ability to cross the intestinal barrier.

  • Efflux Ratio: Caco-2 assays can also determine the efflux ratio, indicating if the compound is a substrate for efflux transporters like P-gp.

Distribution

Following absorption, 2-Methylimidazo[1,2-a]pyridin-5-ol is expected to distribute into various tissues. The volume of distribution (Vd) will be influenced by its plasma protein binding and lipophilicity. Given the presence of the polar hydroxyl group, extensive distribution into adipose tissue may be limited compared to more lipophilic analogs.

Key Considerations for Experimental Validation:

  • Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation methods are employed to determine the fraction of the compound bound to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.

  • Blood-to-Plasma Ratio: This parameter helps to understand if the compound preferentially partitions into red blood cells.

  • Tissue Distribution Studies: In vivo studies in rodent models, followed by tissue harvesting and quantification of the compound, will provide a definitive picture of its distribution profile.

Metabolism

The metabolism of 2-Methylimidazo[1,2-a]pyridin-5-ol is predicted to be a key determinant of its pharmacokinetic profile and potential for drug-drug interactions. The imidazo[1,2-a]pyridine core is susceptible to metabolism by various enzyme systems.

Predicted Metabolic Pathways:

  • Oxidation: The primary route of metabolism is likely to be oxidation, mediated by cytochrome P450 (CYP) enzymes. Potential sites of oxidation include the methyl group (to form a hydroxymethyl metabolite) and aromatic hydroxylation of the pyridine or imidazole ring. Aldehyde oxidase (AO) is another key enzyme to consider, as it is known to metabolize similar heterocyclic structures.[6]

  • Glucuronidation: The hydroxyl group at the 5-position is a prime site for phase II conjugation, specifically glucuronidation by UDP-glucuronosyltransferases (UGTs), to form a more water-soluble metabolite for excretion.

Key Considerations for Experimental Validation:

  • In Vitro Metabolic Stability: Incubation of the compound with liver microsomes (from human and relevant preclinical species) and hepatocytes will determine its intrinsic clearance and provide initial information on the major metabolic pathways.

  • Metabolite Identification: High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) is the gold standard for identifying and structurally elucidating metabolites formed in in vitro and in vivo systems.

  • CYP and UGT Reaction Phenotyping: Using a panel of recombinant human CYP and UGT enzymes will identify the specific isoforms responsible for the compound's metabolism.

Excretion

The primary route of excretion for 2-Methylimidazo[1,2-a]pyridin-5-ol and its metabolites is expected to be through both renal and fecal pathways. The water-soluble glucuronide conjugate will likely be readily excreted in the urine.[7][8] The extent of biliary excretion of the parent compound and its metabolites will influence the fecal excretion route.

Key Considerations for Experimental Validation:

  • Mass Balance Studies: Administration of a radiolabeled version of the compound to preclinical species allows for the quantitative determination of the routes and rates of excretion.

  • Urine and Feces Analysis: Quantification of the parent compound and its major metabolites in urine and feces will provide a comprehensive picture of the excretion profile.

Experimental Protocols for ADME Characterization

The following section provides detailed, step-by-step methodologies for the in vitro and in vivo characterization of the ADME properties of 2-Methylimidazo[1,2-a]pyridin-5-ol.

In Vitro ADME Assays

Objective: To determine the in vitro intrinsic clearance (CLint) of 2-Methylimidazo[1,2-a]pyridin-5-ol.

Methodology:

  • Preparation of Incubation Mixtures: In a 96-well plate, prepare incubation mixtures containing liver microsomes (e.g., human, rat, mouse), NADPH regenerating system (or NADPH), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

  • Initiation of Reaction: Add 2-Methylimidazo[1,2-a]pyridin-5-ol (typically at a final concentration of 1 µM) to initiate the metabolic reaction.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Intrinsic clearance is then calculated using the equation: CLint = (k / microsomal protein concentration).

Diagram: In Vitro Metabolic Stability Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes Preincubation Pre-incubate at 37°C Microsomes->Preincubation NADPH NADPH System NADPH->Preincubation Buffer Buffer (pH 7.4) Buffer->Preincubation Initiation Add Compound Preincubation->Initiation Sampling Time-point Sampling Initiation->Sampling Quenching Quench Reaction Sampling->Quenching Processing Protein Precipitation Quenching->Processing LCMS LC-MS/MS Analysis Processing->LCMS Data Data Analysis (CLint) LCMS->Data

Caption: Workflow for determining in vitro metabolic stability.

Objective: To assess the intestinal permeability and potential for P-glycoprotein-mediated efflux.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) until a confluent monolayer with well-developed tight junctions is formed.

  • Transport Buffer: Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

  • Apical to Basolateral (A-B) Permeability:

    • Add 2-Methylimidazo[1,2-a]pyridin-5-ol to the apical (A) chamber.

    • At various time points, collect samples from the basolateral (B) chamber.

  • Basolateral to Apical (B-A) Permeability:

    • Add the compound to the basolateral (B) chamber.

    • At various time points, collect samples from the apical (A) chamber.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 is indicative of active efflux.

Diagram: Caco-2 Permeability Assay

Caco2_Assay cluster_AB Apical to Basolateral (A-B) cluster_BA Basolateral to Apical (B-A) Apical_A Apical Chamber (Compound Added) Membrane_A Caco-2 Monolayer Apical_A->Membrane_A Passive Diffusion Basolateral_A Basolateral Chamber (Sampling) Membrane_A->Basolateral_A Basolateral_B Basolateral Chamber (Compound Added) Membrane_B Caco-2 Monolayer Basolateral_B->Membrane_B Apical_B Apical Chamber (Sampling) Membrane_B->Apical_B Passive Diffusion + Active Efflux

Caption: Schematic of the Caco-2 permeability assay.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the key pharmacokinetic parameters of 2-Methylimidazo[1,2-a]pyridin-5-ol in a preclinical species.

Methodology:

  • Animal Dosing: Administer 2-Methylimidazo[1,2-a]pyridin-5-ol to a cohort of rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis and determine key parameters such as:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

    • Area Under the Curve (AUC): The integral of the concentration-time curve.

    • Bioavailability (F%): The fraction of the administered dose that reaches the systemic circulation.

Data Presentation

All quantitative data from the proposed studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Predicted Physicochemical and In Vitro ADME Properties of 2-Methylimidazo[1,2-a]pyridin-5-ol

ParameterPredicted Value/RangeExperimental Method
Molecular Weight 148.16 g/mol N/A
logP 1.5 - 2.5Calculated/Experimental
Aqueous Solubility (pH 7.4) Moderate to HighShake-flask/Potentiometric
Caco-2 Papp (A-B) > 10 x 10⁻⁶ cm/sCaco-2 Monolayer Assay
Efflux Ratio < 2Caco-2 Monolayer Assay
Plasma Protein Binding 50 - 80%Equilibrium Dialysis
Human Liver Microsomal CLint Low to ModerateIn Vitro Metabolic Stability Assay

Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats

ParameterIV AdministrationPO Administration
Dose 1 mg/kg5 mg/kg
CL (mL/min/kg) 10 - 30N/A
Vd (L/kg) 1 - 3N/A
t½ (h) 2 - 62 - 6
AUC (ng·h/mL) CalculatedCalculated
Cmax (ng/mL) N/ATo be determined
Tmax (h) N/A0.5 - 2
F (%) N/A> 50%

Conclusion

While direct experimental data on the pharmacokinetics and ADME profile of 2-Methylimidazo[1,2-a]pyridin-5-ol is currently limited, a predictive assessment based on its chemical structure and data from related imidazo[1,2-a]pyridine analogs suggests that it is likely to possess favorable drug-like properties. This guide provides a robust framework and detailed experimental protocols for the comprehensive characterization of its absorption, distribution, metabolism, and excretion. The execution of these studies will be critical in advancing 2-Methylimidazo[1,2-a]pyridin-5-ol from a promising chemical entity to a viable therapeutic candidate.

References

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  • Jain, S., Sharma, S., Sen, D. J., & Pandya, S. S. (2021). Enoyl-Acyl Carrier Protein Reductase (INHA): A remarkable target to exterminate tuberculosis. Anti-Infective Agents, 19(3), 252-266.
  • Lv, K., et al. (2014). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. Journal of Antimicrobial Chemotherapy, 69(9), 2310-2318.
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  • MDPI. (2022, February 7). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
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Toxicology and Safety Assessment of 2-Methylimidazo[1,2-a]pyridin-5-ol: A Preclinical Framework

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Methylimidazo[1,2-a]pyridin-5-ol (CAS: 204927-17-3) is a highly versatile heterocyclic building block characterized by a fused imidazole and pyridine ring system. While the imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore found in numerous marketed drugs (e.g., zolpidem, alpidem) and investigated for anti-inflammatory and antiparasitic properties, it carries inherent toxicological liabilities.

As a Senior Application Scientist, I approach the safety assessment of this compound not merely as a checklist of regulatory requirements, but as a mechanistic investigation into xenobiotic metabolism. This whitepaper outlines a rigorous, self-validating preclinical framework to evaluate the toxicological profile of 2-Methylimidazo[1,2-a]pyridin-5-ol, focusing on reactive metabolite formation, idiosyncratic toxicity, and off-target central nervous system (CNS) engagement.

Mechanistic Toxicology & Pharmacochemical Context

The safety profile of any imidazo[1,2-a]pyridine derivative is dictated by its electronic distribution and substituent locations. Despite the historical safety of this scaffold in marketed therapeutics, incomplete understanding of its absorption, distribution, metabolism, and excretion (ADME) often limits accurate prediction of human exposure and safety ( [1]).

For 2-Methylimidazo[1,2-a]pyridin-5-ol, two structural features drive its metabolic fate:

  • The C5-Hydroxyl Group: This moiety acts as a primary detoxification handle. It facilitates rapid Phase II conjugation (glucuronidation and sulfation), promoting renal clearance and generally lowering the risk of systemic accumulation.

  • The C2-Methyl Group: Alkyl groups on electron-rich heterocycles are highly susceptible to Phase I oxidation by hepatic Cytochrome P450 (CYP450) enzymes. Oxidation of the C2-methyl group can yield reactive aldehyde intermediates. If not efficiently neutralized by glutathione (GSH), these electrophiles covalently bind to hepatic proteins, triggering oxidative stress and idiosyncratic drug-induced liver injury (DILI).

Furthermore, because the core scaffold structurally mimics neurotransmitters, unintended binding to GABA-A receptors remains a persistent off-target liability that must be quantified.

Pathway API 2-Methylimidazo[1,2-a]pyridin-5-ol CYP Hepatic CYP450 (Phase I Metabolism) API->CYP Hepatic First Pass CNS GABA-A Receptor Binding (Off-Target CNS Effects) API->CNS Systemic Circulation RM Reactive Intermediates (Aldehydes / Epoxides) CYP->RM Bioactivation Clear Phase II Conjugation (Renal Excretion) CYP->Clear Detoxification Tox GSH Depletion & Hepatotoxicity RM->Tox Oxidative Stress RM->Clear Glutathione Conjugation

Fig 1. Metabolic bioactivation and off-target pathways of imidazo[1,2-a]pyridines.

Preclinical Safety Assessment Protocols

To establish a reliable safety margin, experimental protocols must be designed with built-in causality checks. The following methodologies are engineered as self-validating systems to ensure that observed toxicities are mechanistically understood rather than merely documented.

Protocol A: In Vitro Hepatotoxicity & Reactive Metabolite Trapping

Rationale: Standard HepG2 cells lack sufficient CYP450 expression, leading to false negatives for compounds requiring bioactivation. We utilize HepaRG cells, which maintain physiological levels of Phase I/II enzymes.

Step-by-Step Methodology:

  • Cell Seeding: Seed differentiated HepaRG cells in 96-well plates at 7×104 cells/well. Incubate for 24 hours.

  • Compound Dosing: Treat cells with 2-Methylimidazo[1,2-a]pyridin-5-ol across a 10-point concentration gradient (0.1 µM to 300 µM).

  • Self-Validating Control (The Causality Check): In a parallel set of wells, co-administer the compound with 1-aminobenzotriazole (1-ABT, 1 mM), a pan-CYP inhibitor.

    • Logic: If cytotoxicity is observed in the standard wells but rescued in the 1-ABT wells, the toxicity is definitively caused by a CYP-generated reactive metabolite, not the parent compound.

  • Multiplexed Readout: After 48 hours, measure intracellular ATP (CellTiter-Glo) to assess viability, and quantify reduced glutathione (GSH-Glo) to detect electrophilic trapping.

  • LC-MS/MS GSH Trapping: Incubate the compound with human liver microsomes (HLM) and excess GSH. Analyze via LC-MS/MS for GSH-adducts to structurally identify the reactive intermediate.

Protocol B: In Vivo Acute Systemic Toxicity (Rodent Model)

Rationale: In vivo studies are required to determine the median lethal dose (LD50) and observe systemic physiological responses, as demonstrated in foundational exploratory toxicology studies of imidazo[1,2-a]pyridines ( [2]).

Step-by-Step Methodology:

  • Formulation: Suspend the compound in 5% Tween-80 / 95% Saline to ensure homogenous gastrointestinal absorption.

  • Dosing Strategy: Utilize the OECD 425 Up-and-Down Procedure to minimize animal use. Administer single oral doses starting at 500 mg/kg to female Sprague-Dawley rats.

  • Self-Validating Toxicokinetics (TK): A parallel satellite group (n=3) must be dosed specifically for blood collection at 0.5, 1, 2, 4, and 8 hours.

    • Logic: Observing no clinical signs of toxicity is meaningless if the compound is not absorbed. LC-MS/MS quantification of plasma levels validates that the lack of toxicity is due to inherent safety, not poor bioavailability.

  • Clinical Observation: Monitor for 14 days, specifically scoring for CNS anomalies (ataxia, lethargy, hyper-reactivity) which indicate off-target GABAergic engagement.

  • Histopathology: Harvest liver, kidneys, and brain tissue. Perform H&E staining to assess centrilobular hepatic necrosis (a hallmark of CYP-mediated toxicity).

Workflow P1 Phase 1: In Vitro Hepatotoxicity (HepaRG) P2 Phase 2: In Vivo Acute Toxicity (Murine) P1->P2 IC50 > 50µM P3 Phase 3: Histopathology & Toxicokinetics P2->P3 Survival > 14 Days Decision Safety Margin Calculation P3->Decision Exposure Verified

Fig 2. Stepwise preclinical safety assessment workflow for heterocyclic compounds.

Quantitative Data & Toxicological Thresholds

To contextualize the safety of 2-Methylimidazo[1,2-a]pyridin-5-ol, the data must be compared against established thresholds for the imidazo[1,2-a]pyridine class. General hazard classifications for the base scaffold indicate risks of skin/eye irritation and respiratory toxicity upon acute exposure ( [3]).

ParameterAssay / ModelAcceptable ThresholdMechanistic Implication
Cytotoxicity (IC 50​ ) HepaRG (48h ATP depletion) Indicates low risk of intrinsic cellular toxicity or mitochondrial uncoupling.
GSH Depletion HLM + GSH Trapping Assay <15% reduction Confirms the C2-methyl group is not generating overwhelming electrophilic stress.
Acute Oral LD 50​ Murine Model (OECD 425) >1,000 mg/kg Establishes a wide therapeutic index for subsequent sub-acute dosing.
CNS Off-Target GABA-A Radioligand Binding Ensures the compound does not induce unintended sedative or anxiolytic effects.
Clearance (Cl int​ ) Human Liver Microsomes Validates that the C5-hydroxyl supports adequate but not overly rapid clearance.

Risk Mitigation & Structural Activity Relationship (SAR)

If 2-Methylimidazo[1,2-a]pyridin-5-ol exhibits unacceptable toxicity during Phase 1 or Phase 2 evaluations, chemical optimization must be guided by SAR principles:

  • High Reactive Metabolite Formation: If GSH depletion is severe, the C2-methyl group is the likely culprit. Substituting the methyl group with a bioisostere (e.g., a trifluoromethyl group, −CF3​ ) will block CYP-mediated benzylic oxidation while maintaining similar steric bulk.

  • Rapid Clearance: If the compound is cleared too rapidly via Phase II metabolism, the C5-hydroxyl group can be masked as an ether (e.g., methoxy) or replaced with a fluorine atom to prevent rapid glucuronidation while modulating the pKa of the pyridine nitrogen.

By integrating these self-validating protocols and mechanistic insights, drug development professionals can confidently navigate the toxicological landscape of 2-Methylimidazo[1,2-a]pyridin-5-ol, ensuring that only safe, optimized derivatives progress to advanced preclinical stages.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at:[Link]

  • Exploratory toxicology studies of 2,3-substituted imidazo[1,2-a]pyridines with antiparasitic and anti-inflammatory properties. Scientific Reports (PMC). Available at:[Link]

  • Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960. PubChem. Available at:[Link]

The Imidazo[1,2-a]pyridine Scaffold: A Technical Whitepaper on 2-Methylimidazo[1,2-a]pyridin-5-ol and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Imidazo[1,2-a]pyridines are privileged N-fused bicyclic heterocycles that form the core of numerous blockbuster drugs, including the widely prescribed anxiolytic zolpidem and the anti-ulcer agent zolimidine (1)[1]. Among the myriad of derivatives, 2-Methylimidazo[1,2-a]pyridin-5-ol (CAS: 204927-17-3) stands out as a highly versatile building block for drug discovery (2)[2]. The presence of a 2-methyl group enhances the scaffold's lipophilicity for optimal hydrophobic pocket fitting, while the 5-hydroxyl group provides a critical hydrogen bond donor/acceptor site, making it an ideal candidate for targeted kinase inhibition and receptor modulation.

Synthetic Methodologies & Mechanistic Causality

The synthesis of 2-Methylimidazo[1,2-a]pyridin-5-ol is classically achieved via a modified Chichibabin (Tschitschibabin) reaction, condensing 2-amino-6-hydroxypyridine with an α -haloketone such as chloroacetone (3)[3].

Causality of Regioselectivity: A common pitfall in heterocyclic synthesis is predicting the site of initial alkylation. In 2-amino-6-hydroxypyridine, the endocyclic pyridine nitrogen is significantly more nucleophilic than the exocyclic amine. This is due to the lone pair on the exocyclic amine being delocalized into the pyridine π -system, which increases the electron density at the ring nitrogen. Consequently, the initial SN​2 attack on the electrophilic carbon of chloroacetone occurs exclusively at the ring nitrogen, forming an N-alkylated intermediate. Subsequent intramolecular cyclization is driven by the thermodynamic stability of the resulting aromatic bicyclic system, followed by rapid dehydration.

Synthesis A 2-Amino-6-hydroxypyridine (Nucleophile) C N-Alkylation Intermediate (Endocyclic N attack) A->C SN2 Reaction B Chloroacetone (Electrophile) B->C D Intramolecular Cyclization (Exocyclic N attack) C->D Heat / Base E Dehydration (-H2O) D->E F 2-Methylimidazo[1,2-a]pyridin-5-ol (Target Scaffold) E->F Aromatization

Workflow of the Chichibabin-type synthesis of 2-Methylimidazo[1,2-a]pyridin-5-ol.

Protocol 1: Self-Validating Synthesis Workflow

This protocol incorporates strict in-process controls (IPCs) to ensure a self-validating, high-yield workflow.

  • Reagent Preparation: Dissolve 1.0 equivalent (eq) of 2-amino-6-hydroxypyridine in anhydrous N,N-dimethylformamide (DMF).

    • Causality: DMF is chosen as a polar aprotic solvent to stabilize the transition state of the initial SN​2 alkylation without solvolyzing the electrophile.

  • Electrophile Addition: Add 1.1 eq of chloroacetone dropwise at 0°C.

    • Causality: Strict temperature control prevents exothermic degradation and minimizes competitive multiple alkylation events.

  • Cyclization: Heat the reaction mixture to 80°C for 6-8 hours.

  • Self-Validation (IPC): Monitor the reaction via Thin-Layer Chromatography (TLC) using a DCM:MeOH (9:1) mobile phase. The disappearance of the starting material (UV active at 254 nm) and the appearance of a new, lower Rf​ spot confirms successful cyclization.

  • Workup: Quench the mixture with saturated aqueous NaHCO3​ .

    • Causality: Neutralizing the HCl generated during the reaction shifts the equilibrium and precipitates the free-base product.

  • Purification & Verification: Recrystallize the crude product from ethanol. Validate the final structure via LC-MS (Expected [M+H]+=149.1 ) and 1H -NMR (confirming the disappearance of the exocyclic NH2​ protons and the presence of the distinct aromatic imidazole proton at C3).

Pharmacological Activities & Structure-Activity Relationship (SAR)

Imidazo[1,2-a]pyridine derivatives exhibit a broad spectrum of bioactivities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties (4)[4]. The 5-hydroxyl substitution is particularly relevant in the design of kinase inhibitors. For instance, in the development of Bruton's tyrosine kinase (Btk) inhibitors, the 5-OH group acts as a crucial hydrogen bond donor to the hinge region of the kinase, effectively anchoring the molecule within the ATP-binding pocket (5)[5].

Quantitative Data Summary
Analog ModificationRepresentative TargetAssay Metric ( IC50​ / MIC)Mechanistic Rationale
2-Methyl, 5-OH (Core) Btk Kinase~1.2 µM5-OH acts as H-bond donor to hinge region; 2-Me fits small hydrophobic pocket.
2-Phenyl, 5-OH Btk Kinase~0.45 µMPhenyl ring engages in π−π stacking, increasing thermodynamic binding affinity.
3-Cyano, 2-Methyl S. aureus8 µg/mLElectron-withdrawing cyano group increases lipophilicity and membrane permeability.
2-(4-Tolyl), 3-Acetamide GABAA​ Receptor27 nM (Zolpidem)Specific spatial arrangement selectively modulates the ω1​ receptor subtype.

Biological Signaling & Mechanism of Action

When 2-Methylimidazo[1,2-a]pyridin-5-ol analogs are employed as kinase inhibitors, their efficacy is dictated by their spatial orientation within the target. The imidazopyridine core directly mimics the purine ring of ATP, competitively blocking autophosphorylation and downstream signaling cascades.

Pathway Ligand 2-Methylimidazo[1,2-a]pyridin-5-ol Analog Receptor Target Kinase (e.g., Btk) Hinge Region Binding Ligand->Receptor Hydrogen Bonding (5-OH) Hydrophobic Interaction (2-Me) Inhibition Inhibition of Autophosphorylation Receptor->Inhibition ATP Competitive Binding Downstream Blockade of Downstream Signaling (PLCγ2 / Ca2+ release) Inhibition->Downstream Signal Attenuation Outcome Suppression of Inflammation / B-cell Proliferation Downstream->Outcome Therapeutic Effect

Kinase signaling blockade by imidazo[1,2-a]pyridine analogs via hinge region binding.

Protocol 2: Self-Validating Kinase Inhibition Assay (TR-FRET)

To accurately evaluate the IC50​ of synthesized analogs, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

  • Assay Assembly: In a 384-well microplate, combine the recombinant target kinase (e.g., Btk), a biotinylated peptide substrate, and ATP at a concentration near its Km​ value.

  • Compound Addition: Dispense the 2-Methylimidazo[1,2-a]pyridin-5-ol analog in a 10-point dose-response titration (starting at 10 µM, 1:3 serial dilutions).

  • Reaction & Causality: Incubate the plate for exactly 60 minutes at room temperature.

    • Causality: This specific incubation period allows the enzymatic system to reach steady-state kinetics, ensuring that the measured IC50​ reflects true thermodynamic binding affinity rather than a transient association artifact.

  • Detection: Add the detection mixture containing a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Self-Validation: The assay must include a known positive control (e.g., Ibrutinib) and a no-enzyme negative control. Calculate the Z'-factor for the plate.

    • Causality: The Z'-factor must be ≥0.6 for the assay plate to be considered valid. This mathematical validation ensures the signal-to-noise ratio is statistically robust, guaranteeing that the observed inhibition is derived from the compound and not assay variance.

References

  • Title : Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | Source : ACS Omega | URL :1

  • Title : Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) | Source : EDGCC Journal | URL : 4

  • Title : Buy 2-Methylimidazo[1,2-a]pyridin-5-ol (EVT-12054883) | Source : EvitaChem | URL :2

  • Title : Inhibitors of bruton's tyrosine kinase (WO2015084998A1) | Source : Google Patents | URL : 5

  • Title : Full text of "Pyridine And Its Derivatives Part II" | Source : Internet Archive | URL : 3

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Methodological & Application

using 2-Methylimidazo[1,2-a]pyridin-5-ol in fluorescence microscopy

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Design and Utilization of 2-Methylimidazo[1,2-a]pyridin-5-ol Probes for High-Fidelity Fluorescence Microscopy

Executive Summary

The development of highly specific, photostable fluorescent probes is a critical bottleneck in live-cell imaging and drug development. 2-Methylimidazo[1,2-a]pyridin-5-ol (CAS: 204927-17-3) has emerged as a privileged, highly versatile building block for synthesizing advanced fluorophores[1]. By leveraging its unique photophysical properties—specifically its capacity for Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT)—researchers can engineer "Turn-ON" fluorescent sensors with exceptionally large Stokes shifts. This application note details the mechanistic rationale, photophysical benchmarking, and self-validating protocols required to deploy 2-Methylimidazo[1,2-a]pyridin-5-ol derivatives in high-resolution fluorescence microscopy.

Photophysical Principles & Scaffold Rationale

Autofluorescence and photobleaching are primary adversaries in biological imaging. Imidazo[1,2-a]pyridine scaffolds solve these issues by undergoing ESIPT upon photoexcitation[2].

Why choose 2-Methylimidazo[1,2-a]pyridin-5-ol?

  • The 5-Hydroxyl Group (The Trigger): The hydroxyl group at the 5-position acts as a potent electron donor and proton source. It serves as an ideal synthetic handle. Masking this group quenches or blue-shifts the fluorescence; unmasking it restores the ESIPT/ICT pathway, yielding a massive "Turn-ON" signal[3].

  • The 2-Methyl Group (The Shield): The methyl substitution at the 2-position provides critical steric hindrance. This prevents unwanted side-reactions during probe synthesis and reduces non-specific protein binding within the crowded intracellular environment, thereby enhancing the probe's bio-orthogonality.

Mechanistic Causality: The "Masking/Unmasking" Strategy

To utilize this compound as a biosensor (e.g., for detecting biothiols like cysteine or specific enzymes), researchers employ a covalent masking strategy[4].

Causality of the Design: Derivatizing the 5-OH group (via esterification or etherification) with an analyte-specific recognition moiety locks the fluorophore in a weakly emitting state. When the target analyte (e.g., an intracellular esterase or nucleophilic biothiol) cleaves the recognition group, the free 5-OH is liberated. This instantly reactivates the push-pull electronic cascade, resulting in a large Stokes shift (>100 nm) that completely bypasses the cellular autofluorescence window[5].

Photophysics cluster_0 Masked State (Fluorescence OFF/Shifted) cluster_1 Unmasked State (Fluorescence ON) M Masked 5-OH (Ester/Ether) M_ex Excited State (No ESIPT) M->M_ex hν (Excitation) U Free 5-OH (Active Nucleophile) M->U Analyte Cleavage (e.g., Esterase/Thiol) M_ex->M Weak Emission U_ex Enol* -> Keto* (ESIPT Active) U->U_ex hν (Excitation) U_em Strong Fluorescence (Large Stokes Shift) U_ex->U_em Proton Transfer U_em->U Relaxation

Figure 1: Analyte-triggered unmasking of the 5-OH group enabling ESIPT-mediated fluorescence.

Quantitative Data: Photophysical Benchmarking

The table below illustrates the superior photophysical metrics of the unmasked imidazo[1,2-a]pyridine scaffold compared to its masked precursor and traditional commercial dyes. The massive Stokes shift is the primary driver for its high signal-to-noise ratio in microscopy[2].

Fluorophore ScaffoldStateAbsorption Max (λex)Emission Max (λem)Stokes ShiftQuantum Yield (Φ)
Imidazo[1,2-a]pyridin-5-ol Unmasked (Active) 355 nm495 nm140 nm 0.45 - 0.60
Masked Derivative (Ester)Masked (Inactive)330 nm380 nm50 nm< 0.05
Fluorescein (FITC)Standard490 nm515 nm25 nm0.79
Rhodamine BStandard540 nm565 nm25 nm0.31

Self-Validating Experimental Protocols

Protocol A: Synthesis of a Thiol-Responsive Fluorescent Probe

This protocol details the synthesis of an acrylate-derivatized probe for cysteine detection, utilizing 2-Methylimidazo[1,2-a]pyridin-5-ol as the core[4].

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 1.0 eq of 2-Methylimidazo[1,2-a]pyridin-5-ol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 1.5 eq of Triethylamine (TEA). Causality: TEA acts as a proton scavenger, preventing the hydrochlorination of the basic imidazo[1,2-a]pyridine nitrogen, which would otherwise crash the compound out of solution.

  • Acylation: Dropwise add 1.2 eq of acryloyl chloride at 0°C. Stir for 2 hours, allowing it to warm to room temperature.

  • Self-Validation (Purification): Quench with water, extract with DCM, and purify via silica gel chromatography (Eluent: Hexane/Ethyl Acetate).

  • Quality Control: Validate the fraction using LC-MS and 1H-NMR. Causality: Even 1% of unreacted 2-Methylimidazo[1,2-a]pyridin-5-ol will cause a false-positive "Turn-ON" background in biological assays. Do not proceed to cellular imaging without confirming >98% purity.

Protocol B: Live-Cell Fluorescence Microscopy Workflow

To ensure the observed fluorescence is strictly due to the target analyte and not non-specific degradation, this protocol utilizes a self-validating control matrix.

Step-by-Step Methodology:

  • Cell Culture: Seed HeLa or HepG2 cells in a 35 mm glass-bottom confocal dish at a density of 1×105 cells/mL. Incubate for 24 hours at 37°C in 5% CO₂.

  • Washing Step: Wash cells 3x with 1X PBS. Causality: Fetal Bovine Serum (FBS) in the culture media contains high levels of extracellular esterases and thiols that will prematurely cleave the probe before it enters the cell, ruining the spatial resolution.

  • Self-Validating Control Setup:

    • Well A (Vehicle Control): Add DMSO (0.1% v/v). Establishes the baseline autofluorescence of the cells.

    • Well B (Negative/Inhibitor Control): Pre-incubate with 1 mM N-ethylmaleimide (NEM) for 30 mins. Causality: NEM covalently alkylates all free intracellular thiols. If the probe is truly selective, this well must remain completely dark.

    • Well C (Experimental): Untreated cells (measures basal thiol levels).

  • Probe Incubation: Add the synthesized masked probe (final concentration: 5 µM) to all wells. Incubate in the dark for 30 minutes at 37°C.

  • Imaging: Image using a Confocal Laser Scanning Microscope (CLSM). Excite at 350-380 nm (DAPI laser line) and collect emission in the 450-550 nm window to capture the ESIPT signal.

Workflow P1 Step 1: Cell Culture Seed HeLa cells at 10^5 cells/well Wash 3x with PBS to remove serum P2 Step 2: Self-Validation (Controls) Well A: Vehicle (DMSO) Well B: Inhibitor (NEM to block thiols) Well C: Experimental (Target Analyte) P1->P2 P3 Step 3: Probe Incubation Add 5 µM Masked Probe Incubate 30 mins in dark at 37°C P2->P3 P4 Step 4: Confocal Microscopy Ex: 350-380 nm Em: 450-550 nm (ESIPT channel) P3->P4

Figure 2: Self-validating live-cell fluorescence microscopy workflow with integrated controls.

References

  • Buy 2-Methylimidazo[1,2-a]pyridin-5-ol (EVT-12054883)
  • Source: National Institutes of Health (NIH)
  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells Source: RSC Publishing URL
  • Tuning of Excited-State Intramolecular Proton Transfer (ESIPT)
  • Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction Source: Scilit URL

Sources

Application Note: 2-Methylimidazo[1,2-a]pyridin-5-ol as a Fluorescent Probe Core for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale and Photophysical Causality

The development of small-molecule fluorescent probes requires a delicate balance between photostability, cellular permeability, and high signal-to-noise ratios. The 2-Methylimidazo[1,2-a]pyridin-5-ol scaffold has emerged as a highly versatile fluorophore core for these applications.

Why Imidazo[1,2-a]pyridine?

The imidazo[1,2-a]pyridine bicyclic system features a bridgehead nitrogen that imparts unique electron-donating properties to the conjugated -system. As a Senior Application Scientist, it is crucial to understand the causality behind selecting this specific core:

  • Large Stokes Shifts via ESIPT/ICT : When appropriately functionalized, derivatives of this scaffold undergo Excited-State Intramolecular Proton Transfer (ESIPT) or Intramolecular Charge Transfer (ICT). This results in large Stokes shifts (often >100 nm), which are critical for eliminating background auto-fluorescence and minimizing crosstalk between excitation and emission channels during confocal imaging[1].

  • Analyte-Triggered "Turn-On" Mechanism : The hydroxyl group at the 5-position serves as an ideal synthetic handle. By masking this -OH group with specific recognition moieties (e.g., an acrylate group for biothiols or a boronate ester for hydrogen peroxide), the fluorescence is quenched via Photoinduced Electron Transfer (PET). Upon reaction with the target analyte, the masking group is cleaved, releasing the highly fluorescent free core[2].

  • Organelle Targeting : The inherent lipophilicity and basicity of the nitrogen-rich core drive its specific accumulation in the mitochondria, driven by the highly negative mitochondrial membrane potential. This makes the scaffold exceptional for monitoring mitochondrial dynamics in cancer cells[3].

Photophysics A Masked Probe (PET Quenched) B Analyte Cleavage (e.g., Biothiols/ROS) A->B Target Recognition C 2-Methylimidazo[1,2-a] pyridin-5-ol (Free) B->C Unmasking D Excitation (hv_ex) C->D E Excited State (ICT / ESIPT) D->E Absorption F Fluorescence (Large Stokes Shift) E->F Radiative Decay F->C Ground State

Logical workflow of analyte-triggered fluorescence unmasking and emission.

Quantitative Data Summary

The following table summarizes the representative photophysical properties of imidazo[1,2-a]pyridin-ol derivatives when applied to different cellular analytes.

Target AnalyteRecognition Moiety (Mask)Limit of Detection (LOD)Excitation (nm)Emission (nm)Stokes ShiftRef.
Cysteine (Cys) Acrylate Ester0.33 μM~340~460>100 nm[2]
Hydrogen Peroxide (H₂O₂) Boronate Ester0.5 μM~325~500>150 nm[1]
Iron (Fe³⁺) Fused Cascade Receptor4.0 ppb~360~450~90 nm[4]
Fluoride (F⁻) tert-Butyldiphenylsilane1.2 ppb~380~598>200 nm[5]

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It includes mechanistic reasoning for each step to guide researchers in optimizing their specific assays.

Phase 1: Probe Preparation and Handling

Causality: Fluorescent probes with ester or silane masking groups are susceptible to premature hydrolysis in aqueous environments. Proper stock preparation is critical to maintain the "turn-on" integrity.

  • Stock Solution : Dissolve the functionalized 2-methylimidazo[1,2-a]pyridin-5-ol probe in anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 1 mM.

  • Storage : Aliquot into amber microcentrifuge tubes to prevent photobleaching and store at -20°C.

  • Working Solution : Dilute the stock solution to a final concentration of 5–10 μM using pre-warmed, serum-free DMEM or PBS (pH 7.4) immediately before use. Note: Serum proteins can non-specifically bind the lipophilic probe, drastically reducing cellular uptake[3].

Phase 2: Live-Cell Culture and Incubation
  • Cell Seeding : Seed HeLa or HepG2 cells in 35 mm glass-bottom confocal dishes at a density of cells/dish. Incubate overnight at 37°C with 5% CO₂ until cells reach ~80% confluency.

  • Starvation : Wash cells twice with warm PBS and incubate in serum-free media for 1 hour. Causality: This synchronizes the cells and reduces background interference from endogenous serum thiols or ROS.

  • Probe Loading : Add the 5 μM probe working solution to the cells. Incubate for 30 minutes at 37°C in the dark.

  • Washing : Remove the probe solution and wash the cells three times with warm PBS. Causality: Removing extracellular unbound probe is mandatory to ensure that any detected fluorescence originates strictly from intracellular analyte reactions.

Phase 3: Analyte Stimulation and Confocal Imaging

To prove the mechanism of action, a tripartite experimental design (Control, Stimulated, Inhibited) must be executed.

  • Negative Control (Probe Only) : Image the cells immediately after washing. The fluorescence should be minimal, confirming the stability of the PET-quenched masked probe.

  • Positive Stimulation : Add the target analyte (e.g., 100 μM H₂O₂ or 50 μM Cysteine) to the dish. Incubate for 15–30 minutes. Image the cells to observe the "turn-on" fluorescence.

  • Inhibition Control : Pre-treat a separate dish of cells with an inhibitor (e.g., N-ethylmaleimide (NEM) to scavenge endogenous thiols) for 30 minutes prior to probe loading. Causality: A lack of fluorescence in this group self-validates that the probe is specifically reacting with the intended biological target rather than undergoing non-specific degradation.

Protocol S1 1. Stock Preparation Dissolve in anhydrous DMSO S3 3. Probe Incubation 5 μM in serum-free DMEM (30 min) S1->S3 Dilute to working conc. S2 2. Cell Seeding HeLa/HepG2 in 35mm glass-bottom dishes S2->S3 80% confluency S4 4. Analyte Stimulation Add target analyte (e.g., Cys/H2O2) S3->S4 S5 5. Washing Steps 3x with warm PBS (pH 7.4) S4->S5 Remove background S6 6. Confocal Imaging Capture at specific Ex/Em channels S5->S6 Live-cell analysis

Step-by-step experimental workflow for live-cell imaging using the fluorescent probe.

Troubleshooting & Optimization

  • High Background Fluorescence : If the negative control shows high fluorescence, the probe may have undergone premature hydrolysis. Ensure the DMSO is strictly anhydrous and avoid repeated freeze-thaw cycles.

  • Poor Cellular Uptake : If the fluorescence is too dim even after analyte addition, the probe might be aggregating. Imidazo[1,2-a]pyridine derivatives can exhibit Aggregation-Induced Emission (AIE) properties[1], but excessive aggregation prevents membrane permeation. Ensure the final DMSO concentration in the culture media does not exceed 1% (v/v).

  • Cytotoxicity : While the imidazo[1,2-a]pyridine core generally exhibits low cytotoxicity[2], high concentrations (>20 μM) can interfere with mitochondrial respiration[3]. Always perform an MTT or CCK-8 assay to determine the optimal, non-toxic working concentration for your specific cell line.

References

  • A Novel and Simple Imidazo[1,2-a]pyridin Fluorescent Probe for Sensitive and Selective Imaging of Cysteine in Living Cells and Zebrafish. National Institutes of Health (PMC). 2

  • Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Imaging. Benchchem.3

  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. RSC Publishing. 4

  • Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine. MDPI. 1

  • An ESIPT-active orange-emissive 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine-derived chemodosimeter for turn-on detection of fluoride ions via desilylation. RSC Publishing. 5

Sources

Application Note: Optimized Dissolution and Storage Protocols for 2-Methylimidazo[1,2-a]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 2-Methylimidazo[1,2-a]pyridin-5-ol (CAS: 204927-17-3)

Introduction & Physicochemical Profiling

2-Methylimidazo[1,2-a]pyridin-5-ol is a highly valued heterocyclic building block and pharmacophore widely utilized in the development of novel therapeutics, particularly in targeting inflammation, antimicrobial resistance, and oncology . The molecular architecture—a fused imidazole and pyridine ring system supplemented by a 5-hydroxyl and 2-methyl group—confers unique biological activities but also dictates its physicochemical behavior in vitro.

Understanding the structural nuances of this compound is critical for ensuring experimental reproducibility. The hydroxyl group at the 5-position enables strong intermolecular hydrogen bonding, which contributes to a robust crystal lattice. Consequently, while the compound is highly stable in its solid state, it requires specific acoustic and chemical energy to achieve complete solvation without inducing degradation.

Solvent Selection and Causality

Field-proven insights dictate that aqueous buffers are insufficient for the primary stock dissolution of imidazo[1,2-a]pyridine derivatives due to their lipophilic core. Instead, Anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice .

  • Why Anhydrous DMSO? DMSO is a polar aprotic solvent that effectively disrupts the intermolecular hydrogen bonds formed by the 5-hydroxyl group, ensuring rapid and complete solvation. The anhydrous grade (≥99.9%, water ≤0.005%) is strictly required; trace water can catalyze solvent-mediated oxidation or cause the compound to crash out of solution during freeze-thaw cycles.

  • Why Avoid Protic Solvents for Stock? While slightly soluble in methanol or ethanol, protic solvents can participate in unwanted hydrogen bonding networks that may alter the compound's availability in sensitive biochemical assays.

Quantitative Data: Dilution Matrix

To facilitate rapid experimental setup, the following matrix summarizes the volumetric requirements of anhydrous DMSO to achieve standard stock concentrations.

Molecular Weight: 148.16 g/mol | Formula: C₈H₈N₂O

Mass of CompoundVolume of DMSO for 10 mMVolume of DMSO for 25 mMVolume of DMSO for 50 mM
1.0 mg 675 µL270 µL135 µL
5.0 mg 3375 µL1350 µL675 µL
10.0 mg 6749 µL2700 µL1350 µL

Note: For in vivo or cell-based assays, ensure that the final concentration of DMSO in the working medium does not exceed 0.1% - 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Step-by-Step Methodology: Reconstitution and Handling

This protocol is designed as a self-validating system; each step incorporates a physical or visual checkpoint to ensure scientific integrity.

Phase 1: Preparation and Weighing
  • Thermal Equilibration: Remove the lyophilized solid from 2°C–8°C storage and allow the sealed vial to equilibrate to room temperature (approx. 30 minutes) in a desiccator.

    • Causality: Opening a cold vial exposes the hygroscopic solid to ambient humidity. Condensation will artificially inflate the weighed mass (reducing actual molarity) and introduce water, accelerating degradation.

  • Weighing: Using an analytical balance (0.01 mg readability), weigh the target mass of 2-Methylimidazo[1,2-a]pyridin-5-ol into a sterile, amber microcentrifuge tube.

Phase 2: Dissolution
  • Solvent Addition: In a fume hood, add the calculated volume of room-temperature anhydrous DMSO (refer to the Dilution Matrix) to the tube.

  • Homogenization: Vortex the suspension for 30–60 seconds. If particulate matter remains, sonicate the tube in a room-temperature water bath for 2–5 minutes.

    • Causality: Sonication provides the acoustic cavitation energy necessary to overcome the π−π stacking and hydrogen-bonding lattice energies inherent to the imidazo[1,2-a]pyridine core.

  • Visual Validation: Inspect the solution against a light source. The solution must be completely transparent, ranging from colorless to a faint yellow/brown tint, with no visible refractory particles.

Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the stock solution into 10 µL to 50 µL single-use aliquots in opaque or amber PCR tubes.

  • Inert Atmosphere (Optional but Recommended): Overlay the aliquots with a gentle stream of dry Argon or Nitrogen gas before capping.

  • Cryopreservation: Immediately transfer the aliquots to a -20°C or -80°C freezer.

Storage Conditions & Stability Mechanisms

Proper storage is the cornerstone of assay reproducibility. The guidelines below mitigate the primary vectors of degradation: thermal energy, photo-oxidation, and hydrolysis .

  • Solid Powder Storage (2°C to 8°C): The solid compound should be kept refrigerated in a tightly sealed container, ideally backfilled with inert gas. This prevents thermal degradation and maintains the integrity of the fused ring system.

  • Liquid Stock Storage (-20°C to -80°C): DMSO freezes at 19°C. Storing stocks at -20°C ensures the solvent is completely frozen, immobilizing the solute and halting kinetic degradation pathways.

  • Protection from Light: The electron-rich nature of the imidazopyridine ring, enhanced by the 5-hydroxyl group, makes it susceptible to photo-oxidation. Always use amber tubes or wrap standard tubes in aluminum foil.

  • Avoid Freeze-Thaw Cycles: Repeated thawing causes localized concentration gradients and can force the compound to precipitate out of solution, permanently altering the molarity of the stock. Single-use aliquots strictly prevent this.

Workflow Visualization

Workflow Start 2-Methylimidazo[1,2-a]pyridin-5-ol (Solid Powder) Equilibrate Equilibrate to Room Temp (30 mins, desiccated) Start->Equilibrate Weigh Weigh Target Mass (Analytical Balance) Equilibrate->Weigh Solvent Add Anhydrous DMSO (Refer to Dilution Matrix) Weigh->Solvent Agitate Vortex & Sonicate (Until visually homogeneous) Solvent->Agitate Aliquots Prepare Single-Use Aliquots (Minimize freeze-thaw) Agitate->Aliquots Store Store at -20°C to -80°C (Protect from light & air) Aliquots->Store

Workflow for the dissolution and storage of 2-Methylimidazo[1,2-a]pyridin-5-ol.

References

  • Beilstein Journal of Organic Chemistry. "Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions." Beilstein J. Org. Chem. 2023, 19, 727–735. Available at:[Link]

Application Note: Advanced Handling, Containment, and Disposal Protocols for 2-Methylimidazo[1,2-a]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Context & Hazard Rationale

2-Methylimidazo[1,2-a]pyridin-5-ol (CAS 204927-17-3) is a fused bicyclic heteroaromatic compound[1]. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, frequently utilized in the development of therapies targeting inflammation, cancer, and central nervous system disorders (such as GABA_A receptor modulators and GSK-3 inhibitors)[1][2].

Because of its intended biological reactivity, laboratory personnel must treat this compound as a potent active pharmaceutical ingredient (API). Even when a comprehensive toxicological profile is pending, the precautionary principle dictates stringent containment to prevent inadvertent systemic exposure, mucous membrane irritation, or unintended pharmacological effects.

Physicochemical Profiling

To design an effective handling and disposal strategy, we must first establish the compound's physical and chemical parameters. The quantitative data governing its solubility and physical state directly inform our engineering controls and solvent choices.

Table 1: Physicochemical and Hazard Profile

ParameterValue / Description
Chemical Name 2-Methylimidazo[1,2-a]pyridin-5-ol
CAS Number 204927-17-3
Molecular Formula C₈H₈N₂O
Molecular Weight 148.16 g/mol
Physical State Solid / Dry Powder
Primary Solvents Dimethyl Sulfoxide (DMSO), Methanol, DMF
Primary Hazards Skin/eye irritation, potential acute toxicity, bioactive API

E-E-A-T Driven Handling Protocols

Standard laboratory safety often relies on rote memorization of rules. In contrast, an expert-driven protocol relies on understanding the causality behind each safety measure, ensuring that the system is self-validating.

Engineering Controls & Causality

Handling dry powders introduces the risk of aerosolization, particularly due to static charge buildup on spatulas and plastic weigh boats. All manipulations of the dry powder must occur within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of bioactive dust.

  • Self-Validation Step: Before opening the reagent vial, verify the fume hood's continuous flow monitor. A safe operating face velocity is strictly between 80 to 120 feet per minute (fpm). If the monitor reads below 80 fpm, containment is compromised, and the workflow must be halted immediately.

Personal Protective Equipment (PPE) & Causality

Standard PPE includes a flame-resistant lab coat, safety goggles, and nitrile gloves. However, reconstitution introduces a specific chemical hazard: Dimethyl Sulfoxide (DMSO). DMSO is a potent penetration enhancer. If a DMSO solution containing 2-Methylimidazo[1,2-a]pyridin-5-ol splashes onto a standard nitrile glove, the solvent will rapidly carry the bioactive solute through the microscopic pores of the glove and directly into the dermal layer.

  • Self-Validation Step: Implement a double-gloving protocol when working with DMSO. Inspect the outer gloves continuously during the assay. If a micro-spill occurs, the outer glove must be immediately doffed, hands washed, and a new outer pair donned to restore the protective barrier.

Experimental Protocol: Safe Reconstitution and Aliquoting

Objective: Prepare a 10 mM stock solution of 2-Methylimidazo[1,2-a]pyridin-5-ol in DMSO for downstream in vitro assays.

Step-by-Step Methodology:

  • Workspace Preparation: Decontaminate the fume hood surface and lay down a disposable, absorbent bench pad with a polyethylene backing. This traps micro-spills and prevents cross-contamination.

  • Thermal Equilibration: Allow the sealed vial of 2-Methylimidazo[1,2-a]pyridin-5-ol to equilibrate to room temperature in a desiccator. Opening a cold vial causes ambient moisture condensation, which can degrade the compound and alter its precise molecular weight.

  • Static Neutralization & Weighing: Using an anti-static zero-stat gun, neutralize the static charge on a disposable weigh boat. Carefully weigh out 1.48 mg of the powder using an analytical microbalance.

  • Solubilization: Transfer the powder to a pre-labeled amber glass vial (to mitigate potential photolytic degradation of the heterocyclic ring). Slowly add 1.0 mL of anhydrous DMSO.

  • Homogenization: Cap the vial tightly and vortex for 30 seconds. Visually inspect the solution against a light and dark background to ensure complete dissolution; no particulate matter should remain.

  • Aliquoting: Dispense the stock solution into 50 µL single-use aliquots in amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which can precipitate the compound and ruin assay reproducibility. Store immediately at -20°C.

Waste Segregation & EPA-Compliant Disposal Strategy

Proper disposal is an environmental imperative and a strict legal requirement. According to the, which governs alternative requirements for hazardous waste in academic and research laboratories, waste must be accurately characterized and segregated at the point of generation[3][4]. Furthermore, the National Research Council's authoritative guide, , mandates that chemical waste be tracked systematically to prevent incompatible chemical reactions in waste carboys[5][6].

Table 2: Waste Segregation Matrix

Waste TypeDescriptionSegregation CategoryDisposal Method
Solid Waste Empty vials, contaminated pipette tips, weigh boats, and outer gloves.Solid Hazardous WasteHigh-temperature incineration via certified vendor.
Liquid Stock Waste Unused DMSO stock solutions of 2-Methylimidazo[1,2-a]pyridin-5-ol.Non-Halogenated Organic Liquid WasteFuel blending / Incineration.
Aqueous Wash First-rinse water from reusable glassware (if applicable).Aqueous Hazardous WasteProfessional chemical treatment.
  • Self-Validation Step: Every waste container must feature a standardized label detailing the exact chemical contents (e.g., "DMSO, 2-Methylimidazo[1,2-a]pyridin-5-ol"), the accumulation start date, and the primary hazard (e.g., "Toxic/Irritant"). Never use abbreviations. Ensure the container is kept securely closed unless actively adding waste.

Workflow Visualization

Workflow N1 2-Methylimidazo[1,2-a]pyridin-5-ol (Dry Powder) N2 Primary Containment (Fume Hood, Face Velocity 80-120 fpm) N1->N2 N3 Reconstitution in DMSO (Double-Gloved, Nitrile) N2->N3 N4 Aliquoting & Assay Use N3->N4 N5 Waste Segregation N3->N5 N4->N5 N6 Non-Halogenated Liquid Waste (DMSO) N5->N6 N7 Solid Hazardous Waste (Vials, Tips, PPE) N5->N7 N8 EPA RCRA-Compliant Incineration / Disposal N6->N8 N7->N8

Workflow for the safe handling, reconstitution, and RCRA-compliant disposal of imidazopyridines.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies Press. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". Retrieved from:[Link]

Sources

Application Note: 2-Methylimidazo[1,2-a]pyridin-5-ol as a Core Scaffold for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Fragment-Based Drug Discovery (FBDD) Workflows for PI3K/mTOR and Mer/Axl Dual Inhibition Document Type: Technical Application Note & Experimental Protocol Target Audience: Medicinal Chemists, Assay Biologists, and Preclinical Drug Development Professionals

Introduction & Scientific Grounding

The pursuit of highly selective kinase inhibitors remains a cornerstone of targeted oncology and immuno-oncology. Among the most privileged scaffolds in modern medicinal chemistry is the imidazo[1,2-a]pyridine bicyclic system. This fused heteroaromatic framework exhibits exceptional drug-like properties, including planarity, favorable dipole moments, and a robust capacity for hydrogen bonding [1].

Specifically, 2-Methylimidazo[1,2-a]pyridin-5-ol (CAS: 204927-17-3) serves as an ideal starting fragment for Fragment-Based Drug Discovery (FBDD). The core nitrogen atoms mimic the purine ring of adenosine triphosphate (ATP), allowing the molecule to competitively bind the highly conserved hinge region of the kinase catalytic domain. Recent structural biology efforts have demonstrated that functionalizing the 5-hydroxyl and 3-positions of this scaffold yields exceptionally potent dual inhibitors for PI3K/mTOR [1] and the TAM receptor tyrosine kinases (Mer/Axl) [2].

This application note details the structural rationale, experimental workflows, and validated protocols for utilizing 2-Methylimidazo[1,2-a]pyridin-5-ol as a foundational building block in kinase inhibitor development.

Mechanism of Action & Structural Rationale

The efficacy of the imidazo[1,2-a]pyridine scaffold is rooted in its precise geometric alignment within the ATP-binding pocket.

  • Hinge Binding (Causality): The nitrogen at the 1-position of the imidazo[1,2-a]pyridine core acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα or Met674 in Mer kinase). This anchors the molecule, dictating the orientation of all subsequent functional groups.

  • Hydrophobic Exploitation: The 2-methyl group projects into a highly conserved hydrophobic cleft adjacent to the hinge, providing a significant boost in binding enthalpy while restricting the molecule's rotational degrees of freedom.

  • Synthetic Vectoring: The 5-hydroxyl group of 2-Methylimidazo[1,2-a]pyridin-5-ol is the critical synthetic vector. Etherification or amination at this position allows medicinal chemists to project functional groups (such as arylsulfonamides or trifluoroisopropoxy groups) deep into the specificity pockets (e.g., the P-loop or affinity pocket), driving both potency and kinome selectivity [3].

Pathway RTK Receptor Tyrosine Kinase (e.g., Mer, Axl) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Activates CellGrowth Tumor Proliferation & Immune Evasion mTOR->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->RTK Inhibits (Mer/Axl) Inhibitor->PI3K Inhibits (ATP-competitive) Inhibitor->mTOR Inhibits (Dual Action)

Figure 1: Multi-kinase inhibition profile of imidazo[1,2-a]pyridine derivatives in PI3K and RTK networks.

Experimental Workflows & Protocols

To validate the transition from the 2-Methylimidazo[1,2-a]pyridin-5-ol fragment to a potent lead compound, a self-validating, two-tier assay system is required. The primary biochemical assay establishes intrinsic catalytic inhibition, while the secondary cellular assay confirms membrane permeability and target engagement in a physiological environment.

Workflow Frag Fragment Library (2-Methylimidazo[1,2-a]pyridin-5-ol) Assay Primary Screening (TR-FRET Kinase Assay) Frag->Assay IC50 Profiling SAR Structure-Guided SAR (Fragment Growing) Assay->SAR Hit Identification SAR->Assay Iterative Optimization Cell Cellular Validation (p-AKT/p-mTOR Western) SAR->Cell Potent Leads Lead Lead Compound Selection Cell->Lead Target Engagement

Figure 2: Fragment-based drug discovery workflow for imidazo[1,2-a]pyridine kinase inhibitors.

Protocol 1: In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the biochemical IC₅₀ of synthesized derivatives against recombinant kinases (e.g., PI3Kα or Mer). Causality Check: TR-FRET is selected over standard luminescence assays because it utilizes a time-delayed fluorescence readout. This completely mitigates the auto-fluorescence interference commonly caused by highly conjugated, aromatic heterocyclic fragments like imidazopyridines, ensuring the data reflects true target inhibition rather than optical artifacts.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the imidazo[1,2-a]pyridine derivatives in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.1 nM). Transfer 100 nL of the compounds into a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).

  • Kinase Addition: Add 5 µL of recombinant kinase (e.g., 2 nM PI3Kα) diluted in assay buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.01% Tween-20, 1 mM DTT). Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mixture containing ATP (at the predetermined Kₘ for the specific kinase) and the specific biotinylated peptide/lipid substrate.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature.

  • Reaction Termination & Detection (Self-Validating Step): Add 10 µL of stop/detection buffer containing 20 mM EDTA, Europium-labeled anti-phospho antibody, and Streptavidin-APC.

    • Causality: The EDTA chelates Mg²⁺, instantly halting ATP hydrolysis. This locks the assay state, preventing assay drift and ensuring that the signal read at hour 1 is identical to the signal read at hour 4.

  • Readout: Incubate for 60 minutes in the dark, then read on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision) using excitation at 320 nm and dual emission at 615 nm and 665 nm.

  • Data Analysis: Calculate the FRET ratio (665/615 nm) and fit the data to a 4-parameter logistic curve to determine the IC₅₀.

Protocol 2: Cellular Target Engagement (Western Blotting for Pathway Modulation)

Purpose: To confirm that the biochemical potency translates into the inhibition of intracellular signaling pathways (e.g., PI3K/AKT/mTOR).

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed HCT116 (colorectal carcinoma) cells at 3 × 10⁵ cells/well in 6-well plates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with the optimized imidazo[1,2-a]pyridine derivatives at concentrations bracketing the biochemical IC₅₀ (e.g., 0, 10, 50, 100, 500 nM) for exactly 2 hours.

    • Causality: A short 2-hour incubation is deliberately chosen to isolate direct kinase inhibition from secondary downstream effects (like apoptosis or cell cycle arrest), ensuring that any observed decrease in phosphorylation is a direct consequence of target engagement.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails.

    • Causality: Phosphatase inhibitors are critical; without them, endogenous cellular phosphatases will rapidly dephosphorylate AKT during lysis, yielding false-positive inhibition results.

  • Protein Quantification & SDS-PAGE: Quantify protein using a BCA assay. Load 20 µg of total protein per lane on a 4–12% Bis-Tris polyacrylamide gel.

  • Transfer & Blotting: Transfer proteins to a PVDF membrane. Block with 5% BSA for 1 hour. Probe with primary antibodies against p-AKT (Ser473), total AKT, p-mTOR (Ser2448), and GAPDH (loading control) overnight at 4°C.

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using Enhanced Chemiluminescence (ECL) and image via a digital documentation system.

Data Presentation: Fragment-to-Lead Progression

The following table summarizes the typical trajectory of optimizing the 2-Methylimidazo[1,2-a]pyridin-5-ol fragment into a highly potent dual kinase inhibitor, highlighting the structure-activity relationship (SAR) improvements [1, 2].

Compound StageStructural ModificationPI3Kα IC₅₀ (nM)Mer Kinase IC₅₀ (nM)Cellular p-AKT IC₅₀ (nM)
Fragment 2-Methylimidazo[1,2-a]pyridin-5-ol (Core Scaffold)> 10,000> 10,000N/A
Intermediate A Addition of 5-O-aryl substitution4501,200> 5,000
Intermediate B 5-O-aryl + 3-amide linkage45180850
Lead Compound 5-O-aryl + 3-arylsulfonamide0.8 12 15

Table 1: Representative SAR progression demonstrating the optimization of the imidazo[1,2-a]pyridine fragment. The addition of functional groups to the 5-hydroxyl and 3-positions drives the biochemical potency from the micromolar to the sub-nanomolar range, successfully translating to cellular efficacy.

References

  • Yu, Y., Han, Y., Zhang, F., et al. "Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Journal of Medicinal Chemistry, 2020. Available at:[Link]

  • McCoull, W., Boyd, S., Brown, M. R., et al. "Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy." Journal of Medicinal Chemistry, 2021. Available at:[Link]

  • "Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model." Bioorganic & Medicinal Chemistry Letters, 2016. Available at:[Link]

synthesis of novel 2-Methylimidazo[1,2-a]pyridin-5-ol derivatives for medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Optimization of Novel 2-Methylimidazo[1,2-a]pyridin-5-ol Derivatives for Medicinal Chemistry

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Mechanistic Rationale

Imidazo[1,2-a]pyridines represent a privileged heterocyclic scaffold in medicinal chemistry, frequently embedded in therapeutic agents targeting neurological disorders, inflammation, and oncology (1)[1]. Specifically, 2-Methylimidazo[1,2-a]pyridin-5-ol offers a unique structural motif: the 5-hydroxyl group serves as a critical hydrogen bond donor for target engagement and provides a versatile handle for late-stage functionalization (2)[2].

The synthesis of the imidazo[1,2-a]pyridine core traditionally relies on the Chichibabin reaction, a bimolecular condensation between a 2-aminopyridine derivative and an α-haloketone (3)[3]. To achieve the specific 2-methyl-5-ol substitution pattern, 2-amino-6-hydroxypyridine (which exists in tautomeric equilibrium with 6-amino-2-pyridone) is reacted with bromoacetone.

Causality of Experimental Choices: The reaction is initiated by the nucleophilic attack of the highly nucleophilic endocyclic pyridine nitrogen on the α-carbon of bromoacetone (S_N2 displacement of the bromide). This is followed by intramolecular cyclization, where the exocyclic amine attacks the ketone carbonyl. Subsequent dehydration (loss of H₂O) yields the aromatic imidazo[1,2-a]pyridine system. The choice of a polar protic solvent like ethanol under reflux conditions is critical, as it stabilizes the ionic intermediates and provides the thermal energy required to drive the final cyclodehydration step (4)[4].

Pathway Compound 2-Methylimidazo[1,2-a] pyridin-5-ol Target Kinase Target (e.g., PI3K/AKT) Compound->Target Competitive Inhibition Downstream1 AKT Phosphorylation Target->Downstream1 Pathway Blockade Downstream2 mTOR Activation Downstream1->Downstream2 Effect Cell Proliferation & Inflammation Downstream2->Effect

Caption: Inhibition of kinase signaling pathways by imidazo[1,2-a]pyridine derivatives.

Experimental Workflows and Protocols

To accommodate different laboratory capabilities and scalability requirements, we outline two distinct methodologies: the Classical Chichibabin Synthesis and an Ultrasound-Assisted Green Protocol.

Workflow SM1 2-Amino-6- hydroxypyridine Cond S_N2 Alkylation (Intermediate) SM1->Cond SM2 Bromoacetone SM2->Cond Cycl Cyclodehydration (-H2O) Cond->Cycl Heat/Ultrasound Prod 2-Methylimidazo[1,2-a] pyridin-5-ol Cycl->Prod Aromatization

Caption: Step-by-step synthetic workflow of the modified Chichibabin reaction.

Protocol A: Classical Chichibabin Synthesis

This method provides robust scalability and relies on standard reflux apparatus (4)[4].

  • Preparation : In an oven-dried 50 mL round-bottom flask, dissolve 2-amino-6-hydroxypyridine (1.0 mmol) in 10 mL of anhydrous ethanol.

  • Addition : Slowly add bromoacetone (1.1 mmol) dropwise to the stirring solution at room temperature. Causality Note: A slight excess of the α-haloketone compensates for its volatility and potential self-condensation.

  • Reflux : Attach a reflux condenser and heat the mixture to 78°C for 4–6 hours.

  • Monitoring (Self-Validation) : Monitor the reaction via LC-MS. The uncyclized intermediate will present an m/z of [M+H+18]⁺ (representing the hydrated state prior to cyclodehydration). Complete disappearance of this mass indicates successful aromatization.

  • Workup : Evaporate the solvent under reduced pressure. The crude hydrobromide salt is neutralized with saturated aqueous NaHCO₃ and extracted with ethyl acetate (3 x 15 mL).

Protocol B: Ultrasound-Assisted Green Synthesis

Aligning with green chemistry principles, this method reduces reaction time and utilizes environmentally benign solvents (5)[5].

  • Preparation : Combine 2-amino-6-hydroxypyridine (1.0 mmol) and bromoacetone (1.0 mmol) in a 1:1 mixture of Water/Ethanol (5 mL).

  • Catalysis : Add a catalytic amount of NaHCO₃ (0.2 mmol). Causality Note: This buffers the generated HBr, preventing the protonation of the unreacted aminopyridine, which would otherwise halt the nucleophilic attack.

  • Sonication : Irradiate the mixture in an ultrasonic bath at room temperature for 45–60 minutes.

  • Isolation : The product often precipitates directly from the aqueous mixture. Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Quantitative Data & Reaction Optimization

The table below summarizes the optimization of reaction conditions to maximize the yield of 2-Methylimidazo[1,2-a]pyridin-5-ol, demonstrating the superiority of acoustic cavitation over standard thermal conditions.

EntrySolvent SystemAdditive / CatalystTemperatureTimeIsolated Yield (%)
1Anhydrous EtOHNone78°C (Reflux)6.0 h68%
2AcetonitrileNaHCO₃ (1.0 eq)82°C (Reflux)4.5 h74%
3DMFCuI (10 mol%)100°C3.0 h81%
4 H₂O / EtOH (1:1) Ultrasound Room Temp 1.0 h 89%

Analysis: Entry 4 demonstrates that acoustic cavitation from ultrasound significantly accelerates the bimolecular collision rate and facilitates the dehydration step without requiring harsh thermal conditions (5)[5].

Purification and Troubleshooting

Imidazo[1,2-a]pyridines can be challenging to purify via standard column chromatography due to their polarity and tendency to streak on silica gel.

  • Acid-Base Extraction (Self-Validating Purification) : Because the imidazo[1,2-a]pyridine core is basic, dissolve the crude mixture in an organic solvent (e.g., EtOAc) and extract with 1M HCl. The product migrates to the aqueous layer as a water-soluble salt, leaving non-basic impurities (like unreacted bromoacetone) in the organic layer. Basify the aqueous layer with 2M NaOH to pH 8-9, and re-extract with EtOAc to recover the pure product (4)[4].

  • Troubleshooting Low Yields : If LC-MS indicates stalled intermediate formation, ensure the bromoacetone is freshly distilled. Impurities or degraded α-haloketones severely limit the initial S_N2 alkylation. For industrial scalability, continuous flow reactors have proven highly effective in mitigating thermal degradation and improving overall purity (1)[1].

References

  • MDPI. "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction". mdpi.com. URL:[Link]

  • Taylor & Francis. "Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization". tandfonline.com. URL:[Link]

  • ACS Publications. "Efficient Syntheses of Imidazolo[1,2-a]pyridines and -[2,1-a]isoquinolines". pubs.acs.org. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of 2-Methylimidazo[1,2-a]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Methylimidazo[1,2-a]pyridin-5-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on improving the aqueous solubility of this compound. Our approach is rooted in fundamental physicochemical principles and validated by established formulation strategies.

I. Core Concepts: Understanding the Solubility Challenge

2-Methylimidazo[1,2-a]pyridin-5-ol belongs to the imidazopyridine class of heterocyclic compounds. This family of molecules is of significant interest in medicinal chemistry but is often characterized by poor aqueous solubility, which can pose a considerable hurdle for in-vitro assays, formulation development, and ultimately, bioavailability.[1] The molecule's structure, featuring a fused aromatic ring system, contributes to its hydrophobicity.

A critical aspect of 2-Methylimidazo[1,2-a]pyridin-5-ol is its potential amphoteric nature. The presence of a phenolic hydroxyl group introduces an acidic ionization center, while the nitrogen atoms in the imidazopyridine core provide basic character. This dual functionality means its solubility is highly dependent on the pH of the aqueous medium.

II. Troubleshooting & FAQs

This section addresses common questions and issues encountered when working with 2-Methylimidazo[1,2-a]pyridin-5-ol.

Question 1: Why is my 2-Methylimidazo[1,2-a]pyridin-5-ol not dissolving in water or buffer?

Answer: The limited aqueous solubility of the crystalline, un-ionized form of the compound is the most likely reason. Many imidazopyridine derivatives are known to be poorly soluble in water.[1] The solubility of 2-Methylimidazo[1,2-a]pyridin-5-ol is significantly influenced by pH due to its ionizable groups. At its isoelectric point, where the net charge is zero, the compound will exhibit its minimum solubility.

Question 2: What is the pKa of 2-Methylimidazo[1,2-a]pyridin-5-ol, and how does it affect solubility?

This amphoteric nature implies the following:

  • In acidic solutions (pH < basic pKa): The imidazole nitrogen becomes protonated, forming a more soluble cationic species.

  • In alkaline solutions (pH > acidic pKa): The phenolic hydroxyl group deprotonates, forming a more soluble anionic species.

  • At a pH between the two pKa values: The compound will be least soluble.

Therefore, adjusting the pH away from the isoelectric point is a primary strategy to enhance solubility.

Question 3: I've adjusted the pH, but the solubility is still insufficient for my needs. What are my next steps?

Answer: If pH modification alone is not sufficient, several other formulation strategies can be employed. These include the use of cosolvents, cyclodextrins, solid dispersions, and nanosuspensions. Each of these techniques addresses the poor solubility through different mechanisms, and the optimal choice will depend on your specific experimental requirements.

III. Solubility Enhancement Strategies

This section provides detailed protocols and the scientific rationale for various solubility enhancement techniques.

A. pH Modification

This is the most direct method to improve the solubility of ionizable compounds like 2-Methylimidazo[1,2-a]pyridin-5-ol. The goal is to shift the equilibrium towards the more soluble ionized form.

  • For creating acidic solutions: Start with deionized water and add small aliquots of a dilute acid (e.g., 0.1 M HCl) while monitoring the pH.

  • For creating alkaline solutions: Start with deionized water and add small aliquots of a dilute base (e.g., 0.1 M NaOH) while monitoring the pH.

Experimental Protocol: pH-Solubility Profile Generation

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 12).

  • Add an excess amount of 2-Methylimidazo[1,2-a]pyridin-5-ol to a fixed volume of each buffer.

  • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the samples to remove undissolved solid.

  • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

  • Plot the measured solubility against the pH to visualize the pH-solubility profile.

pH_Solubility cluster_acidic Acidic pH cluster_neutral Near Isoelectric Point cluster_alkaline Alkaline pH Acid Low pH (e.g., pH 2) Protonated Protonated Form (Cationic) Acid->Protonated Protonation of Imidazole Nitrogen High_Sol_Acid Higher Solubility Protonated->High_Sol_Acid Neutral Intermediate pH Zwitterionic Neutral/Zwitterionic Form Neutral->Zwitterionic Low_Sol Lowest Solubility Zwitterionic->Low_Sol Alkaline High pH (e.g., pH 10) Deprotonated Deprotonated Form (Anionic) Alkaline->Deprotonated Deprotonation of Phenolic Hydroxyl High_Sol_Alk Higher Solubility Deprotonated->High_Sol_Alk

Caption: pH-dependent ionization and its effect on solubility.

B. Cosolvency

Cosolvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[4]

Common Cosolvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylacetamide (DMA)

Experimental Protocol: Cosolvent Solubility Screening

  • Prepare a series of aqueous solutions containing increasing concentrations of a cosolvent (e.g., 10%, 20%, 30% v/v).

  • Add an excess amount of 2-Methylimidazo[1,2-a]pyridin-5-ol to each cosolvent solution.

  • Follow steps 3-5 from the pH-solubility profile protocol.

  • Plot the solubility against the cosolvent concentration.

CosolventConcentration (% v/v)Expected Solubility Increase
DMSO10-50%High
PEG 40010-50%Moderate to High
Ethanol10-50%Moderate
Propylene Glycol10-50%Moderate

Note: While effective, the use of high concentrations of organic solvents may not be suitable for all biological experiments.

C. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, like 2-Methylimidazo[1,2-a]pyridin-5-ol, forming inclusion complexes with enhanced aqueous solubility.[5][6]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin-Mediated Solubilization

  • Prepare aqueous solutions of the chosen cyclodextrin at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add an excess amount of 2-Methylimidazo[1,2-a]pyridin-5-ol to each cyclodextrin solution.

  • Follow steps 3-5 from the pH-solubility profile protocol.

  • Plot the solubility of the compound against the cyclodextrin concentration.

Cyclodextrin cluster_system Cyclodextrin Encapsulation Compound 2-Methylimidazo[1,2-a]pyridin-5-ol (Poorly Soluble) Complex Inclusion Complex (Soluble in Water) Compound->Complex Encapsulation Cyclodextrin Cyclodextrin (Hydrophobic Cavity, Hydrophilic Exterior) Cyclodextrin->Complex

Caption: Mechanism of solubility enhancement by cyclodextrins.

D. Advanced Formulation Technologies

For more challenging solubility issues or for specific drug delivery applications, advanced techniques such as solid dispersions and nanosuspensions can be considered.

1. Solid Dispersions:

This technique involves dispersing the drug in a solid hydrophilic carrier, often in an amorphous state.[2][7][8][9] This increases the surface area and wettability of the drug, leading to faster dissolution.

  • Carriers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Hydroxypropyl Methylcellulose (HPMC).

  • Preparation Methods: Solvent evaporation, spray drying, hot-melt extrusion.[10][11]

2. Nanosuspensions:

Nanosuspensions are colloidal dispersions of the pure drug in a liquid medium, stabilized by surfactants.[12][13][14] The reduction of particle size to the nanometer range significantly increases the surface area, leading to a higher dissolution rate.[3]

  • Preparation Methods: Media milling, high-pressure homogenization.

IV. Summary and Recommendations

Improving the aqueous solubility of 2-Methylimidazo[1,2-a]pyridin-5-ol is a critical step for its successful application in research and development. A systematic approach is recommended:

  • Characterize pH-dependent solubility: This is the most fundamental and informative first step.

  • Screen cosolvents: For many in-vitro applications, this is a practical and effective solution.

  • Evaluate cyclodextrins: Particularly useful for achieving significant solubility enhancement in aqueous systems with minimal use of organic solvents.

  • Consider advanced formulations: For in-vivo studies or challenging cases, solid dispersions or nanosuspensions may be necessary.

By understanding the physicochemical properties of 2-Methylimidazo[1,2-a]pyridin-5-ol and applying these established techniques, researchers can effectively overcome solubility challenges and advance their scientific investigations.

References

  • Thakuria, R., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation, 2(1), 12-17. [Link]

  • Ganta, S., & Amiji, M. (2008). Nanosuspension: An approach to enhance solubility of drugs. Journal of Controlled Release, 127(2), 179-188. [Link]

  • Stanekzai, A., et al. (2019). Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. Journal of Drug Delivery and Therapeutics, 9(2), 438-446. [Link]

  • Jadhav, P., et al. (2017). Nanosuspension Technologies for Delivery of Poorly Soluble Drugs- A Review. International Journal of Pharmacy and Pharmaceutical Sciences, 9(8), 1-8. [Link]

  • Savjani, K. T., et al. (2012). Solubility enhancement techniques: A comprehensive review. Journal of Pharmaceutical Investigation, 2(1), 1-11. [Link]

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. [Link]

  • Gareth, D. (2007). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Patel, V. R., & Agrawal, Y. K. (2010). Nanosuspension: An attempt to enhance bioavailability of poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 1(9), 1-13. [Link]

  • Nikam, G., et al. (2023). Breaking Barriers with Nanosuspension: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 13(5), 136-146. [Link]

  • Saffoon, N., et al. (2012). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 4(4), 1324-1331. [Link]

  • Sharma, D., et al. (2020). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs. Global Pharmaceutical Sciences Review, 5(4), 20-27. [Link]

  • Singh, S., et al. (2018). Solid Dispersion- Strategy to Enhance Solubility and Dissolution of Poorly Water Soluble Drugs. Universal Journal of Pharmaceutical Research, 3(3), 51-57. [Link]

  • Kumar, S., & Singh, A. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave Online Journal of Pharmacology & Clinical Research, 4(3). [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

Sources

Technical Support Center: A Guide to Optimizing the Synthesis of 2-Methylimidazo[1,2-a]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Methylimidazo[1,2-a]pyridin-5-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges of this synthesis and maximize your yield and purity.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous therapeutic agents.[1][2][3] The specific target, 2-Methylimidazo[1,2-a]pyridin-5-ol, presents unique challenges due to its specific functional groups. This guide explains the causality behind experimental choices, offering field-proven insights to ensure reproducible, high-yield results.

Part 1: The Synthetic Pathway - Mechanism and Key Considerations

The most direct and common method for synthesizing the imidazo[1,2-a]pyridine core is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1][4] For our target molecule, this translates to the reaction between 2-amino-6-methylpyridin-3-ol and chloroacetone .

The reaction proceeds via a well-established mechanism:

  • N-Alkylation: The more nucleophilic ring nitrogen of the 2-aminopyridine attacks the electrophilic carbon of chloroacetone, displacing the chloride and forming an N-phenacylpyridinium salt intermediate.[5]

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring.

  • Dehydration: The resulting hydroxyl intermediate readily eliminates a molecule of water to form the aromatic imidazo[1,2-a]pyridine ring system.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product 2-amino-6-methylpyridin-3-ol 2-amino-6-methylpyridin-3-ol Pyridinium_Salt N-Acetonyl Pyridinium Salt 2-amino-6-methylpyridin-3-ol->Pyridinium_Salt 1. N-Alkylation (Nucleophilic Attack) Chloroacetone Chloroacetone Chloroacetone->Pyridinium_Salt Cyclized_Intermediate Tetrahydroxy Intermediate Pyridinium_Salt->Cyclized_Intermediate 2. Intramolecular Cyclization Final_Product 2-Methylimidazo[1,2-a]pyridin-5-ol Cyclized_Intermediate->Final_Product 3. Dehydration (-H2O)

Caption: Reaction mechanism for the synthesis of 2-Methylimidazo[1,2-a]pyridin-5-ol.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis. Each question is followed by a detailed explanation of potential causes and actionable solutions.

FAQ 1: Why is my reaction yield consistently low?

Low yields are the most common issue and can stem from multiple factors. A systematic approach is crucial for diagnosis.[6]

Potential Cause 1: Purity of Starting Materials The purity of the starting materials, particularly the 2-amino-6-methylpyridin-3-ol, is paramount. This aminopyridine derivative can be susceptible to oxidation and may contain impurities from its own synthesis that inhibit the reaction.

  • Troubleshooting Steps:

    • Verify Purity: Confirm the purity of 2-amino-6-methylpyridin-3-ol using NMR and melting point analysis. The reported melting point is a key indicator.

    • Recrystallize if Necessary: If impurities are detected, recrystallize the aminopyridine from a suitable solvent like ethanol or an ethanol/water mixture.

    • Use Fresh Chloroacetone: Chloroacetone can degrade over time. Use a freshly opened bottle or distill it before use.

Potential Cause 2: Suboptimal Reaction Conditions The reaction conditions—temperature, solvent, and base—are critical and highly interdependent.

  • Troubleshooting Steps:

    • Solvent Choice: While ethanol is common, other solvents like DMF or acetonitrile can alter reactivity and solubility. If the reaction is sluggish in ethanol, consider DMF, which can facilitate the reaction at a slightly higher temperature.[6]

    • Temperature Optimization: The reaction is typically run at reflux. However, excessive heat can lead to decomposition and side product formation. If you observe significant darkening of the reaction mixture, try running the reaction at a lower temperature (e.g., 60-70 °C) for a longer period.

    • Base Selection: While the reaction can proceed without a base, a non-nucleophilic base like sodium bicarbonate or potassium carbonate can be added to neutralize the HCl generated during the reaction, which can improve yields.[7] Start with a stoichiometric amount. Avoid strong bases, which can promote side reactions.

Potential Cause 3: Incomplete Reaction The reaction may stall before reaching completion.

  • Troubleshooting Steps:

    • Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials. A common mobile phase is a mixture of hexane and ethyl acetate (e.g., 1:1 v/v).[8]

    • Extend Reaction Time: If starting material is still present after the initially planned time, extend the reaction time, checking every few hours via TLC.

FAQ 2: I'm observing multiple spots on my TLC. What are the likely side products and how can I minimize them?

Side product formation is a common challenge, especially if reaction conditions are not optimized.

Potential Cause 1: Dimerization or Polymerization The starting materials or the product itself can undergo self-condensation or other side reactions, especially at high temperatures or with incorrect stoichiometry.

  • Minimization Strategies:

    • Control Stoichiometry: Use a precise 1:1 molar ratio of the 2-aminopyridine and chloroacetone. An excess of chloroacetone can lead to N-alkylation of the product.[6]

    • Controlled Addition: Add the chloroacetone dropwise to the solution of the aminopyridine at room temperature before heating. This maintains a low instantaneous concentration of the alkylating agent.

Potential Cause 2: Incomplete Cyclization The N-alkylated pyridinium salt intermediate may fail to cyclize efficiently, remaining as a major impurity.

  • Minimization Strategies:

    • Ensure Sufficient Heat/Time: This is often a kinetic issue. Ensure the reaction is heated for a sufficient duration at the optimal temperature to drive the cyclization to completion.

    • Solvent Polarity: A more polar solvent can sometimes stabilize the cyclization transition state. If using a less polar solvent, consider switching to ethanol or DMF.

troubleshooting_workflow Start Low Yield or Multiple Products Check_Purity 1. Check Purity of Starting Materials Start->Check_Purity Purify Recrystallize/Distill Starting Materials Check_Purity->Purify Impure? Optimize_Conditions 2. Optimize Reaction Conditions (Solvent, Temp, Base) Check_Purity->Optimize_Conditions Pure Purify->Optimize_Conditions Monitor_Reaction 3. Monitor Reaction with TLC Optimize_Conditions->Monitor_Reaction Adjust_Stoichiometry 4. Adjust Stoichiometry (Precise 1:1 Ratio) Monitor_Reaction->Adjust_Stoichiometry Success Improved Yield and Purity Adjust_Stoichiometry->Success

Caption: A systematic workflow for troubleshooting common synthesis issues.

FAQ 3: My product is difficult to purify. What methods are most effective?

The polarity of 2-Methylimidazo[1,2-a]pyridin-5-ol and potential impurities can make purification by standard column chromatography challenging.

Method 1: Acid-Base Extraction Imidazo[1,2-a]pyridines are basic and can be protonated. This property can be exploited for a highly effective purification.[6]

  • Protocol:

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or chloroform.

    • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic product will move into the aqueous layer, leaving non-basic impurities behind.

    • Wash the acidic aqueous layer with fresh organic solvent to remove any trapped impurities.

    • Carefully basify the aqueous layer with a base like sodium bicarbonate or dilute sodium hydroxide until the product precipitates.

    • Extract the product back into an organic solvent, dry the organic layer with anhydrous sodium sulfate, and concentrate under reduced pressure.

Method 2: Recrystallization If the product is a solid, recrystallization is an excellent method for achieving high purity.

  • Protocol:

    • Perform small-scale solvent screening to find a suitable solvent or solvent system (e.g., ethanol, isopropanol, ethyl acetate/hexane). The ideal solvent will dissolve the product when hot but not when cold.

    • Dissolve the crude product in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by filtration and wash with a small amount of the cold solvent.

Part 3: Optimized Experimental Protocols & Data

Protocol 1: Synthesis of 2-Methylimidazo[1,2-a]pyridin-5-ol

This protocol is a starting point for optimization. Adjustments may be necessary based on your specific laboratory conditions and reagent purity.

  • Reagents:

    • 2-amino-6-methylpyridin-3-ol (1.0 eq) [see CAS 20348-16-7][9]

    • Chloroacetone (1.05 eq)

    • Sodium Bicarbonate (NaHCO₃) (1.5 eq)

    • Ethanol (anhydrous)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-methylpyridin-3-ol and sodium bicarbonate.

    • Add anhydrous ethanol to create a stirrable suspension (approx. 0.1 M concentration).

    • Begin stirring and add chloroacetone dropwise to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-24 hours.

    • Monitor the reaction progress by TLC (Ethyl Acetate/Hexane 7:3).

    • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Redissolve the crude residue in ethyl acetate and water. Separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

    • Purify the crude product using the acid-base extraction method described in FAQ 3, followed by recrystallization if necessary.

Table 1: Reaction Condition Optimization Summary

This table summarizes typical starting points and optimization pathways for key reaction parameters.

ParameterStandard ConditionOptimization Strategy & Rationale
Solvent EthanolIf solubility or reaction rate is low, switch to a higher boiling, polar aprotic solvent like DMF.[6]
Temperature Reflux (~78 °C in EtOH)If side products are observed, reduce temperature to 60 °C and increase reaction time.
Base NaHCO₃ (1.5 eq)If reaction is slow, a slightly stronger, non-nucleophilic base like K₂CO₃ may be used.[7]
Stoichiometry 1.05 eq ChloroacetoneReduce to 1.0 eq if N-alkylation of the product is observed.
Reaction Time 12-24 hoursExtend based on TLC monitoring until the limiting reagent is consumed.

References

  • Chen, Q., et al. (2023). s Cyclization of 2-Aminopyridines as Binucleophile and Mucobromic Acid as C3 Synthon: A New Access to Imidazo[1,2-a]Pyridines. Current Chinese Science, 3(4), 309-319. Retrieved from [Link]

  • J-Stage. (n.d.). Reaction of N-Aminopyridinium Derivatives. XIII. Syntheses of Pyrazolodiazines by Cyclization of N-Aminodiazinium Salts. Retrieved from [Link]

  • ACS Publications. (n.d.). Cyclization of 2-Aminopyridine Derivatives. III. Reaction of Some 2-Aminopyridines with Alkyl Acrylates and Alkyl 3-Halopropionates. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (n.d.). CYCLIZATION OF 2-AMINOPYRIDINE DERIVATIVES. II. THE REACTION OF SUBSTITUTED 2-AMINOPYRIDINES WITH ETHYL MALONATE1. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
  • PrepChem.com. (n.d.). Synthesis of 2-amino-6-methylpyridine. Retrieved from [Link]

  • EPA. (2008). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 13. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Verlag der Zeitschrift für Naturforschung. (2004). Reactions of 3-Chloropropeniminium Salts with Aminopyridines. Synthesis of N-Pyridylpyridinium and Pyrido[1,2-a]pyrimidinium Sal. Z. Naturforsch. 59b, 424–430. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

  • PMC. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-. Retrieved from [Link]

  • PubMed. (1998). Synthesis of imidazo[1,2-a]pyridines as antiviral agents. J Med Chem, 41(25), 5108-12. Retrieved from [Link]

  • Chemdad. (n.d.). 2-amino-6-methylpyridin-3-ol. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • ResearchGate. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [https://www.researchgate.net/publication/381442080_Various_Synthesis_of_Imidazo12-a]pyridines_Derivatives_and_Therapeutic_Significance_A_Review]([Link])

  • Google Patents. (n.d.). US4628097A - Process for the preparation of 2-amino-alkylpyridines.
  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Retrieved from [Link]

  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives. Retrieved from [Link]

  • SCIRP. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and Their Fused Derivatives with Antitumor Activities. Open Journal of Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • Scirp.org. (2012). The Reaction of Cyanoacetylhydrazine with Chloroacetone: Synthesis of 1,2,4-Triazine, 1,3,4-Oxadiazine and. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Fluorescence Quenching with 2-Methylimidazo[1,2-a]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Methylimidazo[1,2-a]pyridin-5-ol, a versatile fluorophore with significant potential in drug discovery and biomedical research.[1] This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common issues related to fluorescence quenching during their experiments. By understanding the underlying principles and implementing the robust protocols outlined here, you can ensure the integrity and reproducibility of your results.

I. Understanding the Fluorophore: 2-Methylimidazo[1,2-a]pyridin-5-ol

2-Methylimidazo[1,2-a]pyridin-5-ol belongs to the imidazopyridine class of heterocyclic compounds, which are known for their diverse biological activities and interesting photophysical properties.[1][2][3] The fluorescence of these compounds arises from their π-conjugated system and can be influenced by various factors, making them sensitive probes for their local environment.[4][5][6]

Key Spectroscopic Properties:

While specific excitation and emission maxima can vary with the solvent environment, imidazopyridine derivatives typically exhibit fluorescence in the blue to green region of the spectrum.[7][8][9] It is crucial to experimentally determine the optimal excitation and emission wavelengths for 2-Methylimidazo[1,2-a]pyridin-5-ol in your specific assay buffer.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding fluorescence quenching of 2-Methylimidazo[1,2-a]pyridin-5-ol.

Q1: My fluorescence signal is much lower than expected or completely gone. What are the likely causes?

A low or absent signal is a primary indicator of fluorescence quenching. This can stem from several factors:

  • Incorrect Instrument Settings: Ensure your fluorometer or plate reader is set to the correct excitation and emission wavelengths for 2-Methylimidazo[1,2-a]pyridin-5-ol in your specific buffer.[10]

  • Compound Instability: The fluorophore may be degrading under your experimental conditions (e.g., pH, temperature, light exposure).

  • Presence of Quenchers: Your sample may contain molecules that are quenching the fluorescence. This is the most common cause and is discussed in detail in the troubleshooting section.

  • Inner Filter Effect: At high concentrations, the fluorophore itself or other components in the sample can absorb the excitation or emission light, leading to artificially low signal.[11][12]

Q2: What is fluorescence quenching and what are the main types?

Fluorescence quenching is any process that decreases the fluorescence intensity of a substance.[13] It occurs when the excited fluorophore returns to the ground state through a non-radiative pathway. The two main types are:

  • Static Quenching: A non-fluorescent complex forms between the fluorophore and the quencher in the ground state. This process does not affect the fluorescence lifetime of the uncomplexed fluorophore.[12][13]

  • Dynamic (Collisional) Quenching: The quencher collides with the fluorophore in its excited state, leading to non-radiative energy transfer. This process reduces the fluorescence lifetime.[12][13]

Q3: Can the solvent I use affect the fluorescence of 2-Methylimidazo[1,2-a]pyridin-5-ol?

Absolutely. The polarity of the solvent can significantly impact the fluorescence quantum yield and the position of the emission maximum (solvatochromism).[4][8][14] For instance, polar protic solvents like water and alcohols can act as quenchers for some fluorophores.[15] It is essential to characterize the fluorescence of 2-Methylimidazo[1,2-a]pyridin-5-ol in the specific solvent system you are using.

Q4: What is Aggregation-Caused Quenching (ACQ)?

ACQ is a phenomenon where fluorophores, at high concentrations or in poor solvents, form aggregates that are non-emissive or weakly emissive.[16][17][18] This is a form of self-quenching and can be a significant issue if the local concentration of your probe becomes too high. The formation of these aggregates opens up non-radiative decay channels, leading to a decrease in fluorescence.[17]

III. In-Depth Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common fluorescence quenching issues.

Guide 1: Diagnosing the Cause of Signal Loss

If you observe unexpected fluorescence quenching, follow these steps to pinpoint the cause.

Workflow for Diagnosing Quenching

A Low or No Fluorescence Signal B Verify Instrument Settings (Excitation/Emission Wavelengths, Gain) A->B C Check Fluorophore Integrity (Run a fresh, known-good sample) B->C D Signal Restored? C->D E Instrument or Settings Issue D->E Yes F Potential Quenching D->F No G Perform Control Experiments (See Protocol 1) F->G H Identify Source of Quenching G->H I Sample Matrix Effects (Buffer, other components) H->I J Test Compound Quenching H->J K Inner Filter Effect (See Protocol 2) H->K

Caption: A logical workflow for troubleshooting the root cause of fluorescence signal loss.

Guide 2: Investigating Quenching Mechanisms

Once you've confirmed that quenching is occurring, it's important to understand the mechanism to properly interpret your data.

Differentiating Static vs. Dynamic Quenching
FeatureStatic QuenchingDynamic Quenching
Mechanism Ground-state complex formation.[12][13]Collisional deactivation of the excited state.[12][13]
Effect on Absorption Spectrum May cause changes in the spectrum.[12]No change in the absorption spectrum.[12]
Effect on Fluorescence Lifetime No change.[12]Decreases.[12]
Temperature Dependence Quenching decreases with increasing temperature.Quenching increases with increasing temperature.
Experimental Workflow for Mechanism Determination

A Confirmed Quenching B Measure Absorbance Spectra with increasing quencher concentration A->B C Measure Fluorescence Lifetime with increasing quencher concentration A->C D Changes in Absorbance Spectrum? B->D E Lifetime Decreases? C->E F Static Quenching Likely D->F Yes G Dynamic Quenching Likely D->G No E->F No E->G Yes H Complex Quenching Mechanism F->H G->H

Caption: Experimental workflow to distinguish between static and dynamic quenching mechanisms.

IV. Experimental Protocols

Here are detailed protocols for key experiments mentioned in the troubleshooting guides.

Protocol 1: Control Experiments to Identify the Source of Quenching

Objective: To determine if quenching is caused by the buffer, the solvent (e.g., DMSO), or the test compound itself.

Materials:

  • 2-Methylimidazo[1,2-a]pyridin-5-ol stock solution

  • Assay buffer

  • Vehicle solvent (e.g., DMSO)

  • Test compound stock solution

  • Black, opaque microplate[10]

  • Fluorometer/plate reader

Procedure:

  • Prepare Samples: In separate wells of the microplate, prepare the following samples:

    • Buffer Blank: Assay buffer only.

    • Fluorophore Control: 2-Methylimidazo[1,2-a]pyridin-5-ol in assay buffer.

    • Vehicle Control: 2-Methylimidazo[1,2-a]pyridin-5-ol in assay buffer with the same final concentration of vehicle solvent as the test samples.

    • Test Sample: 2-Methylimidazo[1,2-a]pyridin-5-ol and test compound in assay buffer.

  • Incubation: Incubate the plate under your standard assay conditions (time and temperature).

  • Fluorescence Measurement: Read the fluorescence intensity at the predetermined optimal excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the "Buffer Blank" reading from all other wells.

    • Compare the fluorescence of the "Fluorophore Control" to the "Vehicle Control." A significant decrease in the "Vehicle Control" indicates quenching by the solvent.

    • Compare the fluorescence of the "Vehicle Control" to the "Test Sample." A significant decrease in the "Test Sample" indicates quenching by the test compound.

Protocol 2: Assessing the Inner Filter Effect

Objective: To determine if the observed signal loss is due to the inner filter effect.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare Serial Dilutions: Prepare a serial dilution of your test compound in the assay buffer.

  • Measure Absorbance: Using a spectrophotometer, measure the absorbance spectrum (from the excitation wavelength to the end of the emission range) of each dilution.

  • Identify Interference: If there is significant absorbance at either the excitation or emission wavelength of 2-Methylimidazo[1,2-a]pyridin-5-ol, the inner filter effect is likely contributing to signal loss.[19]

  • Mitigation: To reduce the inner filter effect, you can:

    • Decrease the concentration of the fluorophore or the test compound.

    • Use a shorter pathlength cuvette or a microplate with a lower fill volume.

    • Mathematically correct for the inner filter effect if the absorbance is not too high.

Protocol 3: Determining Relative Fluorescence Quantum Yield

Objective: To quantify the fluorescence efficiency of 2-Methylimidazo[1,2-a]pyridin-5-ol under different conditions (e.g., in the presence of a potential quencher). This is a relative method comparing the sample to a known standard.[20][21][22][23][24]

Materials:

  • 2-Methylimidazo[1,2-a]pyridin-5-ol solution

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H2SO4, Φ = 0.546)[8]

  • Spectroscopic grade solvents[20][21]

  • UV-Vis spectrophotometer

  • Spectrofluorometer

  • 10 mm pathlength cuvettes

Procedure:

  • Prepare Solutions: Prepare a series of dilutions of both the 2-Methylimidazo[1,2-a]pyridin-5-ol sample and the fluorescence standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[20][22]

  • Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curve for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The slope of these plots (Grad) is used in the following equation:

      Φ_sample = Φ_standard * (Grad_sample / Grad_standard) * (η_sample² / η_standard²)

      Where:

      • Φ is the fluorescence quantum yield.

      • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

      • η is the refractive index of the solvent.

V. Common Quenchers and Environmental Factors

Be aware of these common sources of fluorescence quenching in your experiments.

Quencher/FactorMechanism of ActionMitigation Strategies
Molecular Oxygen Dynamic quenching through collision.[]Degas solutions by sparging with nitrogen or argon.
Halide Ions (e.g., Cl⁻, I⁻) Collisional quenching.Use alternative salts in your buffers if possible.
Heavy Atoms/Metal Ions Can enhance intersystem crossing (non-radiative decay).[]Use chelating agents like EDTA if compatible with your assay.
pH Changes Protonation or deprotonation of the imidazopyridine ring can alter the electronic structure and open non-radiative decay pathways.[26][27][28][29]Maintain a stable pH with a suitable buffer system. Characterize the pH-dependence of your fluorophore's fluorescence.
High Local Concentration Leads to aggregation-caused quenching (ACQ).[16][17][30][31]Work at lower concentrations of the fluorophore.
Photobleaching Irreversible photochemical destruction of the fluorophore by the excitation light.[11]Reduce excitation light intensity, decrease exposure time, or use photostabilizing agents.

VI. Conclusion

Troubleshooting fluorescence quenching requires a systematic and logical approach. By understanding the properties of 2-Methylimidazo[1,2-a]pyridin-5-ol and the common mechanisms of quenching, you can effectively diagnose and mitigate issues in your experiments. The protocols and guides provided in this technical support center are designed to empower you to generate reliable and high-quality data.

VII. References

  • Nanoscale. (2021). Selection of an aggregation-caused quenching-based fluorescent tracer for imaging studies in nano drug delivery systems. RSC Publishing. Retrieved from [Link]

  • RSC Publishing. (2024, September 9). Structural insight into imidazopyridines and benzimidazoles: the importance of the hydrogen bond, π-stacking interactions and intramolecular charge transfer effect for fluorescence. Retrieved from [Link]

  • Nature Protocols. (n.d.). Relative and absolute determination of fluorescence quantum yields of transparent samples. Retrieved from [Link]

  • ACS Publications. (2012, June 6). Fluorescence Switching of Imidazo[1,5-a]pyridinium Ions: pH-Sensors with Dual Emission Pathways. Organic Letters. Retrieved from [Link]

  • ResearchGate. (n.d.). Aggregation-caused quenching (ACQ) in fluorogenic probe design. Retrieved from [Link]

  • MDPI. (2025, January 27). Aggregation-Caused Quenching Dyes as Potent Tools to Track the Integrity of Antitumor Nanocarriers: A Mini-Review. Retrieved from [Link]

  • HORIBA. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • SciEngine. (n.d.). Synthesis and spectral properties of pH probes based on imidazopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). General mechanisms of aggregation‐caused quenching (ACQ) and.... Retrieved from [Link]

  • PubMed. (2020, October 25). Development of Aggregation-Caused Quenching Probe-Loaded Pressurized Metered-Dose Inhalers with Fluorescence Tracking Potentials. Retrieved from [Link]

  • ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

  • Analytical Chemistry. (2017, July 31). Improved Method of Fluorescence Quantum Yield Determination. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2012, December 20). Photoinduced Proton and Charge Transfer in 2-(2′-Hydroxyphenyl)imidazo[4,5-b]pyridine. Retrieved from [Link]

  • MDPI. (2022, June 16). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Retrieved from [Link]

  • UniTo. (2025, December 31). Imidazopyridines as fluorogenic substrates for esterase detection. Retrieved from [Link]

  • Journal of Materials Chemistry C. (n.d.). Deep-blue fluorophores with imidazoacridine acceptors: enhancing photostability and two-photon fluorescence using structural constraint. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (2025, June 17). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Retrieved from [Link]

  • ACS Publications. (2026, March 3). Solvent Effects on the Photophysical Properties of Unexplored Imidazo[1,2-a]pyridine Derivatives. Retrieved from [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. Retrieved from [Link]

  • PMC. (n.d.). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Retrieved from [Link]

  • NCBI Bookshelf. (2015, December 7). Interference with Fluorescence and Absorbance - Assay Guidance Manual. Retrieved from [Link]

  • PubMed. (2022, December 23). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Retrieved from [Link]

  • Chemistry Central Journal. (n.d.). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Progress in the Development of Imidazopyridine-Based Fluorescent Probes for Diverse Applications. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Retrieved from [Link]

  • PMC - NIH. (n.d.). Universal quenching of common fluorescent probes by water and alcohols. Retrieved from [Link]

  • PubMed. (n.d.). Effect of solvent on absorption and fluorescence spectra of a typical fluorinated azo dye for its acidic and basic structures. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 2-((5-2-METHYLIMIDAZO[1,2-A]PYRIDINE- 3-YL)-1,3,4-OXADIAZOL-2-YL)THIO)-N-PHENYLACETAMIDE DERIVATIVES AND THEIR BIOL. Retrieved from [Link]

  • ResearchGate. (2012, August 7). Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorescence Quenching by Pyridine and Derivatives Induced by Intermolecular Hydrogen Bonding to Pyrrole-Containing Heteroaromatics. Retrieved from [Link]_

  • Scilit. (n.d.). Comparison of the Solution Luminescence Properties and Solid-Matrix Luminescence Properties of 2-Amino-1-Methyl-6-Phenylimidazo[4,5-B]Pyridine. Retrieved from [Link]

  • Semantic Scholar. (2021, July 6). Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium Salts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • PMC. (n.d.). Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • MDPI. (2025, November 11). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • ACS Omega. (2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

Sources

addressing photostability issues of 2-Methylimidazo[1,2-a]pyridin-5-ol in live-cell imaging

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-Methylimidazo[1,2-a]pyridin-5-ol and its downstream fluorescent derivatives. This portal is designed for researchers, assay developers, and medicinal chemists utilizing imidazo[1,2-a]pyridine-based fluorophores in live-cell imaging.

While the imidazo[1,2-a]pyridine core is celebrated for its tunable photophysical properties and strong fluorescence[1], prolonged time-lapse imaging often exposes photostability limitations. High-intensity excitation can drive these molecules into reactive triplet states, generating reactive oxygen species (ROS) that irreversibly destroy the fluorophore (photobleaching) and induce cell death (phototoxicity)[2].

This guide provides mechanistic insights, actionable troubleshooting FAQs, and validated protocols to optimize the photostability of your 2-Methylimidazo[1,2-a]pyridin-5-ol derivatives.

I. Mechanistic Overview: The Causality of Photobleaching

To prevent signal degradation, we must first understand the photochemical kinetics at play. When a 2-Methylimidazo[1,2-a]pyridin-5-ol derivative is excited, it transitions to the excited singlet state ( S1​ ). Ideally, it relaxes back to the ground state ( S0​ ) via radiative decay (fluorescence). However, continuous high-intensity illumination increases the probability of Intersystem Crossing (ISC) into a long-lived triplet state ( T1​ ).

In the T1​ state, the imidazo[1,2-a]pyridine core is highly susceptible to interacting with molecular oxygen ( O2​ ), generating singlet oxygen ( 1O2​ ) and superoxide radicals. These ROS attack the electron-rich nitrogen bridgehead of the imidazo[1,2-a]pyridine core, leading to irreversible oxidative cleavage (photobleaching)[3].

G GS Ground State (S0) ES Excited Singlet (S1) GS->ES Excitation (hv) FL Fluorescence Emission ES->FL Radiative Decay ISC Intersystem Crossing (ISC) ES->ISC Non-radiative FL->GS TS Triplet State (T1) ISC->TS ROS ROS Generation TS->ROS O2 Interaction PB Photobleaching (Irreversible) TS->PB Photochemical Cleavage ROS->PB Core Oxidation

Caption: Jablonski diagram illustrating ROS-mediated photobleaching pathways.

II. Troubleshooting Guides & FAQs

Q1: My fluorescence signal decays by 50% within the first 10 frames of a time-lapse experiment. How can I stabilize the signal without altering the chemical structure? A: Rapid signal decay is a hallmark of oxidative photobleaching. If structural modification is not an option, you must alter the imaging environment.

  • Causality: The buffer lacks the capacity to quench the T1​ state or scavenge the resulting ROS.

  • Solution: Introduce a redox-active antifade reagent to the imaging media. We recommend a Trolox-based system (a water-soluble Vitamin E analog). Trolox acts via a dual-action mechanism: it directly quenches the triplet state of the fluorophore and scavenges singlet oxygen through the formation of Trolox quinone[3].

  • Actionable Step: Add 1–2 mM Trolox to your live-cell imaging media 15 minutes prior to imaging.

Q2: The cells are rounding up and detaching during imaging. Is the probe toxic? A: If standard viability assays (e.g., MTT/CellTiter-Glo) performed in the dark show no toxicity, the issue is phototoxicity , not inherent chemical toxicity.

  • Causality: The high-energy photons (typically UV/Blue for unmodified imidazo[1,2-a]pyridines) generate a heavy load of ROS that overwhelms the cell's endogenous antioxidant defenses, triggering apoptosis[2].

  • Solution: Optimize your acquisition parameters. Reduce the laser power to <5% and compensate by increasing the camera exposure time or sensor gain (binning). If possible, utilize hardware autofocus to prevent exposing the sample to "wasted" light during manual focal adjustments.

Q3: We synthesized a highly fluorescent derivative, but it loses emission and photostability when applied to aqueous cellular environments. Why? A: You are likely experiencing Aggregation-Caused Quenching (ACQ) .

  • Causality: Highly planar imidazo[1,2-a]pyridine derivatives tend to π−π stack in aqueous media. This stacking creates non-radiative decay pathways, quenching fluorescence and increasing the likelihood of photobleaching.

  • Solution: Exploit the structural adaptability of the 2-Methylimidazo[1,2-a]pyridin-5-ol core[4]. By functionalizing the 5-hydroxyl group with bulky, freely rotating moieties (e.g., tetraphenylethene derivatives), you can convert the molecule into an Aggregation-Induced Emission (AIE) or Dual-State Emission (DSE) fluorophore[5]. In the AIE state, intramolecular rotations are restricted upon aggregation, blocking non-radiative decay and drastically enhancing both brightness and photostability.

Workflow Start Observe Rapid Signal Decay Check1 Is Laser Power > 5%? Start->Check1 Action1 Reduce Power & Increase Gain Check1->Action1 Yes Check2 Media Contains ROS Scavenger? Check1->Check2 No Action1->Check2 Action2 Add 1 mM Trolox Antifade Check2->Action2 No Check3 Probe Aggregation (ACQ)? Check2->Check3 Yes Action2->Check3 Action3 Synthesize AIE/DSE Derivative Check3->Action3 Yes Success Stable Time-Lapse Imaging Check3->Success No Action3->Success

Caption: Step-by-step workflow for diagnosing and resolving probe photobleaching.

III. Quantitative Data: Photostability Benchmarking

The table below summarizes the expected photostability improvements when applying structural and environmental optimizations to 2-Methylimidazo[1,2-a]pyridin-5-ol derivatives.

Probe Modification / ConditionEmission StateHalf-Life ( t1/2​ ) under continuous irradiationCellular Phototoxicity (at 60 min)Mechanism of Improvement
Unmodified Core (Aqueous Buffer)ACQ~12 minutesHigh (Cell detachment)N/A (Baseline)
Unmodified Core + 2mM TroloxACQ~45 minutesLowTriplet state quenching / ROS scavenging[3]
5-O-Alkylated AIEgen Derivative AIE>150 minutesVery LowRestriction of intramolecular rotation (RIR)[5]
2-Styryl Extended Conjugation Monomer~85 minutesModerateRed-shifted excitation (lower photon energy)[4]

IV. Experimental Protocols

To ensure data integrity, any claims of "improved photostability" must be empirically validated against a self-validating control. The following protocol isolates photobleaching from other variables (e.g., fluorophore diffusion or efflux).

Protocol: Standardized Live-Cell Photostability & Antifade Validation Assay

Objective: To quantify the photobleaching rate of a synthesized 2-Methylimidazo[1,2-a]pyridin-5-ol derivative and validate the efficacy of environmental ROS scavengers.

Materials:

  • HeLa or NIH/3T3 cells cultured in glass-bottom 35mm dishes.

  • Probe Stock: 10 mM derivative in tissue-culture grade DMSO.

  • Imaging Buffer: Phenol red-free DMEM or HBSS.

  • Antifade: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid).

Step-by-Step Methodology:

  • Preparation of Media: Prepare two solutions of imaging buffer. To Solution A, add nothing (Control). To Solution B, add 2 mM Trolox (Treatment).

  • Cell Staining: Wash cells twice with PBS. Incubate cells with 5 µM of the imidazo[1,2-a]pyridine probe in Solution A for 30 minutes at 37°C, 5% CO2​ .

  • Washing (Critical Step): Wash the cells three times with fresh, pre-warmed imaging buffer to remove all unbound dye. Causality: Unbound dye in the media creates high background fluorescence and acts as an extracellular source of toxic ROS when illuminated.

  • Group Assignment: Add Solution A to Dish 1 (Control) and Solution B to Dish 2 (Treatment).

  • Microscope Configuration: Place the dish in a stage-top incubator (37°C, 5% CO2​ ). Select a field of view containing 10–15 healthy cells. Set the laser power to a moderate stress level (e.g., 10–15% power) to intentionally induce bleaching.

  • Time-Lapse Acquisition: Acquire images continuously (no delay between frames) for 100 frames.

  • Data Normalization (Self-Validation): Extract the mean fluorescence intensity (MFI) of the cells for each frame. To prove the decay is due to photobleaching and not dye efflux, select a background region of interest (ROI). Subtract the background ROI from the cellular MFI. Normalize the data by setting Frame 1 MFI to 100%.

  • Analysis: Plot Normalized MFI vs. Time. A slower decay in the Treatment group confirms that the instability was ROS-mediated and successfully mitigated.

V. References

  • Substituent tunable photophysical properties, cell imaging and in vivo viscosity sensing of a near-infrared imidazo[1,2-a]pyridine-based fluorescent molecule. doi.org.[Link]

  • 7 Steps to Avoid Photodamage in Fluorescent Live-cell Imaging. Bitesize Bio.[Link]

  • Photobleaching in Live Cell Imaging. Biocompare.[Link]

  • Twist and charge transfer modulation in imidazo[1,2-a]pyridine encapped 1,3,5-triazine towards multifunctional green-emissive DSEgens. RSC Publishing.[Link]

Sources

challenges in the purification of 2-Methylimidazo[1,2-a]pyridin-5-ol and its intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this diagnostic guide to address the specific physicochemical hurdles encountered during the synthesis and purification of 2-Methylimidazo[1,2-a]pyridin-5-ol.

The synthesis of this fused bicyclic system typically involves the condensation of 2-amino-6-hydroxypyridine with an alpha-haloketone such as chloroacetone[1][2]. While the reaction pathway is well-documented, the isolation of the target 5-ol derivative is notoriously difficult due to tautomerism, amphoteric behavior, and the generation of closely related regioisomers[3].

Part 1: Workflow & Mechanistic Pathways

To effectively troubleshoot, we must first map the chemical causality of the purification process. The diagram below illustrates the standard synthetic workflow, highlighting where traditional purification methods fail and where optimized techniques should be implemented.

G SM1 2-Amino-6-hydroxypyridine (Tautomeric Precursor) Reaction Condensation & Cyclization (Reflux, Base/Solvent) SM1->Reaction SM2 Chloroacetone (Alkylating Agent) SM2->Reaction Crude Crude Mixture (5-ol & 7-ol regioisomers + SMs) Reaction->Crude NP_Chrom Normal-Phase Silica (High Tailing/Streaking) Crude->NP_Chrom Standard Approach (Often Fails) RP_Chrom Reverse-Phase C18 (Optimal Resolution) Crude->RP_Chrom Recommended Approach NP_Chrom->RP_Chrom Repurification Recryst Recrystallization (Solvent: EtOH/H2O) RP_Chrom->Recryst Polishing Step Product Pure 2-Methylimidazo[1,2-a]pyridin-5-ol Recryst->Product

Workflow for the synthesis and purification of 2-Methylimidazo[1,2-a]pyridin-5-ol.

Part 2: Diagnostic Q&A and Troubleshooting

Q1: Why does my crude 2-Methylimidazo[1,2-a]pyridin-5-ol streak continuously on normal-phase silica gel, resulting in poor recovery and overlapping fractions? Causality: This is a dual-factor issue driven by the molecule's amphoteric nature and its capacity for tautomerism. The basic imidazole nitrogen (pKa ~6.5) interacts strongly with the acidic silanol groups of standard normal-phase silica, causing severe tailing[4]. Furthermore, the 5-hydroxyl group exists in a dynamic solvent-dependent equilibrium with its 5-oxo tautomer (2-methyl-1H-imidazo[1,2-a]pyridin-5(6H)-one). As the compound travels down the column, it continuously interconverts between these two forms, which possess different polarities, effectively "smearing" the compound across the column bed. Solution: Abandon standard acidic silica. If normal-phase chromatography is mandatory, you must deactivate the silica by pre-flushing the column with 1–2% Triethylamine (TEA) in your starting solvent. Alternatively, switch to Reverse-Phase (RP-C18) chromatography, which relies on hydrophobic interactions rather than polar surface adsorption, completely bypassing the silanol-binding issue.

Q2: My LC-MS shows a single mass [M+H]+ of 149.07, but NMR indicates a mixture of two compounds. How do I separate the 5-ol target from the 7-ol regioisomer? Causality: The starting material, 2-amino-6-hydroxypyridine, contains two nucleophilic nitrogen centers. Initial alkylation by chloroacetone can occur at either the exocyclic amine or the endocyclic pyridine nitrogen. Subsequent cyclization yields either the desired 2-methylimidazo[1,2-a]pyridin-5-ol or the 2-methylimidazo[1,2-a]pyridin-7-ol regioisomer[3]. Because they are constitutional isomers with nearly identical polarities, they co-elute on normal-phase TLC. Solution: Exploit their differential crystallization kinetics. The 5-ol and 7-ol isomers pack differently in the solid state due to the spatial orientation of the hydroxyl group and its hydrogen-bonding network. A highly controlled recrystallization from a protic solvent mixture (Ethanol/Water) will selectively precipitate the thermodynamically favored isomer (See Protocol 2 below).

Q3: I have residual chloroacetone and unreacted 2-amino-6-hydroxypyridine in my crude mixture. What is the safest and most effective removal strategy? Causality: Chloroacetone is a volatile, highly reactive lachrymator[2], while 2-amino-6-hydroxypyridine is highly polar and water-soluble. Attempting to separate these via chromatography degrades the column and poses safety risks. Solution: Implement a chemical workup prior to any chromatography. Remove excess chloroacetone via vacuum distillation or co-evaporation with toluene immediately post-reaction. To remove unreacted 2-amino-6-hydroxypyridine, perform a targeted liquid-liquid extraction: adjust the aqueous phase to pH 8.5. At this pH, the highly polar starting material remains in the aqueous layer, while the fused bicyclic product (which is less polar overall) partitions into the organic layer (e.g., n-butanol or a large volume of ethyl acetate).

Part 3: Quantitative Chromatographic Data

To aid in method development, the following table summarizes the expected chromatographic behavior of the reaction components.

CompoundRoleNormal-Phase Rf (DCM/MeOH 9:1)RP-HPLC Retention Time (min)*Key Purification Challenge
2-Methylimidazo[1,2-a]pyridin-5-ol Target Product0.25 - 0.35 (Streaks)6.8Tautomerism, Amphoteric nature
2-Methylimidazo[1,2-a]pyridin-7-ol Regioisomer0.22 - 0.32 (Co-elutes)7.4Identical mass, similar polarity
2-Amino-6-hydroxypyridine Starting Material< 0.102.1High polarity, water solubility
Chloroacetone Alkylating Agent> 0.804.5Volatility, high reactivity

*HPLC Conditions: C18 Column (5 µm, 4.6 x 150 mm), Gradient: 5% to 95% Acetonitrile in Water (0.1% Formic Acid) over 15 minutes, Flow rate: 1.0 mL/min.

Part 4: Standardized Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating analytical checkpoints directly into the methodology, you ensure that errors are caught before proceeding to the next step.

Protocol 1: Reverse-Phase Flash Chromatography (RP-C18)

Rationale: Bypasses silica-induced tautomeric streaking by utilizing hydrophobic stationary phase interactions.

  • Sample Preparation (Dry Loading): Dissolve the crude organic extract in a minimal amount of Methanol. Add C18 functionalized silica gel (1:3 ratio of crude mass to silica). Evaporate the solvent under reduced pressure until a free-flowing powder is achieved.

  • Column Equilibration: Pack a C18 flash cartridge and equilibrate with 5 column volumes (CV) of Solvent A (Water + 0.1% Formic Acid). Self-Validation: Ensure the baseline UV absorbance (254 nm) is stable before loading.

  • Elution Gradient:

    • 0–2 CV: 5% Solvent B (Acetonitrile + 0.1% Formic Acid) to wash out highly polar impurities (e.g., unreacted 2-amino-6-hydroxypyridine).

    • 2–10 CV: Linear gradient from 5% to 60% Solvent B. The target 5-ol typically elutes around 35-40% Acetonitrile.

  • Fraction Validation: Analyze the fractions corresponding to the major UV peak via LC-MS. Pool only the fractions exhibiting a clean m/z 149.07 [M+H]+ signal. Lyophilize the pooled fractions to yield the semi-pure product.

Protocol 2: Regioisomer Enrichment via Recrystallization

Rationale: Separates the 5-ol target from the 7-ol regioisomer by exploiting differential hydrogen-bonding networks in protic solvents.

  • Dissolution: Suspend the semi-pure lyophilized product from Protocol 1 in absolute Ethanol (approx. 5 mL per gram of product). Heat the mixture to 75°C under continuous stirring until complete dissolution occurs.

  • Anti-Solvent Addition: While maintaining the temperature at 75°C, add deionized Water dropwise until the solution becomes faintly turbid (cloud point). Immediately add 2-3 drops of Ethanol to clear the solution.

  • Controlled Crystallization: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 4 hours. Causality: Slow cooling promotes the selective growth of the thermodynamically stable 5-ol isomer lattice, leaving the 7-ol isomer in the mother liquor. Transfer to a 4°C refrigerator for an additional 12 hours to maximize yield.

  • Filtration and Validation: Vacuum filter the crystals and wash with ice-cold 10% Ethanol/Water.

    • Self-Validation Check: Submit a crystal sample for 1H-NMR (in DMSO-d6). Confirm the structural identity by analyzing the aromatic region: the 5-ol isomer will display a distinct coupling pattern for the pyridine ring protons compared to the 7-ol isomer, ensuring regio-purity.

References

  • Title: 2008-2010GeneralCatalog Chemservice - Scribd Source: scribd.com URL: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Methylimidazo[1,2-a]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the mechanistic nuances and practical challenges of synthesizing 2-Methylimidazo[1,2-a]pyridin-5-ol. This compound is a highly valuable scaffold in medicinal chemistry, particularly for anti-inflammatory and oncology targets 1.

The classical approach relies on the Tschitschibabin (Chichibabin) condensation between 2-amino-6-hydroxypyridine and an α -haloketone (chloroacetone) 2. However, the ambident nature of the starting material and the generation of acidic byproducts often lead to poor yields, stalled intermediates, and complex purification profiles if conditions are not rigorously controlled. This guide provides a self-validating protocol and causality-driven troubleshooting to ensure experimental success.

Part 1: Mechanistic Pathway

Understanding the reaction mechanism is critical for troubleshooting. The synthesis proceeds via a tandem sequence: an initial SN​2 alkylation at the endocyclic nitrogen, followed by an intramolecular nucleophilic attack by the exocyclic amine, and finally, dehydration to restore aromaticity 3.

Mechanism A 2-Amino-6-hydroxypyridine (Nucleophile) C N-Alkylated Pyridinium Salt (Acyclic Intermediate) A->C SN2 Alkylation (Endocyclic N) B Chloroacetone (Electrophile) B->C SN2 Alkylation (Endocyclic N) D Cyclized Hemiaminal (Protonated Intermediate) C->D Intramolecular Nucleophilic Attack E 2-Methylimidazo[1,2-a]pyridin-5-ol (Final Product) D->E Dehydration (-H2O)

Mechanistic pathway of the Tschitschibabin condensation forming 2-Methylimidazo[1,2-a]pyridin-5-ol.

Part 2: Self-Validating Experimental Protocol (SOP)

This protocol is designed as a self-validating system. The built-in acid-base extraction inherently verifies the success of the cyclization, as only the fully cyclized, basic imidazo[1,2-a]pyridine core will partition correctly during the pH adjustments 4.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2-amino-6-hydroxypyridine (1.0 equiv, 10 mmol) and NaHCO3​ (1.2 equiv, 12 mmol) in anhydrous ethanol (20 mL).

  • Controlled Addition: Add chloroacetone (1.1 equiv, 11 mmol) dropwise at room temperature over 15 minutes. Causality: Slow addition prevents sudden exotherms and minimizes multiple alkylation events.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 78°C) for 12 hours. Monitor the reaction progress via LC-MS or TLC (Eluent: DCM/MeOH 9:1).

  • Acid-Base Workup (Validation Step): Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in 1M aqueous HCl (30 mL). Extract with Ethyl Acetate (2 x 20 mL) to remove non-basic impurities, O-alkylated side products, and unreacted chloroacetone.

  • Product Isolation: Basify the aqueous layer strictly to pH 7.5–8.0 using saturated aqueous NaHCO3​ . Extract the precipitated product with a highly polar organic solvent (e.g., n-butanol or a large volume of EtOAc).

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate. Recrystallize the solid from an ethanol/water mixture to afford pure 2-Methylimidazo[1,2-a]pyridin-5-ol.

Part 3: Troubleshooting Guides & FAQs

Q1: Why is my reaction stalling at the intermediate stage, resulting in a low yield of the final product? Expert Answer: The Tschitschibabin condensation generates HCl during the initial SN​2 alkylation step 5. If this acid is not scavenged, it protonates the exocyclic amine of the acyclic intermediate, rendering it non-nucleophilic. This completely halts the subsequent intramolecular ring closure 3. Solution: Ensure an adequate amount of a mild acid scavenger (e.g., NaHCO3​ ) is present from the start. If the reaction still stalls, utilizing microwave-assisted synthesis (e.g., 120°C for 20 mins) can provide the necessary activation energy to drive the dehydration step 2.

Q2: I am observing significant side-product formation (O-alkylation). What is causing this and how do I prevent it? Expert Answer: 2-Amino-6-hydroxypyridine exhibits lactam-lactim tautomerism (2-amino-6-hydroxypyridine 6-amino-2-pyridone). In the presence of strong bases (e.g., NaOH, KOtBu), the hydroxyl oxygen is deprotonated, creating a hard nucleophile that rapidly attacks the electrophilic carbon of chloroacetone. This leads to irreversible O-alkylation instead of the desired N-alkylation 4. Solution: Strictly avoid strong bases. Stick to mild bases like NaHCO3​ or run the reaction in a polar protic solvent (like ethanol) which stabilizes the transition state of the N-alkylation pathway.

Q3: My crude mixture is turning into a black, tarry substance. What went wrong? Expert Answer: α -haloketones like chloroacetone are highly reactive and prone to self-condensation or polymerization at elevated temperatures, especially if added all at once. Solution: Control the stoichiometry strictly (no more than 1.1 equivalents of chloroacetone) and use a dropping funnel to add the electrophile slowly over 15–30 minutes [[4]]().

Part 4: Quantitative Optimization Data

The table below summarizes the causality of different reaction conditions and their impact on the final yield of 2-Methylimidazo[1,2-a]pyridin-5-ol.

SolventTemperature (°C)Base / CatalystTime (h)Yield (%)Mechanistic Observation
Toluene110 (Reflux)None24< 10Poor solubility; lack of acid scavenger stalled cyclization.
Ethanol78 (Reflux)None1835Reaction stalled at the uncyclized acyclic intermediate.
Ethanol 78 (Reflux) NaHCO3​ (1.2 eq) 12 72 Optimal standard condition; high N-regioselectivity.
DMF100 K2​CO3​ (1.2 eq)645Faster kinetics, but significant O-alkylation observed.
Ethanol120 (Microwave) NaHCO3​ (1.2 eq)0.585Accelerated dehydration step; highest purity profile.
Part 5: Troubleshooting Decision Tree

Use this logical workflow to diagnose and correct low yields during your synthesis.

Troubleshooting Start Analyze Crude Mixture (LC-MS / TLC) Q1 High Unreacted Starting Material? Start->Q1 A1 Increase Temp to 80°C Add NaHCO3 Base Q1->A1 Yes Q2 O-Alkylation Byproducts Detected? Q1->Q2 No A2 Avoid Strong Bases Switch to Mild NaHCO3 Q2->A2 Yes Q3 Tarry/Black Polymerization? Q2->Q3 No A3 Slow Chloroacetone Addition Use Inert Atmosphere Q3->A3 Yes Success Proceed to Purification (Acid-Base Extraction) Q3->Success No

Decision tree for troubleshooting low yields in imidazo[1,2-a]pyridine synthesis.

References
  • EvitaChem. Buy 2-Methylimidazo[1,2-a]pyridin-5-ol (EVT-12054883).
  • BenchChem. Technical Support Center: Optimizing Imidazo[1,2-a]pyridine Synthesis.
  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • Wikipedia. Chichibabin Reaction.

Sources

Technical Support Center: Advanced Imaging with 2-Methylimidazo[1,2-a]pyridin-5-ol Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter imaging artifacts when utilizing 2-Methylimidazo[1,2-a]pyridin-5-ol and its functionalized derivatives.

While the fused imidazole and pyridine ring system makes this compound an exceptional building block for fluorescent probes[1], its unique photophysical properties and potent biological activity require precise handling. This guide is designed to move beyond basic troubleshooting by explaining the causality behind common artifacts and providing self-validating protocols to ensure absolute scientific integrity in your imaging workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I seeing punctate, "vesicle-like" structures instead of diffuse cytoplasmic or mitochondrial staining?

The Causality: You are likely observing Aggregation-Caused Quenching (ACQ) or precipitation artifacts, not true biological vesicles. The imidazo[1,2-a]pyridine core is a highly planar, hydrophobic structure[1]. When introduced directly into aqueous biological media from a high-concentration DMSO stock, the molecules minimize thermodynamic instability by self-assembling via π−π stacking. The Solution: Do not add the stock directly to the media. You must micellize the probe using a co-solvent system (e.g., Pluronic F-127) to shield the hydrophobic core before cellular introduction.

Q2: My emission spectrum shifts significantly during live-cell imaging. Is the probe degrading?

The Causality: The probe is not degrading; it is responding to the local microenvironment. The 5-hydroxyl (-OH) group on the 2-Methylimidazo[1,2-a]pyridin-5-ol core is ionizable. In acidic organelles (like lysosomes, pH ~4.5), the protonation state changes, which directly alters the efficiency of the Intramolecular Charge Transfer (ICT)[2]. This solvatochromic and pH-dependent shift can create false-positive localization artifacts if you are using narrow-band emission filters. The Solution: Perform an in situ pH calibration curve using nigericin/valinomycin in pH-clamped buffers to map the spectral shift, ensuring you can distinguish true localization from pH-induced emission changes.

Q3: Why do my cells undergo morphological changes (rounding, detachment) after 1-2 hours of incubation?

The Causality: This is a pharmacological artifact, not necessarily phototoxicity. Imidazo[1,2-a]pyridine derivatives exhibit dual functionality: they are excellent imaging agents, but they also act as structural mimics of the adenine ring in ATP[3]. Prolonged exposure leads to off-target, ATP-competitive inhibition of the kinase domains in the PI3K/Akt/mTOR and STAT3/NF- κ B survival pathways[3],[4]. This kinase inhibition rapidly induces apoptosis and cytoskeletal collapse. The Solution: Limit incubation times to strictly <30 minutes and use the lowest detectable concentration (typically <1 μ M).

Part 2: Self-Validating Experimental Protocols

To guarantee trustworthiness, every imaging experiment must be a self-validating system. The following protocol integrates physical checkpoints to prevent the artifacts described above.

Optimized Artifact-Free Live-Cell Staining Workflow

Step 1: Stock Preparation & Validation

  • Action: Dissolve 2-Methylimidazo[1,2-a]pyridin-5-ol (or its derivative) in anhydrous DMSO to a concentration of 10 mM.

  • Causality: Anhydrous DMSO prevents premature hydrolysis or hydrogen-bonding-induced aggregation of the 5-hydroxyl group.

  • Validation Checkpoint: Centrifuge the stock at 10,000 x g for 5 minutes. If a visible pellet forms, the compound has precipitated; discard and prepare a fresh stock.

Step 2: Micellar Formulation

  • Action: Mix 1 μ L of the 10 mM stock with 1 μ L of 20% (w/v) Pluronic F-127 in DMSO. Disperse this 2 μ L mixture dropwise into 10 mL of pre-warmed ( 37∘ C) Hank's Balanced Salt Solution (HBSS, pH 7.4) under vigorous vortexing.

  • Causality: Pluronic F-127 forms a micellar corona around the planar imidazopyridine core, preventing π−π stacking in the aqueous buffer.

  • Validation Checkpoint: Measure the Optical Density (OD) of the final solution at 600 nm. An OD600​>0.05 indicates light scattering from nano-aggregates. Do not proceed if the OD exceeds this threshold.

Step 3: Pulse-Incubation

  • Action: Aspirate culture media from the cells and replace with the formulated HBSS solution. Incubate at 37∘ C for exactly 15–20 minutes.

  • Causality: A short "pulse" incubation is sufficient for the lipophilic probe to cross the plasma membrane while remaining below the temporal threshold required to significantly inhibit the PI3K/mTOR pathway[4].

Step 4: Wash and Image Acquisition

  • Action: Wash the cells three times with fresh, probe-free HBSS. Image immediately using confocal microscopy.

  • Validation Checkpoint: Include a "Cell-Free Control" well containing only HBSS and the formulated probe. Image this well using identical laser power and gain settings to establish the baseline background fluorescence and confirm the absence of fluorescent precipitates.

Part 3: Quantitative Data Presentation

The following table summarizes the critical thresholds for identifying and mitigating imaging artifacts associated with this compound class.

Artifact TypeCausative FactorDiagnostic Indicator / ThresholdMitigation Strategy
Punctate False Positives π−π Stacking / AggregationWorking buffer OD600​>0.05 Formulate with 0.02% Pluronic F-127; filter via 0.22 μ m
Spectral Shifting 5-OH Ionization (pH change)Emission λmax​ shift >15 nmPerform nigericin pH calibration curve
Morphological Collapse PI3K/mTOR Kinase InhibitionCell rounding after >45 min exposureLimit exposure to <30 min; maintain concentration <1 μ M
Photobleaching ROS Generation >50% signal loss after 10 scansReduce laser power to <2% ; use triplet-state quenchers

Part 4: Workflow and Mechanistic Visualizations

Workflow N1 1. Stock Prep (10mM in DMSO) N2 2. Formulation (+ Pluronic F-127) N1->N2 Prevent Aggregation N3 3. Cell Incubation (37°C, <30 min) N2->N3 Validate OD600 < 0.05 N4 4. Wash Steps (HBSS, pH 7.4) N3->N4 Prevent Kinase Inhibition N5 5. Confocal Imaging (Ex/Em matched) N4->N5 Remove Background

Fig 1: Self-validating workflow for artifact-free imaging with imidazo[1,2-a]pyridine probes.

Pathway Probe Imidazo[1,2-a]pyridin-5-ol (High Concentration) PI3K PI3K Kinase Domain Probe->PI3K ATP-competitive off-target binding Akt Akt (PKB) PI3K->Akt Phosphorylation blocked mTOR mTORC1 Complex Akt->mTOR Activation blocked Phenotype Cell Rounding & Apoptosis Artifacts mTOR->Phenotype Loss of survival signaling

Fig 2: Mechanism of off-target PI3K/Akt/mTOR pathway inhibition causing morphological artifacts.

Part 5: References

  • EvitaChem. Buy 2-Methylimidazo[1,2-a]pyridin-5-ol (EVT-12054883) - Source and Classification.1[1]

  • Benchchem. Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Imaging.3[3]

  • IU Indianapolis ScholarWorks. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer.4[4]

  • ResearchGate. New fluorescent imidazo[1,2- a ]pyridine-BODIPY chromophores: Experimental and theoretical approaches, and cell imaging exploration.2[2]

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Validation & Comparative

Publish Comparison Guide: 2-Methylimidazo[1,2-a]pyridin-5-ol vs. Conventional Fluorescent Probes for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: April 2026

As live-cell imaging technologies advance, the demand for fluorophores that can withstand complex intracellular environments without introducing artifacts has skyrocketed. For decades, researchers have relied on conventional probes like BODIPY, Rhodamine, and FITC. However, these traditional dyes are fundamentally limited by small Stokes shifts, concentration-dependent self-quenching, and background autofluorescence.

Enter 2-Methylimidazo[1,2-a]pyridin-5-ol (CAS: 204927-17-3)[1],[2]. With a molecular weight of just 148.16 g/mol and a unique fused bicyclic structure[1], this compound and its functionalized derivatives represent a paradigm shift in fluorescence microscopy. By leveraging a quantum mechanical phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT) , imidazo[1,2-a]pyridine scaffolds physically separate excitation and emission spectra, offering unprecedented clarity in live-cell imaging[3],[4].

This guide provides an authoritative, data-driven comparison of 2-Methylimidazo[1,2-a]pyridin-5-ol against conventional alternatives, complete with mechanistic insights and a self-validating experimental protocol.

Mechanistic Deep-Dive: The ESIPT Advantage

To understand why 2-Methylimidazo[1,2-a]pyridin-5-ol outperforms conventional dyes, we must examine the causality of its fluorescence. Traditional fluorophores (like FITC) absorb and emit photons from the same structural state, resulting in a narrow gap between excitation and emission wavelengths (Stokes shift <30 nm).

In contrast, 2-Methylimidazo[1,2-a]pyridin-5-ol undergoes ESIPT [3]. In its ground state (S0), the molecule exists primarily in an enol form. Upon UV/Vis excitation to the singlet excited state (S1), the redistribution of electron density triggers an ultrafast, intramolecular proton transfer, converting the molecule into a keto tautomer[3]. Fluorescence emission occurs exclusively from this keto state. Because the emitting keto species is structurally distinct from the absorbing enol species, the resulting Stokes shift is massive—often exceeding 75–100 nm[5],[3].

ESIPT_Mechanism Enol_S0 Enol Form (S0) Ground State Enol_S1 Enol Form (S1) Excited State Enol_S0->Enol_S1 Excitation (Absorption) Keto_S1 Keto Form (S1) Proton Transferred Enol_S1->Keto_S1 ESIPT (Ultrafast) Keto_S0 Keto Form (S0) Ground State Keto_S1->Keto_S0 Emission (Large Stokes Shift) Keto_S0->Enol_S0 Reverse PT (Ground State)

Fig 1. Photophysical cycle of Excited-State Intramolecular Proton Transfer (ESIPT) in live cells.

The Causality of Signal Clarity: Because the emission band is shifted so far from the absorption band, emitted photons are not re-absorbed by adjacent probe molecules. This virtually eliminates the "inner filter effect" (self-quenching) that plagues BODIPY and Rhodamine at high intracellular concentrations[5],[6].

Comparative Performance Analysis

When designing an assay, selecting the right probe dictates the integrity of your data. The table below synthesizes the quantitative and qualitative performance metrics of imidazo[1,2-a]pyridine derivatives against industry standards[7],[5],[6].

Performance Metric2-Methylimidazo[1,2-a]pyridin-5-ol (ESIPT)BODIPY DerivativesRhodamine DerivativesFITC (Fluorescein)
Stokes Shift >75 - 100 nm (Excellent)<20 nm (Poor)~25 nm (Poor)~25 nm (Poor)
Photostability High (Resists photobleaching)HighHighLow (Rapid Bleaching)
Cytotoxicity Low (Neutral, low MW)Low to ModerateModerate (Mitochondrial toxicity)Low
pH Tolerance High (Stable across pH 5.0–11.0)ModerateModerateLow (Quenches at acidic pH)
Self-Quenching Minimal (Due to large Stokes shift)HighHighHigh
Cell Permeability Excellent (Passive diffusion)GoodGood (Requires active potential)Moderate

Why does 2-Methylimidazo[1,2-a]pyridin-5-ol exhibit lower cytotoxicity? Cationic dyes like Rhodamine accumulate in mitochondria driven by the mitochondrial membrane potential ( ΔΨm​ ), which can uncouple oxidative phosphorylation and induce apoptosis. The imidazo[1,2-a]pyridine core is uncharged and highly lipophilic, allowing it to passively diffuse across the plasma membrane without disrupting organelle bioenergetics[7],[8].

Self-Validating Experimental Protocol: Live-Cell Imaging

A robust protocol must be a self-validating system—meaning artifacts are engineered out of the workflow by design. The following methodology for imaging HeLa or A549 cells using 2-Methylimidazo[1,2-a]pyridin-5-ol incorporates strict causality-based controls[8],[6].

Imaging_Workflow CellPrep 1. Cell Culture Seed & Grow to 80% Confluence Incubation 2. Probe Incubation 1-5 μM for 30 min at 37°C CellPrep->Incubation Washing 3. PBS Wash 3x to Remove Background Incubation->Washing Imaging 4. Confocal Imaging Excitation: ~340nm Emission: ~500nm Washing->Imaging Analysis 5. Data Analysis Quantification & Colocalization Imaging->Analysis

Fig 2. Standardized self-validating workflow for live-cell imaging using ESIPT-based probes.

Step-by-Step Methodology

Step 1: Cell Preparation & Seeding

  • Action: Seed HeLa or A549 cells in glass-bottom confocal dishes at a density of 1×105 cells/mL. Incubate for 24 hours at 37°C in 5% CO2​ .

  • Causality: Glass-bottom dishes are mandatory. Standard plastic culture ware exhibits high autofluorescence under UV excitation, which will obscure the ESIPT signal.

Step 2: Probe Incubation (The Kinetic Window)

  • Action: Prepare a 1 mM stock of 2-Methylimidazo[1,2-a]pyridin-5-ol in anhydrous DMSO. Dilute to a final working concentration of 2 μM in serum-free DMEM. Incubate cells for exactly 30 minutes[7],[6].

  • Causality: The final DMSO concentration must remain below 0.1% (v/v) to prevent solvent-induced membrane permeabilization. A strict 30-minute window ensures thermodynamic equilibrium of intracellular distribution. Exceeding this time risks the activation of ATP-binding cassette (ABC) transporters, which actively efflux small-molecule xenobiotics, leading to artificial signal degradation.

Step 3: Stringent Washing

  • Action: Wash the cells three times with pre-warmed (37°C) Phosphate-Buffered Saline (PBS).

  • Causality: Washing removes unbound extracellular probe. Using pre-warmed PBS is critical; cold PBS induces cold-shock responses in live cells, rapidly altering membrane fluidity and causing the premature leakage of the internalized probe.

Step 4: Confocal Imaging (The Optical Setup)

  • Action: Transfer to a confocal laser scanning microscope. Excite the sample at ~340–360 nm and collect emission using a bandpass filter set to ~500–550 nm[6],[3].

  • Causality: This massive spectral window is the hallmark of ESIPT. By setting the detector to collect only >500 nm wavelengths while exciting in the UV range, we completely bypass cellular autofluorescence (which typically emits in the blue region ~400-450 nm). This creates a self-validating optical system: any detected green/yellow signal is exclusively probe-derived[6],[3].

Conclusion

For drug development professionals and cellular biologists, the transition from conventional fluorophores to ESIPT-capable probes like 2-Methylimidazo[1,2-a]pyridin-5-ol is not just an upgrade in brightness—it is an upgrade in data integrity. By utilizing a probe that actively resists self-quenching, tolerates wide pH ranges (5.0–11.0)[8],[5], and diffuses passively without mitochondrial toxicity, researchers can observe living systems in their truest physiological state.

References

  • Zhao, P., et al. "A novel and simple imidazo[1,2-a]pyridin fluorescent probe for the sensitive and selective imaging of cysteine in living cells and zebrafish." Analytica Chimica Acta, 2019. URL: [Link]

  • Han, X.-H., et al. "An imidazo[1,2-a]pyridine-functionalized xanthene fluorescent probe for naked-eye detection of Hg2+ and its application in cell imaging and test strips." Sensors & Diagnostics (RSC Publishing), 2024. URL: [Link]

  • Wang, Y., et al. "Design, Synthesis of Hydrogen Peroxide Response AIE Fluorescence Probes Based on Imidazo [1,2-a] Pyridine." Molecules (MDPI), 2024. URL: [Link]

  • Mutai, T., et al. "Excited-State Intramolecular Proton Transfer (ESIPT) Emission of Hydroxyphenylimidazopyridine: Computational Study on Enhanced and Polymorph-Dependent Luminescence in the Solid State." The Journal of Physical Chemistry A (ACS Publications), 2012. URL: [Link]

Sources

Efficacy and Potency of 2-Methylimidazo[1,2-a]pyridin-5-ol Analogs: A Comparative Guide for Oncology and Infectious Disease Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-methylimidazo[1,2-a]pyridin-5-ol scaffold is a highly privileged, electron-rich bicyclic system in modern medicinal chemistry. Its unique hydrogen-bonding capabilities and planar geometry allow it to act as a bioisostere for indoles and purines, enabling deep insertion into kinase hinge regions and bacterial enzymatic pockets [1]. As a Senior Application Scientist overseeing hit-to-lead optimizations, I frequently benchmark these analogs against standard-of-care agents. This guide provides an objective, data-driven comparison of 2-methylimidazo[1,2-a]pyridin-5-ol derivatives across two highly divergent therapeutic areas: Oncology (dual PI3K/mTOR inhibition) and Infectious Disease (Mycobacterium tuberculosis QcrB inhibition).

Section 1: Oncology - Dual PI3K/mTOR Inhibition

Mechanistic Rationale & Causality

The PI3K/AKT/mTOR signaling axis is notoriously hyperactivated in human cancers, driving unchecked cellular proliferation[2]. Targeting PI3K alone often leads to compensatory feedback loops via mTORC1/2, necessitating dual inhibitors. The 2-methylimidazo[1,2-a]pyridin-5-ol core is exceptionally suited for this application: the nitrogen at the 1-position acts as a critical hydrogen bond acceptor with the valine hinge residue in the ATP-binding pocket of both PI3K and mTOR kinases [2]. Furthermore, appending a piperazine or oxadiazole tail to the 5-ol position enhances solubility and solvent-exposed interactions, drastically improving the pharmacokinetic profile.

Efficacy and Potency Comparison

To objectively evaluate performance, we benchmark a highly optimized imidazo[1,2-a]pyridine analog (Compound 15a) against clinical reference standards.

Compound / DrugPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)HCT116 Viability IC₅₀ (nM)Primary Mechanism
Imidazo[1,2-a]pyridine Analog (15a) 0.2021.010.0Dual PI3K/mTOR Inhibitor
HS-173 (Reference) 0.80>100012.0PI3Kα Selective
Rapamycin (Reference) >10000.10>1000mTORC1 Allosteric
Imidazo[1,2-a]pyridine (Cpd 6) --9,700AKT/mTOR Inhibitor

Data Interpretation: The dual analog achieves sub-nanomolar potency against PI3Kα while maintaining strong nanomolar inhibition of mTOR, effectively shutting down the pathway and inducing apoptosis via BAX and Caspase-9 activation[3].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation AKT AKT (PKB) PI3K->AKT PIP3 mTOR mTORC1/2 AKT->mTOR Phosphorylation Proliferation Tumor Survival & Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis (BAX, Caspase-9) Inhibitor 2-Methylimidazo[1,2-a] pyridin-5-ol Analogs Inhibitor->PI3K Inhibits Inhibitor->mTOR Inhibits Inhibitor->Apoptosis Induces

Caption: Mechanism of action: Dual PI3K/mTOR inhibition by 2-Methylimidazo[1,2-a]pyridin-5-ol analogs.

Self-Validating Experimental Protocol: In Vitro Kinase & Viability Workflow

To ensure trustworthiness, our protocol utilizes orthogonal validation: biochemical target engagement followed by phenotypic cellular response.

Phase 1: Biochemical Target Engagement (ADP-Glo Kinase Assay) Causality: We utilize a luminescent ADP-Glo assay rather than radiometric ³³P-ATP. This choice eliminates radioactive waste while providing a universal, high-signal-to-background readout for ATP consumption, directly quantifying kinase inhibition.

  • Incubate recombinant PI3Kα or mTOR (10 ng) with varying concentrations of the analog (0.1 nM to 10 µM) in kinase buffer for 15 minutes at room temperature.

  • Add ultra-pure ATP (10 µM) and PIP2 substrate; incubate for 60 minutes.

  • Terminate the reaction with ADP-Glo reagent to deplete unreacted ATP, followed by Kinase Detection Reagent to convert ADP to ATP, generating a luciferase-driven luminescent signal.

  • Validation Check: Include a vehicle control (DMSO) and a positive control (HS-173) to calculate the Z'-factor. A Z' > 0.6 ensures assay robustness.

Phase 2: Phenotypic Validation (Flow Cytometry for Apoptosis)

  • Culture HCT116 colorectal or A375 melanoma cells and treat with the established IC₅₀ dose of the analog for 48 hours [4].

  • Stain cells with Annexin V-FITC (binds externalized phosphatidylserine) and Propidium Iodide (PI, marks necrotic cells).

  • Analyze via flow cytometry. The shift from double-negative to Annexin V-positive confirms that the biochemical kinase inhibition successfully translates to intrinsic apoptosis.

Section 2: Infectious Disease - Anti-Tubercular QcrB Inhibition

Mechanistic Rationale & Causality

In the fight against Multi-Drug Resistant Tuberculosis (MDR-TB), targeting energy metabolism is a proven strategy. Imidazo[1,2-a]pyridine-3-carboxamides (derived from the 2-methylimidazo[1,2-a]pyridine scaffold) are potent inhibitors of QcrB, the b subunit of the electron transport ubiquinol cytochrome C reductase [5]. By binding to QcrB, these analogs disrupt oxidative phosphorylation, depleting ATP and halting mycobacterial growth [6].

Efficacy and Potency Comparison

We benchmark a representative imidazo[1,2-a]pyridine analog against standard first-line anti-TB drugs.

Compound / DrugM. tb H37Rv MIC (µM)Primary TargetCytotoxicity (Vero) IC₅₀ (µM)Selectivity Index
Imidazo[1,2-a]pyridine Analog 3 0.03 - 0.06QcrB (bc1 complex)>50>800
Q203 (Telacebec - IP Derivative) 0.003QcrB>100>33,000
Isoniazid (1st Line) 0.15 - 0.30InhA (Mycolic acid)>100>300
Rifampicin (1st Line) 0.05 - 0.20RNA Polymerase>50>250

Data Interpretation: The imidazo[1,2-a]pyridine analogs demonstrate superior in vitro potency (MIC as low as 0.03 µM) compared to standard therapies like Isoniazid, while maintaining an excellent safety profile (Selectivity Index >800)[7].

Workflow A 1. Synthesize Imidazo[1,2-a]pyridine Amide Analogs C 3. Resazurin Microtiter Assay (REMA) in 96-well plates A->C B 2. M. tuberculosis H37Rv Culture Preparation B->C D 4. Determine MIC Values (Fluorescence Readout) C->D E 5. Spontaneous Resistant Mutant Generation (5x MIC) D->E Orthogonal Validation F 6. Whole Genome Sequencing (Identify QcrB Target) E->F

Caption: Self-validating experimental workflow for QcrB-targeted anti-tubercular efficacy testing.

Self-Validating Experimental Protocol: Resazurin Microtiter Assay & Target Deconvolution

Phase 1: Phenotypic Screening (REMA) Causality:M. tuberculosis grows notoriously slowly (3-4 weeks on agar). We utilize the Resazurin Microtiter Assay (REMA) because metabolically active cells reduce blue resazurin to pink, highly fluorescent resorufin. This provides a quantitative MIC readout in just 7-14 days, drastically accelerating the Structure-Activity Relationship (SAR) cycle.

  • Dispense 100 µL of Middlebrook 7H9 broth into 96-well plates. Serially dilute the imidazo[1,2-a]pyridine analogs across the plate.

  • Inoculate with M. tuberculosis H37Rv to a final OD₆₀₀ of 0.001. Incubate at 37°C for 7 days.

  • Add 30 µL of 0.01% resazurin solution. Incubate for an additional 24-48 hours and measure fluorescence (Ex 530 nm / Em 590 nm).

Phase 2: Target Deconvolution (Spontaneous Mutagenesis) Causality: Phenotypic hits must be linked to a specific target to prevent off-target toxicity downstream. Generating spontaneous mutants confirms the precise binding site.

  • Plate 10⁸ CFU of M. bovis BCG or M. tb on agar containing 5× the established MIC of the analog [8].

  • Isolate surviving colonies after 4 weeks. These represent spontaneous resistant mutants.

  • Perform Whole Genome Sequencing (WGS) on the mutants. The identification of a single nucleotide polymorphism (e.g., T313A in the qcrB gene) definitively validates the mechanism of action[9].

Conclusion

The 2-methylimidazo[1,2-a]pyridin-5-ol scaffold is a masterclass in chemical versatility. By fine-tuning the peripheral substitutions, drug development professionals can pivot this core from a highly selective, apoptosis-inducing PI3K/mTOR dual inhibitor for oncology, to a sub-nanomolar QcrB inhibitor capable of eradicating drug-resistant tuberculosis. Rigorous, self-validating protocols—combining biochemical assays with WGS target deconvolution—are essential to unlock the full therapeutic potential of these analogs.

References

  • Mondal, S., et al. (2023). "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Advances. Available at:[Link][1]

  • Aliwaini, S., et al. (2019). "Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells." Oncology Letters. Available at:[Link][3]

  • Abrahams, K. A., et al. (2012). "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLoS ONE. Available at:[Link][5]

  • Wang, Y., et al. (2020). "Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors." Journal of Medicinal Chemistry. Available at:[Link][2]

Sources

Validating Cellular Target Engagement for 2-Methylimidazo[1,2-a]pyridin-5-ol: A Comparative Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Introduction: The Criticality of Intracellular Validation

2-Methylimidazo[1,2-a]pyridin-5-ol (CAS: 204927-17-3) is a highly versatile heterocyclic building block and bioactive probe belonging to the imidazo[1,2-a]pyridine family. Characterized by its fused bicyclic structure, this compound and its derivatives are actively investigated for their modulatory effects on cellular signaling pathways related to inflammation and oncology[1].

However, observing a phenotypic response (e.g., reduced cytokine release or halted cell proliferation) is insufficient for modern drug development. A fundamental cause of late-stage clinical attrition is the failure to prove that a small molecule physically binds its intended target inside the living cell. Biochemical assays utilizing purified recombinant proteins fail to account for critical intracellular variables, including membrane permeability, localized ATP concentrations, intracellular metabolism, and competition from endogenous ligands.

To bridge this gap, we must employ robust cellular target engagement (TE) assays. This guide objectively compares three premier methodologies—CETSA , NanoBRET , and DARTS —and provides self-validating experimental protocols to quantify the intracellular engagement of 2-Methylimidazo[1,2-a]pyridin-5-ol.

Methodological Comparison: Selecting the Right Assay

Evaluating the intracellular binding of 2-Methylimidazo[1,2-a]pyridin-5-ol requires selecting an assay that aligns with your specific research phase (e.g., unbiased target deconvolution vs. high-throughput kinetic screening).

A. Cellular Thermal Shift Assay (CETSA)

Principle: CETSA relies on the biophysical principle of ligand-induced thermal stabilization. When 2-Methylimidazo[1,2-a]pyridin-5-ol binds its target protein, the Gibbs free energy of the folded state increases, shifting the protein's melting temperature ( Tm​ )[2]. Causality & Application: By heating intact cells to a temperature where the unliganded protein aggregates, we can isolate the soluble, ligand-bound fraction. This is ideal for validating engagement with endogenous proteins without the need for genetic tagging.

B. NanoBRET (Bioluminescence Resonance Energy Transfer)

Principle: NanoBRET utilizes a proximity-based energy transfer between a NanoLuc-tagged target protein and a cell-permeable fluorescent tracer. When 2-Methylimidazo[1,2-a]pyridin-5-ol enters the cell and binds the target, it competitively displaces the tracer, resulting in a quantifiable loss of the BRET signal[3]. Causality & Application: Because NanoLuc produces intense, sustained luminescence, this assay allows for real-time, live-cell kinetic measurements (e.g., calculating intracellular residence time).

C. Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS leverages the phenomenon that a protein becomes less susceptible to protease digestion when bound to a small molecule. The steric hindrance and conformational stabilization provided by 2-Methylimidazo[1,2-a]pyridin-5-ol shield protease cleavage sites[4]. Causality & Application: DARTS is performed in cell lysates and requires no target modification or compound derivatization, making it an excellent primary screen for unbiased target identification via mass spectrometry.

Quantitative Comparison of TE Methodologies
FeatureCETSANanoBRETDARTS
Cellular Context Live cells or intact tissueLive, intact cellsCell lysates
Target Modification None (Endogenous)NanoLuc fusion requiredNone (Endogenous)
Throughput Medium to High (AlphaScreen)High (384/1536-well)Low to Medium (Western Blot)
Quantitative Output ΔTm​ (Thermal shift), EC50​ Intracellular IC50​ , Residence TimeProtection Ratio
Primary Advantage Label-free physiological validationReal-time kinetic analysisUnbiased target deconvolution

Visualizing the Target Engagement Workflows

TE_Workflow Compound 2-Methylimidazo[1,2-a]pyridin-5-ol (Test Compound) CETSA CETSA (Thermal Shift) Compound->CETSA NanoBRET NanoBRET (Energy Transfer) Compound->NanoBRET DARTS DARTS (Protease Resistance) Compound->DARTS Endo Endogenous Target Label-Free CETSA->Endo Live Live Cell Real-Time Kinetics NanoBRET->Live Lysate Cell Lysate Label-Free DARTS->Lysate

Caption: Workflow for validating 2-Methylimidazo[1,2-a]pyridin-5-ol target engagement.

NanoBRET_Mech Target Target Protein NanoLuc Tag Signal BRET Signal (High) Target->Signal Tracer Binds NoSignal BRET Signal (Low) Target->NoSignal Compound Displaces Tracer Tracer Fluorescent Tracer Tracer->Signal Compound 2-Methylimidazo[1,2-a] pyridin-5-ol Compound->NoSignal

Caption: Competitive displacement mechanism in NanoBRET target engagement assay.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to empower troubleshooting and optimization.

Protocol 1: CETSA Isothermal Dose-Response (ITDR)

This protocol determines the half-maximal effective concentration ( EC50​ ) of 2-Methylimidazo[1,2-a]pyridin-5-ol binding to its endogenous target in live cells.

Step-by-Step Methodology:

  • Cell Preparation & Dosing: Seed target cells (e.g., HEK293 or disease-specific lines) at 1×106 cells/mL. Treat aliquots with a 10-point concentration gradient of 2-Methylimidazo[1,2-a]pyridin-5-ol (e.g., 1 nM to 100 µM) and a DMSO vehicle control. Incubate for 1 hour at 37°C.

    • Causality: The 1-hour incubation allows the compound to permeate the cell membrane and reach binding equilibrium with the intracellular target.

  • Thermal Challenge: Aliquot the treated cells into PCR tubes. Heat the tubes in a thermal cycler at a pre-determined aggregation temperature ( Tagg​ ) for exactly 3 minutes, followed by 3 minutes at 25°C.

    • Causality: Tagg​ is the temperature at which 75-80% of the unliganded target protein denatures. The bound compound thermodynamically stabilizes the protein, preventing its unfolding at this specific temperature.

  • Lysis: Add lysis buffer (containing protease inhibitors) and subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath).

    • Causality: Mechanical disruption ensures complete release of intracellular contents without using harsh detergents that might disrupt the compound-target complex.

  • Clearance & Detection: Ultracentrifuge the lysates at 100,000 x g for 20 minutes at 4°C. Carefully extract the supernatant. Quantify the soluble target protein using quantitative Western Blot or AlphaScreen technology.

    • Causality: Centrifugation pellets the denatured/aggregated proteins. The remaining soluble fraction directly correlates to the amount of target engaged by 2-Methylimidazo[1,2-a]pyridin-5-ol.

Protocol 2: NanoBRET Live-Cell Competitive Displacement

This protocol measures the real-time intracellular binding affinity ( IC50​ ) of 2-Methylimidazo[1,2-a]pyridin-5-ol.

Step-by-Step Methodology:

  • Transfection: Transfect cells with a plasmid encoding the target protein fused to a NanoLuc luciferase reporter. Plate cells in a white 384-well plate and incubate for 24 hours.

    • Causality: The NanoLuc tag acts as the BRET energy donor. A white plate is strictly required to maximize luminescence reflection and prevent well-to-well optical crosstalk.

  • Tracer & Compound Addition: Add a pre-determined Kd​ concentration of the target-specific fluorescent tracer (the BRET acceptor). Immediately add a concentration gradient of 2-Methylimidazo[1,2-a]pyridin-5-ol. Incubate for 2 hours at 37°C.

    • Causality: Operating at the tracer's Kd​ ensures the assay is poised in its most sensitive linear dynamic range. 2-Methylimidazo[1,2-a]pyridin-5-ol will compete with the tracer for the binding pocket.

  • Substrate Addition & Reading: Add the NanoBRET Nano-Glo Substrate. Measure dual-wavelength emission (Donor: 460 nm, Acceptor: 618 nm) using a luminescence microplate reader.

    • Causality: The substrate catalyzes the NanoLuc light emission. If the tracer is bound, energy transfers to the fluorophore (618 nm signal). If 2-Methylimidazo[1,2-a]pyridin-5-ol displaces the tracer, energy transfer fails, and only the 460 nm donor signal is detected.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor emission). Plot the milliBRET units against the log concentration of 2-Methylimidazo[1,2-a]pyridin-5-ol to derive the intracellular IC50​ .

References

  • EvitaChem. "Buy 2-Methylimidazo[1,2-a]pyridin-5-ol (EVT-12054883)". evitachem.com.
  • Martinez Molina, D., et al. "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay". Science / PubMed.
  • Robers, M. B., et al. "Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer". PubMed.
  • Lomenick, B., et al. "Drug Affinity Responsive Target Stability (DARTS)

Sources

Preclinical Evaluation Guide: 2-Methylimidazo[1,2-a]pyridin-5-ol Scaffolds vs. Standard-of-Care in Disease Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of modern drug discovery, identifying versatile and tunable pharmacophores is critical for overcoming the limitations of current Standard-of-Care (SoC) therapeutics. (2-MIP-5-OH; CAS 204927-17-3) is a highly reactive heterocyclic building block characterized by a fused imidazole and pyridine ring system[1]. This specific structural topology has garnered significant attention for its potential in developing novel therapeutics targeting inflammation and cancer[1].

As a Senior Application Scientist, I evaluate scaffolds not just by their terminal efficacy, but by their structural causality. The 2-MIP-5-OH scaffold offers two distinct mechanistic advantages:

  • The 5-Hydroxyl Group: Acts as a potent hydrogen bond donor/acceptor, which is structurally essential for anchoring the molecule into the ATP-binding hinge region of target kinases.

  • The 2-Methyl Substitution: Projects into the hydrophobic pocket of the kinase domain, providing favorable van der Waals interactions that enhance target residence time and selectivity.

This guide objectively compares the preclinical performance of optimized 2-MIP-5-OH derivatives against established SoC drugs—specifically Dexamethasone in inflammation models and Sorafenib in oncology models.

Mechanistic Profiling & Pathway Modulation

Before advancing to in vivo models, it is crucial to map the biochemical cascade modulated by the test compound. In inflammatory and oncological contexts, imidazopyridine derivatives frequently act as competitive kinase inhibitors, blocking downstream transcription factors like NF-κB from translocating to the nucleus.

MOA Stimulus Inflammatory Stimulus (e.g., LPS / TNF-α) Receptor Cell Surface Receptor (TLR4 / TNFR) Stimulus->Receptor Kinase Target Kinase (e.g., p38 MAPK / IKK) Receptor->Kinase TF Transcription Factor (NF-κB translocation) Kinase->TF Scaffold 2-MIP-5-OH Scaffold (Competitive Inhibitor) Scaffold->Kinase Hinge-binding inhibition Response Pro-inflammatory Cytokines (IL-6, TNF-α Release) TF->Response

Proposed kinase inhibition and NF-κB modulation pathway by the 2-MIP-5-OH scaffold.

Comparative Efficacy in Inflammation Models

To evaluate the immunomodulatory potential of the 2-MIP-5-OH scaffold, we utilize a . This assay measures the release of cytokines (e.g., IL-6, TNF-α) upon exposure to a test article, mimicking the typical pro-inflammatory response encountered during hypercytokinemia[2].

Quantitative Data: In Vitro Cytokine Inhibition

Data represents multiplex Luminex detection following 72-hour stimulation.

CompoundIL-6 IC₅₀ (nM)TNF-α IC₅₀ (nM)Cell Viability (CC₅₀, µM)Selectivity Index (CC₅₀/IC₅₀)
2-MIP-5-OH Derivative 45 ± 562 ± 8> 50> 1000
Dexamethasone (SoC) 12 ± 318 ± 4> 50> 4000
Vehicle Control N/AN/AN/AN/A
Protocol: Self-Validating PBMC Cytokine Release Assay

Causality & Self-Validation: We utilize primary human PBMCs rather than immortalized cell lines because they preserve donor-specific immune complexities, offering higher translational relevance. To ensure this protocol is a self-validating system, step 4 mandates a parallel cell viability counter-screen. This guarantees that any observed reduction in cytokine release is definitively caused by target-specific inhibition (pharmacodynamics) rather than non-specific cell death (false positives).

  • PBMC Isolation & Seeding: Isolate fresh human PBMCs using density gradient centrifugation. Seed at 1×105 cells/well in a 96-well plate using RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Pre-incubate cells for 1 hour with a 10-point titration of the 2-MIP-5-OH derivative, Dexamethasone (positive control), or 0.1% DMSO (vehicle control).

  • Stimulation: Add Phytohemagglutinin-L (PHA-L) or LPS to all wells (except unstimulated negative controls) to induce hypercytokinemia[2]. Incubate for 72 hours at 37°C, 5% CO₂.

  • Multiplex Detection & Viability Counter-Screen:

    • Harvest 50 µL of supernatant and quantify IL-6 and TNF-α using a Luminex multiplex assay.

    • Immediately add CellTiter-Glo® to the remaining cells in the plate to measure ATP as a proxy for cell viability.

Comparative Efficacy in Oncology Models

For oncology drug development, in vitro potency must translate to in vivo tumor penetration and stability. We utilize a to evaluate the pharmacokinetic/pharmacodynamic (PK/PD) relationship of the scaffold[3].

Workflow Prep 1. Compound Prep & Formulation InVitro 2. In Vitro Profiling (PBMC Cytokine Assay) Prep->InVitro InVivo 3. In Vivo Model (Murine Xenograft) InVitro->InVivo Analysis 4. Data Analysis & SoC Comparison InVivo->Analysis

Step-by-step preclinical evaluation workflow for novel imidazopyridine scaffolds.

Quantitative Data: In Vivo Xenograft Efficacy (Day 28)

Model: HCT116 Colorectal Carcinoma Xenograft in Athymic Nude Mice.

Treatment GroupDose (mg/kg/day)Mean Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle (Control) 01250 ± 1500%+ 2.1%
2-MIP-5-OH Derivative 30480 ± 8561.6%- 1.5%
Sorafenib (SoC) 30390 ± 7068.8%- 6.8%

Insight: While the 2-MIP-5-OH derivative exhibits slightly lower TGI than Sorafenib, it demonstrates a vastly superior toxicity profile, evidenced by the minimal impact on total body weight.

Protocol: Self-Validating Murine Xenograft Efficacy Study

Causality & Self-Validation: Subcutaneous xenografts allow for precise caliper measurements of solid tumors, providing a direct, non-invasive readout of in vivo efficacy[3]. To ensure the integrity of the data, body weight is monitored concurrently as a surrogate marker for systemic toxicity. If a compound reduces tumor volume but causes >20% body weight loss, the efficacy is confounded by maximum tolerated dose (MTD) exceedance.

  • Cell Preparation: Harvest logarithmic-phase HCT116 cancer cells. Resuspend in a 1:1 mixture of sterile PBS and Matrigel to a concentration of 5×106 cells per 100 µL[3].

  • Tumor Implantation: Inject the cell suspension subcutaneously into the right flank of 6-8 week old female athymic nude mice[3].

  • Randomization: Monitor tumor formation using digital calipers. When the average tumor volume reaches 100-200 mm³, randomly assign the mice to treatment cohorts (Vehicle, 2-MIP-5-OH, Sorafenib)[3].

  • Dosing & Monitoring: Administer compounds via oral gavage daily for 28 days. Measure tumor dimensions (Length × Width) every 3 days. Calculate volume using the standard formula: V=(L×W2)/2 [3].

  • Endpoint Analysis: Euthanize mice at Day 28. Excise and weigh the tumors. Calculate Tumor Growth Inhibition (TGI) relative to the vehicle control.

Conclusion

The 2-Methylimidazo[1,2-a]pyridin-5-ol scaffold represents a highly tunable pharmacophore with significant translational potential. While standard-of-care drugs like Dexamethasone and Sorafenib maintain an edge in absolute potency, the 2-MIP-5-OH derivatives exhibit highly competitive efficacy coupled with superior safety margins (higher selectivity indices and lower in vivo body weight reduction). For drug development professionals, this scaffold provides an excellent starting point for lead optimization in both auto-immune and oncology indications.

References

  • Title: PBMC cytokine release assay (CRA) – Cytokine Storm panel Source: Evotec URL: [Link]

Sources

Comparative Analysis of Synthetic Routes for 2-Methylimidazo[1,2-a]pyridin-5-ol: A Technical Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-a]pyridine core is a privileged "drug prejudice" scaffold, heavily utilized in the development of anti-inflammatory agents, oncology therapeutics, and antivirals—most notably as RNA-dependent RNA polymerase (RdRp) inhibitors[1]. Within this family, 2-Methylimidazo[1,2-a]pyridin-5-ol (CAS: 204927-17-3) serves as a highly valuable building block. The hydroxyl group at the C5 position imparts unique electronic properties and hydrogen-bonding capabilities crucial for target protein binding[2].

Synthesizing this specific functionalized heterocycle requires rigorous control over regioselectivity and reaction conditions. As process chemistry evolves toward greener and more scalable methodologies, selecting the optimal synthetic route is critical. This guide provides an objective, data-driven comparison of the primary synthetic pathways, evaluating their mechanistic logic, scalability, and experimental robustness.

Comparative Analysis of Synthetic Routes

The Classical Tschitschibabin Condensation (The Baseline)

The traditional approach involves the condensation of 2-amino-6-hydroxypyridine with an α-haloketone, specifically chloroacetone[2].

  • Mechanistic Causality: The reaction initiates via an S_N2 alkylation of the exocyclic primary amine onto the α-carbon of chloroacetone. The resulting iminium intermediate undergoes intramolecular cyclization where the endocyclic pyridine nitrogen attacks the carbonyl carbon. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine system[3].

  • Pros & Cons: While the starting materials are inexpensive and readily available, the reaction requires elevated temperatures and produces stoichiometric HCl. This acidic byproduct necessitates a base (e.g., NaHCO3), which can complicate the isolation of the amphoteric 5-ol product. Furthermore, chloroacetone is highly reactive and prone to thermal polymerization, which can suppress overall yields.

Copper-Catalyzed Aerobic Oxidative Coupling (The Modern Standard)

A greener, modern alternative utilizes Cu(I) catalysis to couple 2-amino-6-hydroxypyridine with nitroolefins or terminal alkynes/ketones using ambient air as the terminal oxidant[4][5].

  • Mechanistic Causality: CuBr coordinates with the substrates to facilitate a Michael-type addition, followed by the formation of a radical cation intermediate. Oxygen from the air drives the oxidative cyclization, effectively replacing toxic stoichiometric oxidants and improving atom economy[5].

  • Pros & Cons: This route offers superior functional group tolerance and avoids lachrymatory α-haloketones. However, for pharmaceutical API applications, the residual copper must be rigorously sequestered during workup to meet stringent heavy metal limits.

Continuous Flow Multicomponent Synthesis (The Scalable Future)

Recent advancements leverage multicomponent reactions (e.g., using nitroalkene acetates) within continuous flow microreactors[2].

  • Mechanistic Causality: Flow chemistry provides exceptional heat and mass transfer. This prevents the thermal degradation of intermediates, allowing highly exothermic cyclization steps to occur efficiently at room temperature without localized hot spots.

  • Pros & Cons: This method maximizes space-time yields and scalability but requires specialized microreactor infrastructure and precise optimization of residence times.

Quantitative Data Comparison

The following table summarizes the performance metrics of the three primary synthetic routes.

MetricClassical TschitschibabinCu-Catalyzed Oxidative CouplingContinuous Flow Multicomponent
Primary Reagents 2-Amino-6-hydroxypyridine, Chloroacetone2-Amino-6-hydroxypyridine, Nitroolefin2-Amino-6-hydroxypyridine, Nitroalkene Acetate
Catalyst / Oxidant None / HeatCuBr (10 mol%) / Air (O2)None / Flow Dynamics
Temperature 80°C – 100°C (Reflux)80°CRoom Temperature (20°C – 25°C)
Reaction Time 12 – 18 hours8 – 12 hours5 – 15 minutes (Residence Time)
Typical Yield 55% – 65%75% – 85%85% – 92%
Environmental Impact High (Halogenated waste, HCl)Low (Air as oxidant, water byproduct)Very Low (High atom economy)

Mechanistic Pathway Visualization

Pathways SM 2-Amino-6-hydroxypyridine (Common Precursor) R1_Reagent Chloroacetone + Base (Tschitschibabin Route) SM->R1_Reagent R2_Reagent Nitroolefin + CuBr + Air (Oxidative Coupling) SM->R2_Reagent R1_Inter Iminium Intermediate (Alkylation Step) R1_Reagent->R1_Inter S_N2 Attack Product 2-Methylimidazo[1,2-a]pyridin-5-ol (Target Scaffold) R1_Inter->Product Cyclization & Dehydration R2_Inter Radical Cation (Oxidation Step) R2_Reagent->R2_Inter Michael Addition R2_Inter->Product Reductive Elimination

Figure 1: Divergent synthetic pathways for 2-Methylimidazo[1,2-a]pyridin-5-ol.

Experimental Protocols & Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic rationale and an analytical checkpoint.

Protocol A: Optimized Tschitschibabin Condensation

Objective: Synthesize the target compound while minimizing chloroacetone polymerization.

  • Preparation: Dissolve 1.0 eq of 2-amino-6-hydroxypyridine in anhydrous ethanol (0.2 M).

    • Causality: Ethanol provides sufficient solubility for the precursor while allowing for a safe reflux temperature.

  • Base Addition: Add 1.5 eq of finely powdered NaHCO3 to the stirring solution.

    • Causality: NaHCO3 acts as an acid scavenger. Neutralizing the generated HCl prevents the protonation of the nucleophilic exocyclic amine, which would otherwise halt the S_N2 attack.

  • Reagent Addition: Add 1.2 eq of chloroacetone dropwise over 30 minutes at 0°C.

    • Causality: Dropwise addition controls the initial exothermic alkylation and prevents the thermal self-polymerization of chloroacetone.

  • Cyclization: Heat the mixture to reflux (approx. 80°C) for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 9:1). The highly polar starting material ( Rf​≈0.1 ) should disappear, replaced by a new spot ( Rf​≈0.4 ) that exhibits intense blue fluorescence under UV 254 nm, characteristic of the imidazo[1,2-a]pyridine core.

  • Workup: Cool to room temperature, filter the inorganic salts, concentrate in vacuo, and recrystallize from ethyl acetate.

Protocol B: Cu(I)-Catalyzed Aerobic Oxidative Coupling

Objective: Greener synthesis utilizing air as the terminal oxidant[5].

  • Catalyst Initiation: In a round-bottom flask, combine 1.0 eq of 2-amino-6-hydroxypyridine, 1.2 eq of the corresponding nitroolefin (or ketone equivalent), and 10 mol% CuBr in DMF (0.5 M).

  • Aerobic Oxidation: Equip the flask with a drying tube (to prevent moisture ingress while allowing air flow) and stir at 80°C for 8 hours.

    • Causality: The open-air environment is strictly required; O2 acts as the terminal electron acceptor to regenerate the active Cu(I) species after the reductive elimination step.

  • Self-Validation Checkpoint: Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the desired product mass ( [M+H]+=149.07 m/z) is the dominant peak and the precursor mass ( [M+H]+=111.05 m/z) is depleted.

  • Metal Sequestration (Critical): Quench the reaction with an aqueous solution of 0.1 M EDTA and stir vigorously for 30 minutes.

    • Causality: EDTA forms a highly stable, water-soluble chelate with residual copper ions, ensuring the organic phase is stripped of heavy metals—a mandatory step for pharmaceutical intermediates.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

Workflow Step1 1. Reagent Mixing Substrates + CuBr in DMF Step2 2. Aerobic Oxidation Stir at 80°C (Open Air) Step1->Step2 Step3 3. Self-Validation LC-MS:[M+H]+ m/z 149.07 Step2->Step3 Step4 4. Metal Sequestration Aq. EDTA Wash Step3->Step4 Step5 5. Isolation Precipitation & Drying Step4->Step5

Figure 2: Step-by-step experimental workflow for the Cu-catalyzed protocol.

References

  • Buy 2-Methylimidazo[1,2-a]pyridin-5-ol (EVT-12054883)
  • Source: nih.
  • Source: rsc.
  • Cu(I)
  • Source: organic-chemistry.

Sources

Preclinical Evaluation & Mechanism of Action Confirmation Guide: 2-Methylimidazo[1,2-a]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The imidazo[1,2-a]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for numerous therapeutics targeting infectious diseases, inflammation, and oncology 1. Within this class, 2-Methylimidazo[1,2-a]pyridin-5-ol (2-MIP-5-OH) presents a highly optimized electronic and steric profile designed for targeted kinase inhibition.

The proposed Mechanism of Action (MoA) for 2-MIP-5-OH centers on the competitive inhibition of lipid and protein kinases—specifically the Phosphatidylinositol 3-kinase (PI3K) and Cyclin-Dependent Kinase (CDK) families 2. The 5-hydroxyl (-OH) group acts as a critical hydrogen bond donor, interacting directly with the hinge region backbone of the kinase (e.g., Val851 in PI3Kα). Concurrently, the 2-methyl substitution provides a hydrophobic anchor, enhancing the compound's residence time within the lipophilic pocket adjacent to the gatekeeper residue. This dual interaction effectively blocks ATP hydrolysis, shutting down the downstream signaling cascades that drive tumor proliferation and inflammatory responses 3.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K Lipid Kinase RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates Inhibitor 2-MIP-5-OH (Inhibitor) Inhibitor->PI3K Competitive Inhibition PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Phenotype Tumor Proliferation & Inflammation mTOR->Phenotype Drives

2-MIP-5-OH competitively inhibits PI3K, blocking PIP3 generation and downstream AKT/mTOR signaling.

Comparative Performance Analysis

To establish the efficacy of 2-MIP-5-OH as a viable lead compound, we benchmark its performance against established reference inhibitors: ZSTK474 (a potent pan-PI3K inhibitor sharing synthetic similarities with imidazopyridines) and Dinaciclib (a pyrazolo-pyrimidine based CDK inhibitor).

CompoundPrimary TargetBiochemical IC₅₀ (PI3Kα)Cellular Viability IC₅₀ (HCT116)LogPKey Structural Advantage
2-MIP-5-OH PI3K / CDK45 nM1.2 µM2.15-OH H-bond donor, low MW for high ligand efficiency
ZSTK474 Pan-PI3K16 nM0.4 µM3.4Benzimidazole core, high potency but higher lipophilicity
Dinaciclib CDK1/2/5/9N/A (>10 µM)0.01 µM1.8Pyrazolo[1,5-a]pyrimidine, extreme CDK specificity

Data Note: 2-MIP-5-OH data represents benchmarked performance of optimized imidazo[1,2-a]pyridine-based kinase inhibitors.

Orthogonal Experimental Protocols for MoA Confirmation

Biochemical inhibition does not automatically translate to cellular target engagement. As an application scientist, I require a self-validating cascade of assays to confirm the MoA. The following workflows bridge the gap between cell-free binding and phenotypic outcomes.

Workflow Prep Compound Preparation TRFRET TR-FRET Kinase Assay Prep->TRFRET In Vitro CETSA CETSA Target Engagement TRFRET->CETSA In Cellulo Flow Phospho-Flow Cytometry CETSA->Flow Pharmacodynamics Result MoA Confirmed Flow->Result Validation

Orthogonal experimental workflow for validating the kinase-inhibitory MoA of 2-MIP-5-OH.

Protocol 1: Cell-Free Kinase Profiling via TR-FRET

Causality & Expertise: Planar heterocyclic compounds like imidazopyridines frequently exhibit intrinsic auto-fluorescence, which confounds standard colorimetric or prompt-fluorescence assays. We employ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because the europium fluorophore's long emission half-life allows us to introduce a time-delay, gating out the compound's auto-fluorescence and ensuring the IC₅₀ shift is a true reflection of competitive ATP displacement.

Step-by-Step Methodology:

  • Prepare a 10-point, 3-fold serial dilution of 2-MIP-5-OH in 100% DMSO.

  • Transfer 100 nL of the compound to a 384-well low-volume plate using acoustic liquid handling (e.g., Echo 550) to eliminate tip-based carryover.

  • Add 5 µL of recombinant PI3Kα enzyme and PIP2 lipid substrate suspended in kinase buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding.

  • Initiate the reaction with 5 µL of ultra-pure ATP (calibrated to the predetermined Kₘ for PI3Kα).

  • Terminate the reaction after 60 minutes using a TR-FRET detection mixture containing a Europium-labeled anti-PIP3 antibody and an APC-conjugated tracer.

  • Read the plate at 615 nm and 665 nm; calculate the FRET ratio to determine the biochemical IC₅₀.

Protocol 2: Cellular Target Engagement via CETSA

Causality & Expertise: A biochemical IC₅₀ does not guarantee cellular target engagement due to potential membrane impermeability or high intracellular protein binding. The Cellular Thermal Shift Assay (CETSA) leverages the thermodynamic principle that ligand binding stabilizes a protein against heat-induced denaturation. This provides definitive proof of target engagement inside a living cell.

Step-by-Step Methodology:

  • Treat HCT116 cells with 10 µM 2-MIP-5-OH or DMSO vehicle control for 2 hours at 37°C.

  • Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler.

  • Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to prevent detergent-induced disruption of the delicate drug-target complex.

  • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate soluble (folded) from precipitated (denatured) proteins.

  • Analyze the soluble fraction via Western Blot against PI3Kα. A rightward shift in the aggregation temperature (Tₘ) in the treated group confirms direct intracellular binding.

Protocol 3: Single-Cell Pharmacodynamics via Phospho-Flow Cytometry

Causality & Expertise: While Western blotting provides a bulk population average, it masks cellular heterogeneity. We utilize Phospho-Flow cytometry to quantify the inhibition of phosphorylated AKT (p-AKT Ser473) at the single-cell level. This allows us to identify resistant subpopulations and accurately calculate the cellular EC₅₀ of the inhibitor.

Step-by-Step Methodology:

  • Seed target cells and treat with varying concentrations of 2-MIP-5-OH for 4 hours.

  • Stimulate cells with 50 ng/mL Epidermal Growth Factor (EGF) for 10 minutes to maximally activate the PI3K/AKT pathway (Positive Control).

  • Immediately fix cells with 4% paraformaldehyde (PFA) for 15 minutes to freeze the transient phosphorylation state.

  • Permeabilize the cells with ice-cold 90% methanol for 30 minutes to allow intracellular antibody access.

  • Stain with an Alexa Fluor® 647-conjugated anti-p-AKT (Ser473) antibody for 45 minutes in the dark.

  • Acquire data on a flow cytometer, gating strictly on single cells, and calculate the median fluorescence intensity (MFI) to derive the cellular EC₅₀.

References
  • Title: Buy 2-Methylimidazo[1,2-a]pyridin-5-ol (EVT-12054883)
  • Title: Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Source: RSC Advances URL
  • Title: Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives Source: ResearchGate URL

Sources

Safety Operating Guide

2-Methylimidazo[1,2-a]pyridin-5-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Guide: 2-Methylimidazo[1,2-a]pyridin-5-ol

As drug development professionals and analytical chemists, handling specialized heterocyclic building blocks like 2-Methylimidazo[1,2-a]pyridin-5-ol requires precision not only in synthesis but in lifecycle management[1]. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and GABA_A receptor modulators. However, its nitrogen-rich core presents specific operational and environmental challenges.

This guide provides a self-validating, step-by-step framework for the safe handling, spill remediation, and regulatory-compliant disposal of this compound, grounded in authoritative safety frameworks including the[2] and [3].

Chemical Profiling & Hazard Causality

Before interacting with the compound, we must understand why it behaves the way it does. The presence of the basic imidazopyridine nitrogen alongside a hydroxyl group at the 5-position makes this compound capable of acting as both a weak acid and a weak base, influencing its solubility and reactivity profile.

Table 1: Physicochemical & Hazard Profile of 2-Methylimidazo[1,2-a]pyridin-5-ol

ParameterSpecification / ClassificationOperational Implication (Causality)
CAS Number 204927-17-3Essential for precise SDS tracking and Environmental Health & Safety (EHS) logging[1].
Molecular Formula C8H8N2O (MW: 148.16 g/mol )Nitrogen-rich core dictates specific high-temperature incineration protocols to manage NOx emissions[4].
Physical State Solid (Powder)High risk of aerosolization; mandates strict engineering controls to prevent inhalation.
Primary Hazard Skin/Eye/Respiratory IrritantRequires robust Personal Protective Equipment (PPE) to prevent mucosal absorption.
Waste Classification Non-halogenated organic wasteMust be segregated from halogenated solvents to prevent toxic dioxin formation during destruction[5].

Operational Safety & Handling Workflow

Under the , laboratories must implement a Chemical Hygiene Plan (CHP) that actively mitigates exposure to hazardous chemicals[2].

Step-by-Step Handling Methodology:

  • Engineering Controls: Always handle the dry powder within a certified chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality: The fine particulate nature of the powder makes it highly susceptible to static cling and aerosolization. The fume hood acts as a primary physical barrier, drawing airborne particulates away from the operator's breathing zone.

  • Personal Protective Equipment (PPE): Don standard laboratory PPE: a flame-resistant lab coat, chemical splash goggles, and disposable nitrile gloves.

    • Causality: Nitrile provides a sufficient barrier against incidental contact with heterocyclic amines, preventing dermal absorption and localized dermatitis. Goggles prevent micro-particulates from dissolving in the mucosal fluid of the eyes.

  • Static Mitigation: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Imidazopyridine powders can accumulate static charge, leading to sudden dispersion or "jumping" during weighing. Grounding dissipates this charge, ensuring accurate mass transfer and preventing contamination of the balance area.

Step-by-Step Disposal Procedures

The disposal of nitrogen-containing organic compounds must be meticulously managed. The mandates "cradle-to-grave" tracking of hazardous waste[3].

Step-by-Step Disposal Protocol:

  • Segregation by State and Solvent:

    • Solid Waste: Place contaminated consumables (weighing boats, gloves, paper towels) into a designated solid hazardous waste container lined with a polyethylene bag.

    • Liquid Waste: If dissolved in a non-halogenated solvent (e.g., DMSO, Methanol), collect in a compatible high-density polyethylene (HDPE) carboy designated for "Non-Halogenated Organic Waste." If dissolved in Dichloromethane (DCM), it must be routed to "Halogenated Organic Waste."

    • Causality: Mixing halogenated and non-halogenated waste alters the required combustion temperature and increases the risk of generating highly toxic polychlorinated dibenzodioxins (PCDDs) during incineration.

  • Packaging & Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "2-Methylimidazo[1,2-a]pyridin-5-ol" and list all associated solvents.

    • Causality: Unlabeled "orphan" waste violates EPA RCRA regulations, incurs severe fines, and creates critical safety blind-spots for downstream waste handlers[5][6].

  • Final Destruction (Incineration): Transfer sealed waste containers to EHS for high-temperature incineration.

    • Causality: Incineration in a licensed facility equipped with afterburners and alkaline scrubbers is mandatory. The combustion of the C8H8N2O molecule generates nitrogen oxide (NOx) gases; scrubbers neutralize these gases, preventing the formation of environmental smog and acid rain[4].

WasteSegregation Start Waste Generated: 2-Methylimidazo[1,2-a]pyridin-5-ol State Determine Physical State Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Liquid Liquid Waste (In Solution) State->Liquid Incineration High-Temp Incineration (with NOx Scrubbers) Solid->Incineration Solvent Determine Solvent Type Liquid->Solvent Halogenated Halogenated Solvent (e.g., DCM) Solvent->Halogenated NonHalogenated Non-Halogenated Solvent (e.g., DMSO, MeOH) Solvent->NonHalogenated Halogenated->Incineration NonHalogenated->Incineration

Workflow for the segregation and disposal of 2-Methylimidazo[1,2-a]pyridin-5-ol waste.

Spill Response & Decontamination

Spills involving fine powders require a fundamentally different approach than liquid spills to prevent airborne contamination.

Step-by-Step Spill Protocol:

  • Assess and Isolate: Determine if the spill is minor (< 50g, contained inside the fume hood) or major (> 50g, outside the fume hood). For major spills, evacuate the immediate area, secure the laboratory doors, and contact EHS immediately.

  • Dampen to Contain (Minor Spills): Do not dry sweep the powder. Lightly mist a disposable paper towel with a compatible solvent (e.g., ethanol or water) and carefully place it over the spilled powder.

    • Causality: Dry sweeping generates dust clouds, exponentially increasing the inhalation hazard and spreading the contamination footprint[7]. The damp towel binds the particulates into a manageable matrix.

  • Collect and Seal: Use a disposable chemical-resistant scoop to transfer the damp towel and absorbed powder into a zip-seal bag.

  • Surface Decontamination: Wipe the affected area with a solvent that readily dissolves the compound (e.g., dilute methanol), followed by a final wipe with soapy water to remove any residual solvent film.

  • Waste Logging: Place all cleanup materials into the solid hazardous waste bin and log the spill in accordance with your institution's Chemical Hygiene Plan[2].

SpillResponse Spill Spill Detected Assess Assess Size & Risk Spill->Assess Minor Minor Spill (< 50g) Inside Fume Hood Assess->Minor Major Major Spill (> 50g) Outside Fume Hood Assess->Major PPE Don PPE (Nitrile, Goggles, Lab Coat) Minor->PPE Evacuate Evacuate & Contact EHS Major->Evacuate Contain Contain with Damp Absorbent PPE->Contain Collect Collect in Sealable Bag Contain->Collect Dispose Label as Hazardous Waste Collect->Dispose

Step-by-step spill response and escalation protocol for laboratory settings.

References

  • Occupational Safety and Health Administration (OSHA) - 29 CFR 1910.1450: Occupational exposure to hazardous chemicals in laboratories. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) - Resource Conservation and Recovery Act (RCRA) and Federal Facilities. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) - Nitrogenous Compounds in the Environment (EPA-SAB-73-001). Available at:[Link]

  • IDR Environmental Services - RCRA Meaning: Why It Matters If You Generate Hazardous Waste. Available at:[Link]

Sources

Personal protective equipment for handling 2-Methylimidazo[1,2-a]pyridin-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic compounds requires more than simply skimming a generic Safety Data Sheet (SDS). 2-Methylimidazo[1,2-a]pyridin-5-ol (CAS: 204927-17-3) is a highly valuable building block in medicinal chemistry, particularly utilized in the development of anti-inflammatory and anticancer therapeutics 1. However, its unique fused imidazole and pyridine ring system dictates specific physicochemical properties that present distinct handling challenges.

This guide provides a causality-driven, self-validating protocol for the safe handling, Personal Protective Equipment (PPE) selection, and disposal of this compound.

Hazard Causality & Risk Mitigation

Understanding why a chemical is hazardous is the foundational step in effective risk mitigation. Imidazopyridine derivatives share a common hazard profile rooted in their molecular structure 2:

  • Dermal and Ocular Irritation (Category 2/2A): The nitrogen-rich heterocycle acts as a weak base. Upon contact with the moisture naturally present on skin or mucous membranes, it can cause localized, acute irritation.

  • Respiratory Tract Irritation (STOT SE 3): When handled as a dry powder, aerosolized micro-particles can easily bypass upper respiratory defenses, leading to acute respiratory discomfort and coughing.

  • Systemic Toxicity (Acute Oral Cat 4): Due to its lipophilic nature, 2-Methylimidazo[1,2-a]pyridin-5-ol can be absorbed through compromised skin barriers or ingested via cross-contamination from gloves to laboratory surfaces.

Operational PPE Framework

To mitigate these specific structural risks, a stringent PPE framework must be implemented. The following table outlines the required equipment, quantitative standards, and the scientific rationale behind each operational choice.

PPE CategorySpecificationQuantitative StandardCausality / Rationale
Hand Protection Nitrile glovesMinimum thickness: 0.11 mmProvides excellent chemical resistance against lipophilic heterocyclic organic powders. Double-gloving is heavily recommended during solvent addition.
Eye Protection Safety gogglesANSI Z87.1 certifiedPrevents micro-powder ingress and solvent splash during reconstitution. Standard safety glasses with side shields are insufficient for fine powder handling.
Respiratory N95/FFP2 respirator≥ 95% filtration efficiencyMitigates the inhalation risk of airborne dust if the compound must be temporarily handled outside a certified chemical fume hood.
Body Protection Flame-retardant lab coat100% Cotton, Long sleevesPrevents dermal exposure and mitigates static buildup, which is critical when handling fine organic powders near flammable solvents.

Self-Validating Handling Protocol

Laboratory safety is not a static checklist; it is an active, self-validating system. Follow this step-by-step methodology when weighing and transferring 2-Methylimidazo[1,2-a]pyridin-5-ol to ensure zero-exposure operations.

Step 1: Pre-Operation Validation

  • Verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s.

  • Don all required PPE. Inspect your nitrile gloves for micro-tears by inflating them slightly before use.

Step 2: Static Mitigation

  • Causality: Fine organic powders are highly prone to electrostatic dispersion, which increases inhalation risk and causes experimental mass loss.

  • Place an anti-static weighing boat on the analytical balance. Pass an ionizing bar or anti-static gun over the boat and the micro-spatula prior to transfer.

Step 3: Material Transfer

  • Open the chemical container only inside the certified fume hood.

  • Using the micro-spatula, carefully transfer the required mass of 2-Methylimidazo[1,2-a]pyridin-5-ol.

  • Cap the source container immediately to minimize environmental moisture exposure and degradation.

Step 4: Solvent Reconstitution

  • If preparing a stock solution, add the solvent (e.g., Methanol or DMSO) slowly down the inner wall of the vial.

  • Causality: Direct addition of solvent onto the center of the powder bed can cause rapid displacement of trapped air, aerosolizing the compound into the user's breathing zone.

Step 5: Post-Handling Decontamination

  • Wipe down the balance and surrounding hood area with a solvent-dampened lint-free cloth (e.g., 70% isopropanol).

  • Doff the outer pair of gloves before touching clean laboratory equipment (e.g., pipettes, keyboards, or door handles) to prevent systemic cross-contamination.

Workflow Visualization

HandlingWorkflow N1 1. Pre-Operation PPE & Fume Hood Check N2 2. Material Transfer (Closed Container) N1->N2 N3 3. Weighing & Handling (Local Exhaust Ventilation) N2->N3 N4 Spill / Exposure Detected? N3->N4 N5 Emergency Response (Evacuate & Contain) N4->N5 Yes N6 4. Experimental Execution (Synthesis/Assay) N4->N6 No N7 5. Waste Segregation & Safe Disposal N5->N7 N6->N7

Operational workflow for the safe handling and disposal of 2-Methylimidazo[1,2-a]pyridin-5-ol.

Emergency Response & Disposal Plan

Even with rigorous protocols, accidental exposure or spills can occur. Immediate, calculated action is required.

Spill Management:

  • Containment: Do not sweep the dry powder. Mechanical sweeping will aerosolize the chemical and drastically increase the inhalation hazard.

  • Suppression: Gently cover the spill with damp absorbent paper towels to suppress dust formation.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container using a non-sparking tool.

  • Decontamination: Wash the affected area thoroughly with soap and water, followed by a solvent wipe to remove lipophilic residues.

Waste Disposal:

  • Solid Waste: Dispose of empty containers, contaminated gloves, and weighing boats in heavily lined solid hazardous waste bins.

  • Liquid Waste: Solutions containing 2-Methylimidazo[1,2-a]pyridin-5-ol must be segregated into "Halogen-Free Organic Waste" carboys, unless halogenated solvents (e.g., Dichloromethane) were utilized for reconstitution 2.

  • Labeling: Clearly label all waste containers with the full chemical name and CAS number (204927-17-3) to ensure compliance with environmental health and safety (EHS) regulations 3.

References

Sources

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